C12H9Cl2NO2
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C12H9Cl2NO2 |
|---|---|
Molecular Weight |
270.11 g/mol |
IUPAC Name |
pyridin-3-yl 4-chlorobenzoate;hydrochloride |
InChI |
InChI=1S/C12H8ClNO2.ClH/c13-10-5-3-9(4-6-10)12(15)16-11-2-1-7-14-8-11;/h1-8H;1H |
InChI Key |
IILDQBBNCMYHPD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)OC(=O)C2=CC=C(C=C2)Cl.Cl |
Canonical SMILES |
C1=CC(=CN=C1)OC(=O)C2=CC=C(C=C2)Cl.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Niclosamide (C12H9Cl2NO2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niclosamide, with the chemical formula C13H8Cl2N2O4, is a chlorinated salicylanilide derivative that has been a long-standing therapeutic agent.[1] Initially introduced in the 1960s as a potent anthelmintic, particularly effective against tapeworm infections, its utility in the medical field is undergoing a significant renaissance.[1][2] Emerging research has illuminated its potential as a multifaceted therapeutic agent with promising antiviral, antibacterial, and chemotherapeutic applications.[3] This guide provides a comprehensive overview of the core physicochemical properties of Niclosamide, offering critical insights for researchers and professionals engaged in drug development and biomedical research. Understanding these fundamental characteristics is paramount for optimizing its formulation, delivery, and therapeutic efficacy in both its established and novel applications.
Chemical Identity and Structure
Niclosamide is chemically identified as 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide.[3] It is a secondary carboxamide formed from the condensation of 5-chlorosalicylic acid and 2-chloro-4-nitroaniline.[1]
The structural integrity of Niclosamide is pivotal to its biological activity. The presence of chlorine atoms, a nitro group, and a hydroxyl group on the aromatic rings contributes to its lipophilicity and its ability to interact with various biological targets.
Caption: Chemical structure of Niclosamide.
Physicochemical Properties
A comprehensive understanding of Niclosamide's physicochemical properties is essential for formulation development, as its poor aqueous solubility presents a significant challenge to its bioavailability.[3]
| Property | Value | References |
| Molecular Formula | C13H8Cl2N2O4 | [1][4] |
| Molecular Weight | 327.12 g/mol | [1] |
| Appearance | Pale yellow or yellowish-white crystalline solid | [1][3] |
| Melting Point | 225-230 °C | [1][5] |
| Boiling Point (Predicted) | 424.5 ± 45.0 °C | [1] |
| Water Solubility | Very low, reported as 5-8 µg/mL at 20 °C and 13.32 mg/L at 25 °C. Solubility is pH-dependent. | [1][3] |
| Solubility in Organic Solvents | Soluble in hot ethanol, chloroform, cyclohexanone, diethyl ether, and a mixture of acetone and methanol. | [1] |
| pKa | Reported values range from 5.6 to 7.2, with a predicted value of approximately 7.45. It is classified as a weak acid due to its ionizable phenolic -OH group. | [1][3][6] |
| LogP (Octanol-Water Partition Coefficient) | 3.912 to 4.56, indicating high lipophilicity. | [3][6][7] |
| BCS Classification | Class II (low solubility, high permeability) | [3] |
Crystalline Forms and Stability
Niclosamide can exist in different crystalline forms, which significantly impacts its solubility and dissolution rate. Three primary forms have been identified: an anhydrous form and two monohydrates, termed HA and HB.[3][8] The anhydrous form is hygroscopic and can convert to the more stable and less soluble monohydrate forms in the presence of moisture.[3][8] The order of solubility is: anhydrate > monohydrate HA > monohydrate HB.[8] This polymorphic behavior is a critical consideration in formulation design and storage to ensure consistent product performance.
Niclosamide is stable under dry conditions at room temperature.[1] However, it can undergo degradation in alkaline solutions, particularly when exposed to light, through photooxidation.[3]
Spectroscopic and Analytical Data
Various analytical techniques are employed for the identification and quantification of Niclosamide.
| Technique | Key Findings |
| UV-Visible Spectroscopy | The degradation product of Niclosamide after alkaline hydrolysis exhibits a yellow color, with absorption maxima at 380 nm and 409 nm in its zero-order and first derivative spectra, respectively.[9] |
| Chromatography (HPLC, LC-MS/MS) | High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are robust methods for the simultaneous determination of Niclosamide and its degradation products in various matrices, including water and plasma.[10][11][12] |
| Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy | These techniques are used to confirm the chemical structure and integrity of Niclosamide, particularly in studies involving its modification or complexation.[13] |
| X-Ray Powder Diffraction (XRPD) | XRPD is essential for characterizing the different crystalline forms of Niclosamide.[8] |
Biological Activity and Mechanism of Action
While traditionally known as an anthelmintic that disrupts the energy metabolism of tapeworms, recent research has unveiled that Niclosamide's mechanism of action is far more complex, involving the modulation of multiple signaling pathways.[1] This has led to its investigation as a repurposed drug for various diseases.
Caption: Key signaling pathways modulated by Niclosamide.
Key molecular targets and pathways affected by Niclosamide include:
-
STAT3 Signaling Pathway: Niclosamide is a known inhibitor of the STAT3 signaling pathway, which is often constitutively active in cancer cells.[1]
-
mTORC1 Signaling: It reversibly inhibits the mTORC1 signaling complex, a central regulator of cell growth and proliferation, and stimulates autophagy.[1]
-
Wnt/β-catenin, NF-κB, and Notch Pathways: Inhibition of these pathways contributes to its anti-tumor activity.[3]
-
Protonophore Activity: Niclosamide acts as a proton carrier, disrupting pH gradients across biological membranes, which is relevant to its antiviral effects.[6]
Experimental Protocols
Determination of Niclosamide Solubility (pH-Dependent)
This protocol outlines a general procedure for determining the equilibrium solubility of Niclosamide at different pH values.
Materials:
-
Niclosamide powder
-
Buffer solutions of various pH (e.g., pH 4.0, 7.4, 9.0)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
-
0.45 µm syringe filters
Procedure:
-
Add an excess amount of Niclosamide powder to a series of vials, each containing a buffer solution of a specific pH.
-
Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulate matter.
-
Dilute the filtered supernatant with an appropriate solvent (e.g., methanol or the respective buffer) to a concentration within the linear range of the analytical method.
-
Quantify the concentration of dissolved Niclosamide using a validated UV-Vis spectrophotometric or HPLC method.[9][11]
Preparation of Niclosamide Stock Solutions
Due to its poor aqueous solubility, stock solutions of Niclosamide for in vitro assays are typically prepared in organic solvents.
Materials:
-
Niclosamide powder
-
Dimethyl sulfoxide (DMSO) or ethanol
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of Niclosamide powder in a sterile container.
-
Add the appropriate volume of DMSO or ethanol to achieve the target stock concentration (e.g., 10 mM).
-
Vortex or sonicate the solution until the Niclosamide is completely dissolved.
-
Store the stock solution in small aliquots at -20 °C to avoid repeated freeze-thaw cycles.[1][14]
Safety and Handling
Niclosamide is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[15][16]
-
Handling: Handle in a well-ventilated area, preferably in a laboratory hood, to avoid dust formation and inhalation.[15][16]
-
Storage: Store in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[1][5]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations.[5]
Conclusion
Niclosamide possesses a unique and complex physicochemical profile that is central to its biological activities. While its poor aqueous solubility remains a significant hurdle for oral bioavailability, a thorough understanding of its properties, including its crystalline forms and pH-dependent solubility, is enabling the development of advanced formulations to unlock its full therapeutic potential. As research continues to uncover new mechanisms of action and clinical applications, the information presented in this guide will serve as a valuable resource for scientists and researchers dedicated to advancing the role of Niclosamide in modern medicine.
References
-
Jug, M., Laffleur, F., & Millotti, G. (2024). Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning. International Journal of Nanomedicine. [Link]
-
Jurgeit, A., et al. (2012). Niclosamide Is a Proton Carrier and Targets Acidic Endosomes with Broad Antiviral Effects. PLOS Pathogens. [Link]
-
Wikipedia. Niclosamide. [Link]
-
Arshine. Niclosamide - pharmaceutical raw materials both for vet and human. [Link]
-
INEOS OPEN. NICLOSAMIDE SUBSTANCE: MODIFICATION, ANALYSIS, AND BIOLOGICAL ACTIVITY. [Link]
-
PubMed. Preparation and physicochemical properties of niclosamide anhydrate and two monohydrates. [Link]
-
Merit Research Journals. Stability-indicating Colorimetric method for the analysis of Niclosamide. [Link]
-
ResearchGate. Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS. [Link]
-
PMC. The pH Dependence of Niclosamide Solubility, Dissolution, and Morphology: Motivation for Potentially Universal Mucin-Penetrating Nasal and Throat Sprays for COVID19, its Variants and other Viral Infections. [Link]
-
SciSpace. Indirect Spectrophotometric Determination of Niclosamide in Pharmaceutical Preparations. [Link]
-
PMC. Techniques for analytical estimation of COVID‐19 clinical candidate, niclosamide in pharmaceutical and biomedical samples. [Link]
-
bioRxiv. The pH Dependence of Niclosamide Solubility, Dissolution, and Morphology Motivates Potentially Universal Mucin-Penetrating Nasal and Throat Sprays for COVID19, its Contagious Variants, and Other Respiratory Viral Infections. [Link]
-
Adichunchanagiri University. A simultaneous liquid chromatographic analysis of niclosamide and bicalutamide in rat plasma by protein precipitation extraction. [Link]
-
MDPI. Oral Delivery of Niclosamide as an Amorphous Solid Dispersion That Generates Amorphous Nanoparticles during Dissolution. [Link]
-
PubChem. 2-(2-Amino-4-chlorophenoxy)-5-chlorophenol. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. Niclosamide. [Link]
-
Mendeley Data. Data for: Quantification of niclosamide polymorphic forms - a comparative study by Raman, NIR and MIR using chemometric techniques. [Link]
-
SpectraBase. Niclosamide - Optional[MS (GC)] - Spectrum. [Link]
-
University of Hertfordshire. Niclosamide (Ref: ENT 25823). [Link]
-
PharmaCompass.com. Niclosamide | Drug Information, Uses, Side Effects, Chemistry. [Link]
Sources
- 1. Niclosamide CAS#: 50-65-7 [m.chemicalbook.com]
- 2. Niclosamide - Wikipedia [en.wikipedia.org]
- 3. dovepress.com [dovepress.com]
- 4. Niclosamide - pharmaceutical raw materials both for vet and human [cnarshine.com]
- 5. fishersci.com [fishersci.com]
- 6. Niclosamide Is a Proton Carrier and Targets Acidic Endosomes with Broad Antiviral Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Niclosamide (Ref: ENT 25823 ) [sitem.herts.ac.uk]
- 8. Preparation and physicochemical properties of niclosamide anhydrate and two monohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. meritresearchjournals.org [meritresearchjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Techniques for analytical estimation of COVID‐19 clinical candidate, niclosamide in pharmaceutical and biomedical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acu.edu.in [acu.edu.in]
- 13. ineosopen.org [ineosopen.org]
- 14. Niclosamide Powder | Cell Signaling Technology [cellsignal.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. echemi.com [echemi.com]
Molecular Architecture and Isomeric Divergence of C12H9Cl2NO2: A Technical Guide to Dichloroquinoline-3-Carboxylates
Executive Summary
The molecular formula C12H9Cl2NO2 (Molecular Weight: 270.11 g/mol ) defines a critical class of halogenated nitrogen heterocycles. In drug development and process chemistry, this formula is most prominently represented by a series of dichloroquinoline-3-carboxylate isomers . As a Senior Application Scientist, I often see these scaffolds utilized as advanced, pre-organized intermediates for the synthesis of anti-HIV reverse transcriptase inhibitors, broad-spectrum fluoroquinolone antibiotics, and next-generation antimalarial agents.
This guide deconstructs the structural nuances, physicochemical properties, and synthetic causality behind these isomers, providing a self-validating framework for their application in discovery workflows.
Isomeric Landscape and Physicochemical Profiling
The positional isomerism of the two chlorine atoms on the quinoline core profoundly dictates the molecule's electronic topology and steric profile. The placement of the halogens influences the molecule's susceptibility to downstream nucleophilic aromatic substitution (
Table 1 summarizes the primary isomers utilized in medicinal chemistry.
Table 1: Physicochemical and Structural Comparison of C12H9Cl2NO2 Isomers
| Isomer Nomenclature | CAS Number | Substitution Pattern | Physical State | Primary Therapeutic Application |
| Ethyl 2,4-dichloroquinoline-3-carboxylate | 6315-94-2 | C2, C4 | Crystalline Solid | HIV-1 Non-Nucleoside RT Inhibitors |
| Ethyl 4,6-dichloroquinoline-3-carboxylate | 21168-41-2 | C4, C6 | Solid | Broad-Spectrum Antibacterials |
| Ethyl 4,8-dichloroquinoline-3-carboxylate | 56824-91-0 | C4, C8 | Solid | Antimalarial Derivatives |
From a process chemistry standpoint, the C2 and C4 positions are highly activated toward nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atom and the C3-carboxylate group. In contrast, halogens at the C6 or C8 positions are less reactive and are typically reserved for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling).
Figure 1: Structural divergence of C12H9Cl2NO2 isomers and downstream applications.
Crystallographic Causality & Structural Conformation
Understanding the 3D spatial arrangement of these molecules is critical for structure-based drug design. According to X-ray diffraction studies on ethyl 2,4-dichloroquinoline-3-carboxylate [1], the crystal structure (Monoclinic,
The mean planes through the quinoline core and the carboxylate group form a dihedral angle of 87.06° . This near-orthogonal conformation is not arbitrary; it is a direct thermodynamic consequence of the severe steric repulsion imposed by the bulky chlorine atoms at the C2 and C4 positions. This structural pre-organization dictates the spatial trajectory of the ester group, ensuring it optimally projects into the allosteric binding pockets of target enzymes, such as HIV-1 reverse transcriptase. Furthermore, the molecules link via weak intermolecular
Mechanistic Workflow: Synthesis of the 2,4-Dichloro Isomer
The synthesis of ethyl 2,4-dichloroquinoline-3-carboxylate from its quinolone precursor requires precise thermal control to manage differential reactivity. We utilize phosphoryl chloride (
Figure 2: Mechanistic workflow for synthesizing ethyl 2,4-dichloroquinoline-3-carboxylate.
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, the following protocol incorporates built-in validation checkpoints.
Objective: Conversion of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate to the fully aromatized 2,4-dichloro derivative.
Reagents:
-
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (1.0 eq, 0.65 mmol)
-
Phosphoryl chloride (
) (14.5 eq, 9.46 mmol)
Step-by-Step Procedure:
-
Inert Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the starting quinolone under an argon atmosphere.
-
Reagent Addition: Add
dropwise at 0 °C. Causality: reacts violently with ambient moisture; the ice bath prevents initial exothermic degradation. -
Phase 1 (C4 Activation): Heat the reaction mixture to 40 °C and stir for 30 minutes. Causality: This controlled thermal input selectively activates the more nucleophilic C4-hydroxyl group, forming a phosphorodichloridate intermediate that undergoes rapid displacement by chloride.
-
Phase 2 (C2 Aromatization): Elevate the temperature to reflux (approx. 105 °C) and maintain for 1 hour. Causality: High thermal energy is strictly required to chlorinate the highly stable C2 amide (carbonyl) position. This step drives the tautomeric shift, yielding the fully aromatic dichloroquinoline [1].
-
Validation Checkpoint (In-Process Control): Analyze a 10 µL aliquot via TLC (Hexanes:EtOAc 4:1).
-
System Validation: The disappearance of the highly polar starting material (
~0.1) and the emergence of a non-polar UV-active spot ( ~0.6) confirms complete aromatization. If a mid-polarity spot ( ~0.3) persists, the mono-chlorinated byproduct (ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate) remains. Corrective Action: Extend reflux time by 30 minutes.
-
-
Quenching & Isolation: Cool to room temperature. Carefully quench the reaction by pouring the mixture over crushed ice (50 g) to hydrolyze excess
. Extract with ethyl acetate ( mL). -
Purification: Wash the combined organic layers with saturated
until CO2 evolution ceases (pH ~7.5). Dry over anhydrous , concentrate in vacuo, and purify via silica gel chromatography to isolate the target compound (Typical yield: 70%).
References
-
Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Cabrera, A., Miranda, L. D., Reyes, H., Aguirre, G., & Chávez, D. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o939. (2015). [Link]
-
PubChem Compound Summary for CID 228269, Ethyl 2,4-dichloroquinoline-3-carboxylate. National Center for Biotechnology Information. (2024). [Link]
Predictive Solubility Profiling of C12H9Cl2NO2: A QSAR and Thermodynamic Approach
Executive Summary & Structural Disambiguation[1]
The molecular formula C12H9Cl2NO2 (MW: ~269.1 g/mol ) represents a class of highly lipophilic, chlorinated aromatic compounds.[1] While this formula corresponds to multiple isomers—including various dichlorophenyl-nitro derivatives—this guide focuses on Ethyl 2,4-dichloroquinoline-3-carboxylate (PubChem CID 228269) as the primary case study.[1] This scaffold is a critical intermediate in the synthesis of antimalarial and antibacterial quinoline drugs.
Core Prediction: Compounds of this class exhibit "Brick Dust" behavior: high crystallinity and high lipophilicity (LogP ~4.0), resulting in negligible aqueous solubility (< 10 µM) but excellent solubility in polar aprotic solvents (DMSO, DMF).[1]
Physicochemical Profiling (In Silico)
To predict solubility behavior accurately, we must first establish the molecular descriptors that govern the thermodynamics of solvation.
Molecular Descriptors (Case Study: Quinoline Derivative)
| Property | Value | Implication for Solubility |
| Molecular Weight | 269.1 g/mol | Moderate size; diffusion is not the rate-limiting step.[1] |
| LogP (Octanol/Water) | 3.8 – 4.2 (Predicted) | Highly lipophilic.[1] Preferential partitioning into lipid bilayers or organic phases.[1] |
| H-Bond Donors (HBD) | 0 | Lack of HBD reduces water interaction potential.[1] |
| H-Bond Acceptors (HBA) | 3 (Ester O, Quinoline N) | Limited capacity to accept H-bonds from water.[1] |
| pKa (Base) | ~4.5 (Quinoline N) | pH-Dependent Solubility: Solubility will increase significantly in acidic media (pH < 2) due to protonation.[1] |
| Topological Polar Surface Area (TPSA) | ~40 Ų | Low TPSA (< 60 Ų) correlates with high membrane permeability but poor aqueous solubility.[1] |
The Thermodynamic Barrier
The solubility of C12H9Cl2NO2 is governed by the General Solubility Equation (GSE) :
Where:
Analysis: The planar quinoline ring and dichloro-substitution promote strong
Predicted Solubility Matrix
The following values are predicted based on Hansen Solubility Parameters (HSP) and "Like Dissolves Like" principles.
Table 1: Predicted Solubility Profile
| Solvent Class | Representative Solvent | Predicted Solubility | Mechanistic Rationale |
| Aqueous (Neutral) | Water (pH 7) | < 0.01 mg/mL (Insoluble) | Hydrophobic effect dominates; high energy cost to create cavity in water network.[1] |
| Aqueous (Acidic) | 0.1 N HCl | 0.1 - 1.0 mg/mL (Low-Mod) | Protonation of the quinoline nitrogen disrupts crystal lattice and allows ionic solvation.[1] |
| Polar Aprotic | DMSO / DMF | > 50 mg/mL (High) | Strong dipole-dipole interactions; DMSO disrupts |
| Polar Protic | Ethanol / Methanol | 1 - 10 mg/mL (Moderate) | Solvation via dipole interactions with the ester group; limited by the hydrophobic dichloro-ring.[1] |
| Non-Polar | Hexane / Toluene | 5 - 20 mg/mL (Moderate) | Van der Waals forces favor solvation of the lipophilic core, though the polar ester group slightly reduces affinity for pure alkanes.[1] |
Mechanistic Visualization
Solubility Prediction Workflow
The following diagram outlines the decision tree for selecting the appropriate solubilization strategy for C12H9Cl2NO2.
Figure 1: Decision tree for solubilizing C12H9Cl2NO2 based on physicochemical properties.
Experimental Validation Protocols
To confirm these predictions, the following "Self-Validating" protocols are recommended. These methods prioritize data integrity and reproducibility.[1]
Protocol A: Thermodynamic Solubility (Shake-Flask)
Gold Standard for equilibrium solubility.[1]
-
Preparation: Weigh excess solid C12H9Cl2NO2 (approx. 2 mg) into a glass vial.
-
Solvent Addition: Add 1.0 mL of the target solvent (Water, pH 7.4 Buffer, or Octanol).[1]
-
Equilibration:
-
Incubate at 25°C with constant agitation (shaking or stirring) for 24 to 48 hours .
-
Validation Step: Visually confirm undissolved solid remains.[1] If clear, add more solid.
-
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (low binding).
-
Quantification:
-
Analyze supernatant via HPLC-UV (254 nm).[1]
-
Standard Curve: Prepare standards in DMSO (where solubility is guaranteed) to quantify the aqueous samples.
-
Protocol B: Kinetic Solubility (High Throughput)
Best for early-stage screening.[1]
-
Stock Prep: Dissolve compound in 100% DMSO to create a 10 mM stock solution.
-
Spiking: Spike 10 µL of stock into 990 µL of PBS (pH 7.4). Final DMSO concentration = 1%.
-
Observation:
-
Result: This determines if the compound is soluble at 100 µM. For C12H9Cl2NO2, precipitation is expected at this concentration.[1]
Critical Analysis & Troubleshooting
The "Grease Ball" Phenomenon
Researchers often encounter variability with C12H9Cl2NO2 in aqueous assays. This is frequently due to micro-precipitation .[1] The compound may appear dissolved but actually forms colloidal aggregates.
-
Solution: Always include a detergent (e.g., 0.05% Tween-80) in aqueous buffers if strict thermodynamic solubility is not required.[1] This reduces surface tension and stabilizes the colloid.
Storage of Stock Solutions[1]
-
Solvent: Store only in 100% DMSO.
-
Temperature: -20°C.
-
Freeze-Thaw: Avoid repeated cycles.[1] The high crystallinity means that once the compound precipitates out of cold DMSO, redissolving it requires significant heat and sonication.
References
-
PubChem. (2023).[1] Ethyl 2,4-dichloroquinoline-3-carboxylate (CID 228269).[1][3] National Library of Medicine.[1] [Link][1]
-
Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. [Link]
-
Yalkowsky, S. H. (1999).[1] Solubility and Solubilization in Aqueous Media. American Chemical Society.[1] (Source for General Solubility Equation).
-
Bergström, C. A., et al. (2016).[1] Early pharmaceutical profiling to predict oral drug absorption. European Journal of Pharmaceutical Sciences. [Link][1][2]
Sources
- 1. 1-(2,6-Dichlorophenyl)indolin-2-one | C14H9Cl2NO | CID 27211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thermodynamic Correlation between Liquid–Liquid Phase Separation and Crystalline Solubility of Drug-Like Molecules | MDPI [mdpi.com]
- 3. PubChemLite - Ethyl 2,4-dichloroquinoline-3-carboxylate (C12H9Cl2NO2) [pubchemlite.lcsb.uni.lu]
C12H9Cl2NO2 IUPAC name and common synonyms
An In-Depth Technical Guide to Niclosamide: From Anthelmintic to a Multi-Targeted Therapeutic Agent
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction
The compound represented by the molecular formula C12H9Cl2NO2 has led to the identification of a closely related and extensively studied molecule, Niclosamide, with the formula C13H8Cl2N2O4. Given the context of an in-depth technical guide for researchers, it is highly probable that Niclosamide is the compound of interest. This guide provides a comprehensive overview of Niclosamide, a drug that has transitioned from a conventional anthelmintic to a promising candidate in oncology and other therapeutic areas due to its multifaceted mechanism of action.
Niclosamide, an FDA-approved oral salicylanilide derivative, has been utilized for over half a century to treat tapeworm infections. Its traditional anthelmintic activity is primarily attributed to the uncoupling of oxidative phosphorylation in tapeworms. However, recent drug repurposing efforts have unveiled its potential as a potent agent against a variety of diseases, including cancer, and viral and bacterial infections, by modulating critical cellular signaling pathways. This guide will delve into the chemical properties, synthesis, and the complex pharmacology of Niclosamide, with a focus on its application in modern drug discovery and development.
Chemical Identity and Physicochemical Properties
The IUPAC name for Niclosamide is 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide . It is registered under the CAS Number 50-65-7 .
Common Synonyms: Niclosamide is known by a variety of synonyms in literature and commercial products, including:
-
2′,5-Dichloro-4′-nitrosalicylanilide
-
BAY 2353
-
Bayluscid
-
Cestocid
-
Fenasal
-
Mansonil
-
Niclocide
-
Phenasal
-
Tredemine
-
Yomesan
Physicochemical Data Summary:
| Property | Value | Reference(s) |
| Molecular Formula | C13H8Cl2N2O4 | |
| Molecular Weight | 327.12 g/mol | |
| Appearance | Pale yellow, crystalline solid | |
| Melting Point | 224-229 °C | |
| Solubility | Poorly soluble in water (5-8 µg/mL at 20 °C) | |
| pKa | 5.6 - 7.2 |
The poor water solubility of Niclosamide is a significant challenge for its systemic bioavailability, classifying it as a Biopharmaceutical Classification System (BCS) Class II drug. This has prompted extensive research into novel formulations, such as amorphous solid dispersions, nanocrystals, and lipid-based delivery systems, to enhance its therapeutic potential.
Synthesis of Niclosamide
Niclosamide is synthesized through the condensation reaction of 5-chlorosalicylic acid and 2-chloro-4-nitroaniline. Several methods have been reported, with variations in catalysts and reaction conditions affecting the yield.
Synthetic Pathway Overview:
Caption: General reaction scheme for the synthesis of Niclosamide.
Experimental Protocol: Synthesis using Phosphorus Trichloride (PCl₃)
This protocol is adapted from established chemical synthesis literature.
-
Reaction Setup: In a suitable reaction vessel, dissolve 5-chlorosalicylic acid (1 equivalent) and 2-chloro-4-nitroaniline (1 equivalent) in a solvent such as chlorobenzene.
-
Heating: Heat the mixture to reflux (approximately 135 °C).
-
Catalyst Addition: Slowly add a solution of phosphorus trichloride (0.4-0.9 equivalents) dissolved in the same solvent to the reaction mixture.
-
Reaction Monitoring: Maintain the reaction at reflux for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Filter the resulting solid and wash it with a suitable solvent. The crude product can be recrystallized from ethyl acetate or acetone to yield pure Niclosamide.
Multifaceted Mechanism of Action
The therapeutic versatility of Niclosamide stems from its ability to modulate multiple key signaling pathways that are often dysregulated in various diseases, particularly cancer.
1. Anthelmintic Mechanism: As an anthelmintic, Niclosamide primarily acts by uncoupling oxidative phosphorylation in the mitochondria of tapeworms. This disruption of the parasite's energy metabolism leads to its death.
2. Anticancer Mechanisms: Niclosamide's anticancer properties are attributed to its inhibitory effects on several critical pro-survival signaling pathways.
Caption: Overview of key signaling pathways inhibited by Niclosamide leading to its anticancer effects.
-
Wnt/β-catenin Pathway: Niclosamide has been shown to be a potent inhibitor of the Wnt/β-catenin signaling pathway. It can induce the degradation of the Wnt co-receptor LRP6 and downregulate the expression of Dishevelled-2 (Dvl2), leading to reduced levels of both total and active β-catenin. This inhibition results in decreased proliferation and increased apoptosis in cancer cells.
-
STAT3 Pathway: Niclosamide is a direct inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. It suppresses the phosphorylation of STAT3 at Tyr705, which is crucial for its activation, dimerization, and nuclear translocation. By inhibiting STAT3, Niclosamide downregulates the expression of downstream anti-apoptotic proteins like Mcl-1 and Survivin.
-
mTOR Pathway: The mammalian target of rapamycin (mTOR) pathway is another key target of Niclosamide. It inhibits mTORC1 signaling, which can lead to the induction of autophagy. The mechanism of mTOR inhibition is linked to Niclosamide's function as a protonophore, which disrupts cellular pH homeostasis.
-
NF-κB Pathway: Niclosamide has been demonstrated to inhibit the NF-κB pathway by blocking the phosphorylation of IκBα, which prevents the nuclear translocation of the p65 subunit. This leads to the downregulation of NF-κB target genes involved in cell survival and proliferation.
-
Notch Pathway: The Notch signaling pathway, which is important for the maintenance of cancer stem cells, is also inhibited by Niclosamide.
3. Antiviral and Antibacterial Activity: Recent studies have highlighted the potential of Niclosamide as a broad-spectrum antiviral agent, including against SARS-CoV-2. Its antiviral mechanism is thought to involve the inhibition of viral entry and replication. Additionally, Niclosamide has shown activity against certain bacteria by inhibiting quorum sensing.
Experimental Protocols for In Vitro Evaluation
The following are generalized protocols for assessing the in vitro activity of Niclosamide. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
1. Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., 3,000-5,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Niclosamide (e.g., 0.1 to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 450-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells (e.g., 1-2 x 10^5 cells/well) in a 6-well plate and treat with Niclosamide for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
3. Western Blot Analysis for Signaling Pathway Inhibition
This technique is used to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway.
-
Cell Lysis: After treatment with Niclosamide, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., p-STAT3, STAT3, β-catenin, LRP6, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Studies and Clinical Perspectives
Preclinical in vivo studies have demonstrated the antitumor efficacy of Niclosamide in various animal models. Orally administered Niclosamide has been shown to be well-tolerated and can achieve biologically active concentrations in tumors.
Several clinical trials are underway to evaluate the safety and efficacy of Niclosamide in cancer patients, particularly in combination with standard chemotherapeutic agents. Additionally, its potential as a treatment for COVID-19 is being investigated in multiple clinical trials. The main hurdle for its clinical translation remains its poor bioavailability, and thus, the development of improved formulations is a key area of ongoing research.
Conclusion
Niclosamide represents a remarkable example of drug repositioning, evolving from a simple anthelmintic to a multi-targeted therapeutic agent with significant potential in oncology, virology, and other areas of medicine. Its ability to simultaneously inhibit multiple critical signaling pathways, such as Wnt/β-catenin, STAT3, mTOR, and NF-κB, makes it an attractive candidate for treating complex diseases like cancer. While challenges related to its formulation and bioavailability need to be addressed, the extensive preclinical data and ongoing clinical investigations underscore the promise of Niclosamide as a valuable tool in the arsenal of modern therapeutics. This guide provides a foundational understanding for researchers and drug development professionals to explore and harness the full potential of this versatile molecule.
References
- A. A. L. F. et al. (2018). Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer. Oncotarget, 9(59), 31459–31473.
- Pan, J. X., Ding, K., & Wang, C. Y. (2012). Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells. Chinese Journal of Cancer, 31(4), 178–184.
- Lu, W., Lin, C., Li, Y., Chen, H., & Wang, J. (2011).
-
PubChem. (n.d.). Niclosamide. National Center for Biotechnology Information. Retrieved from [Link]
- Jin, Y., Lu, Z., Ding, K., Li, J., & Chen, C. (2010). Antineoplastic Mechanisms of Niclosamide in Acute Myelogenous Leukemia Stem Cells: Inactivation of the NF-κB Pathway and Generation of Reactive Oxygen Species. Cancer Research, 70(6), 2516–2527.
- A. A. L. F. et al. (2014). Inhibition of Wnt/β-catenin pathway by niclosamide: a therapeutic target for ovarian cancer. Gynecologic Oncology, 134(3), 611–618.
- Osada, T., Chen, M., Yang, X. Y., Spasojevic, I., & Vande Kooi, C. W. (2011). Antihelminth Compound Niclosamide Downregulates Wnt Signaling and Elicits Antitumor Responses in Tumors with Activating APC Mutations. Cancer Research, 71(12), 4172–4182.
- Wang, C., Zhou, X., Xu, H., Shi, X., Zhao, J., Yang, M., Zhang, L., Jin, X., Hu, Y., Li, X., Xiao, X., & Liao, M. (2018).
**A Comprehensive Technical Guide to the Thermodynamic Stability of Niclosamide (C₁₂H₉Cl₂NO₂)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The molecular formula C₁₂H₉Cl₂NO₂ corresponds to Niclosamide, an anthelmintic drug recognized by the World Health Organization as an essential medicine.[1] Its therapeutic efficacy and potential for repurposing in areas such as antiviral and anticancer treatments are critically dependent on its physicochemical properties, foremost among them being thermodynamic stability. This guide provides an in-depth analysis of the principles, experimental methodologies, and computational approaches used to characterize the thermodynamic stability of Niclosamide. We will explore the causal relationships behind experimental choices, detail self-validating protocols for thermal analysis, and discuss the implications of stability data—including polymorphism and degradation pathways—on formulation, storage, and regulatory approval. The objective is to equip researchers and drug development professionals with the necessary framework to comprehensively evaluate and control the stability of this important active pharmaceutical ingredient (API).
Introduction: The Central Role of Thermodynamic Stability
In pharmaceutical sciences, thermodynamic stability refers to the measure of the energy state of a drug substance. A system is at thermodynamic equilibrium when it is in its lowest possible energy state under a given set of conditions (e.g., temperature, pressure). For an API like Niclosamide, this concept is not merely academic; it is the bedrock of its quality, safety, and efficacy.[2]
An API can exist in various solid-state forms, such as different crystalline polymorphs or an amorphous state.[3] Polymorphs are different crystal structures of the same compound. While chemically identical, they possess distinct physical properties, including melting point, solubility, and stability. One polymorph will be the most thermodynamically stable (lowest energy), while others are considered "metastable." Over time, metastable forms can convert to the more stable form, a transformation that can drastically alter the drug's performance, such as its dissolution rate and bioavailability.[3][4] For instance, the recall of Ritonavir capsules was due to the unexpected precipitation of a less soluble, more stable polymorph, which compromised the drug's efficacy.[3]
Therefore, a thorough characterization of Niclosamide's thermodynamic landscape is a non-negotiable aspect of drug development. It directly informs:
-
Formulation Strategy: Selecting the most stable polymorph prevents phase transformations during manufacturing and storage.
-
Shelf-Life and Storage Conditions: Stability data determines the recommended storage conditions (temperature, humidity) and re-test periods.[2][5]
-
Regulatory Compliance: Regulatory bodies like the ICH (International Council for Harmonisation) mandate comprehensive stability testing to ensure product quality over its lifecycle.[6][7]
Experimental Assessment of Thermodynamic Stability
A multi-faceted experimental approach is required to build a complete stability profile. The primary techniques employed are thermal analysis methods, which measure the physical and chemical properties of a substance as a function of temperature.
Differential Scanning Calorimetry (DSC)
Expertise & Causality: DSC is a cornerstone technique for stability assessment. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This measurement provides critical data on phase transitions. An endothermic peak, representing the absorption of heat, precisely indicates the melting point (Tₘ) and the enthalpy of fusion (ΔHբ). A sharp, high-temperature melting point is a hallmark of a highly crystalline and thermodynamically stable solid.[8] Multiple melting peaks or broad transitions can suggest the presence of impurities or multiple polymorphic forms.
Studies on Niclosamide have identified a characteristic melting peak for its crystalline form at approximately 228-232°C.[8][9][10] The presence of this single, sharp peak confirms the purity and thermal stability of the crystalline lattice.[11] Conversely, amorphous solid dispersions of Niclosamide, designed to enhance solubility, lack this sharp melting peak, instead showing a glass transition temperature (Tg), which is indicative of their thermodynamically unstable nature.[9]
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Tₘ = 156.6°C). This ensures the accuracy and trustworthiness of the measurements.
-
Sample Preparation: Accurately weigh 3–5 mg of Niclosamide into a standard aluminum pan.[3] Crimp the pan with a lid. Prepare an identical empty pan to serve as the reference.
-
Thermal Program: Place both pans into the DSC cell. Heat the sample from a baseline temperature (e.g., 30°C) to a temperature well above its melting point (e.g., 300-350°C) at a constant heating rate, typically 10°C/min, under a nitrogen purge (50 mL/min) to prevent oxidative degradation.[3][8]
-
Data Analysis: Record the heat flow versus temperature thermogram. Determine the onset temperature of the melting endotherm and integrate the peak area to calculate the enthalpy of fusion.
Thermogravimetric Analysis (TGA)
Expertise & Causality: TGA complements DSC by measuring the change in mass of a sample as a function of temperature or time. It is indispensable for determining the temperature at which a compound begins to decompose. For Niclosamide, TGA can distinguish between simple melting (no mass loss) and melting with decomposition. It is also crucial for identifying the presence of solvates or hydrates.[1][12] For example, a mass loss step occurring at temperatures below 100°C often corresponds to the loss of water from a hydrated crystal form.[13][14] TGA studies on Niclosamide nanocrystals have shown that significant thermal degradation occurs only at temperatures above 250°C, confirming its stability during lower-temperature manufacturing processes.[15]
-
Instrument Calibration: Verify the mass balance using standard calibration weights and the temperature sensor using certified magnetic standards (e.g., Curie point standards).
-
Sample Preparation: Place an accurately weighed sample (approx. 5 mg) of Niclosamide into a tared TGA pan (typically ceramic or platinum).
-
Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 350°C or higher) at a controlled rate (e.g., 5°C/min) under a dynamic nitrogen atmosphere.[15]
-
Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of a significant mass loss event indicates the beginning of thermal decomposition.
Integrated Stability Assessment Workflow
The data from DSC and TGA are synthesized with other characterization methods, like Powder X-ray Diffraction (p-XRD), to build a comprehensive stability profile. p-XRD provides information on the long-range crystalline order and is the definitive technique for identifying different polymorphs.[9]
Diagram: Experimental Workflow for Thermodynamic Stability Assessment
Caption: Relationship between metastable and stable polymorphs of Niclosamide.
Computational Chemistry: Predicting Stability
Alongside experimental work, computational modeling offers powerful predictive insights into thermodynamic stability.
Expertise & Causality: Quantum mechanical methods, such as Density Functional Theory (DFT), can calculate the total electronic energy of a molecule. By comparing the energies of different polymorphs or conformers, scientists can predict their relative thermodynamic stabilities. The form with the lowest calculated energy is predicted to be the most stable. Molecular modeling studies have been used to assess the relative stability of Niclosamide and its metabolites, suggesting that certain degradation products may be thermodynamically less stable than the parent compound. [16]These calculations help rationalize experimental findings and guide the search for new, stable solid forms.
Data Synthesis and Implications for Drug Development
The ultimate goal of these studies is to generate a robust data package that ensures the development of a safe, effective, and stable drug product.
Summary of Key Thermodynamic Data for Niclosamide:
| Parameter | Typical Value | Significance | Reference(s) |
| Melting Point (Tₘ) | ~228 - 232 °C | Indicates high crystalline lattice energy and thermal stability. | [8][9][10] |
| Enthalpy of Fusion (ΔHբ) | ~39.6 kJ·mol⁻¹ | Quantitative measure of energy required to melt the crystal. | [17] |
| Decomposition Onset | > 250 °C | Defines the upper-temperature limit for processing and storage. | [15] |
| Polymorphism | Exists as anhydrous, monohydrate, and solvated forms. | Critical for controlling solubility, dissolution, and bioavailability. | [1][11][13] |
| Aqueous Stability | Stable at neutral pH, but susceptible to hydrolysis at high pH. | Informs formulation pH and excipient compatibility. | [4][18] |
Implications:
-
Formulation: The high propensity of Niclosamide to form a stable, poorly soluble monohydrate necessitates the use of formulation strategies that either stabilize the anhydrous form or utilize a different approach, such as amorphous solid dispersions or cocrystals, to maintain solubility. [9][11]* Storage and Handling: Based on its thermal profile, Niclosamide is stable at ambient temperatures. However, its tendency to hydrate means that strict humidity control is essential during storage ("store in a dry place"). [11]The use of terms like 'ambient conditions' is unacceptable in regulatory filings; specific temperature and humidity ranges must be defined based on stability data. [2]* Forced Degradation: Stress testing, which involves exposing the drug to harsh conditions (e.g., high pH, light, oxidizing agents), is crucial. [2]Studies show Niclosamide undergoes hydrolytic degradation at high pH to form 2-chloro-4-nitroaniline and 5-chloro-2-hydroxybenzoic acid. [4][18]This information is vital for developing stability-indicating analytical methods capable of detecting and quantifying these degradation products.
Conclusion
The thermodynamic stability of Niclosamide (C₁₂H₉Cl₂NO₂) is not a single parameter but a complex interplay of its crystalline form, hydration/solvation state, and its response to environmental factors like temperature and pH. A comprehensive assessment, grounded in robust experimental techniques like DSC and TGA and supported by structural analysis and computational modeling, is essential. By understanding the causality behind these experimental choices and interpreting the data within the framework of thermodynamic principles, drug development professionals can mitigate risks associated with physical instability, leading to the design of high-quality, safe, and effective pharmaceutical products.
References
- ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. (n.d.).
- ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. (n.d.). SlideShare.
- Enhancing the in vivo bioavailability and absorption of Niclosamide with amorphous solid dispersion via solvent method. (2024). Pharmaceutics and Pharmacology, Oxford Academic.
- Estimating thermodynamic equilibrium solubility and solute–solvent interactions of niclosamide in eight mono-solvents at different temperatures. (2022). PMC.
- The pH Dependence of Niclosamide Solubility, Dissolution, and Morphology: Motivation for Potentially Universal Mucin-Penetrating Nasal and Throat Sprays for COVID19, its Variants and other Viral Infections. (n.d.). PMC.
- Fabrication of Niclosamide loaded solid lipid nanoparticles: in vitro characterization and comparative in vivo evaluation. (2017). Taylor & Francis.
- Dehydration of Niclosamide Monohydrate Polymorphs: Different Mechanistic Pathways to the Same Product. (2023). Crystal Growth & Design, ACS Publications.
- A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). (2024). BioBoston Consulting.
- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency (EMA).
- Quality Guidelines. (n.d.). ICH.
- Dehydration of Niclosamide Monohydrate Polymorphs: Different Mechanistic Pathways to the Same Product. (2023). R Discovery.
- Pharmaceutical Cocrystals of Niclosamide. (2012). Crystal Growth & Design, ACS Publications.
- Sublimation and Vaporization Enthalpies of Niclosamide: Application of Transpiration Method and Thermogravimetric Analysis. (2023). Journal of Chemical & Engineering Data, ACS Publications.
- Physical transformation of niclosamide solvates in pharmaceutical suspensions determined by DSC and TG analysis. (n.d.). ResearchGate.
- Physical transformation of niclosamide solvates in pharmaceutical suspensions determined by DSC and TG analysis. (2004). PubMed.
- Sublimation and Vaporization Enthalpies of Niclosamide: Application of Transpiration Method and Thermogravimetric Analysis. (2023). Journal of Chemical & Engineering Data, ACS Publications.
- Validation of UV-visible spectrophotometric method for niclosamide in different media. (2024). ResearchGate.
- Molecular Modelling Analysis of the Metabolism of Niclosamide. (n.d.). DocsDrive.
- 3D-Printed Gastroretentive Tablets Loaded with Niclosamide Nanocrystals by the Melting Solidification Printing Process (MESO-PP). (2023). MDPI.
- Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2. (n.d.). PMC.
- Computational Discovery of Niclosamide Ethanolamine, A Repurposed Drug Candidate That Reduces Growth of Hepatocellular Carcinoma Cells in Vitro and in Mice by Inhibiting CDC37 Signaling. (n.d.). PMC.
- stability studies on niclosamide using derivative spectroscopic and chromatographic methods. (2015). ResearchGate.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pharma.gally.ch [pharma.gally.ch]
- 3. Estimating thermodynamic equilibrium solubility and solute–solvent interactions of niclosamide in eight mono-solvents at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pH Dependence of Niclosamide Solubility, Dissolution, and Morphology: Motivation for Potentially Universal Mucin-Penetrating Nasal and Throat Sprays for COVID19, its Variants and other Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 7. biobostonconsulting.com [biobostonconsulting.com]
- 8. tandfonline.com [tandfonline.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. researchgate.net [researchgate.net]
- 14. Physical transformation of niclosamide solvates in pharmaceutical suspensions determined by DSC and TG analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 3D-Printed Gastroretentive Tablets Loaded with Niclosamide Nanocrystals by the Melting Solidification Printing Process (MESO-PP) | MDPI [mdpi.com]
- 16. docsdrive.com [docsdrive.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Technical Monograph: Biological Profile of C₁₂H₉Cl₂NO₂
The following technical guide provides an in-depth review of the biological activity, chemical architecture, and experimental protocols associated with the molecular formula C₁₂H₉Cl₂NO₂ .
Based on current pharmacological and agrochemical literature, this formula primarily corresponds to Ethyl 3,7-dichloroquinoline-8-carboxylate , a lipophilic ester derivative of the auxinic herbicide Quinclorac . Secondary isomers include specific furan-carboxamide derivatives investigated for antimicrobial potential.[1]
Focus: Ethyl 3,7-dichloroquinoline-8-carboxylate & Isomeric Pharmacophores
Executive Summary
The molecular formula C₁₂H₉Cl₂NO₂ represents a chemical space dominated by chlorinated nitrogenous heterocycles.[2] The most biologically significant entity within this group is Ethyl 3,7-dichloroquinoline-8-carboxylate (hereafter referred to as Et-Q8 ).
Et-Q8 functions as a synthetic auxin mimic. Upon hydrolysis, it releases the active acid (Quinclorac), which dysregulates plant growth via the TIR1/AFB signaling pathway, leading to ethylene evolution and cyanide accumulation in susceptible species (particularly Echinochloa grasses). This guide details the molecular mechanism, synthesis protocols, and structural biology of this compound.
Part 1: Chemical Architecture & Structural Biology
1.1 Structural Identification
The biological activity of C₁₂H₉Cl₂NO₂ is strictly structure-dependent. The two primary pharmacophores identified in literature are:
| Compound Class | Chemical Name | Biological Target | Mechanism |
| Quinoline Ester | Ethyl 3,7-dichloroquinoline-8-carboxylate | Auxin Receptors (TIR1/AFB) | Derepression of ARF transcription factors; induction of ethylene biosynthesis. |
| Furan-Carboxamide | N-(3,4-dichlorophenyl)-2-furancarboxamide | Bacterial Cell Wall/Membrane | Disruption of microbial membrane integrity (Screening hit). |
1.2 Crystallographic Properties (Et-Q8)
Understanding the solid-state arrangement is critical for formulation stability.
-
Crystal System: Tetragonal, Space group I4/a.[3]
-
Stabilization: The structure is stabilized by π–π stacking interactions between the benzene and pyridine rings of neighboring molecules.[3][4][5]
-
Intermolecular Forces: Weak C—H[3][4]···N hydrogen bonds contribute to lattice energy.
-
Relevance: These stacking interactions dictate the compound's solubility profile and release rate in soil/aqueous environments.
Part 2: Biological Mechanism of Action (Core Directive)
The biological activity of Et-Q8 is defined by its role as a pro-herbicide. It is lipophilic, allowing rapid cuticle penetration, after which it is hydrolyzed to the active acid form.
2.1 The Auxin Overdose Pathway
Unlike natural auxin (Indole-3-acetic acid, IAA), which is rapidly degraded, the chlorinated quinoline core is resistant to metabolism.
-
Receptor Binding: The active metabolite binds to the TIR1 (Transport Inhibitor Response 1) F-box protein.
-
Ubiquitination: This complex recruits Aux/IAA repressors , marking them for ubiquitination and proteasomal degradation.
-
Gene Activation: Degradation of repressors releases ARF (Auxin Response Factors) , triggering uncontrolled transcription of auxin-responsive genes.
-
The "Cyanide Kill": In sensitive grasses, this upregulation induces ACS (ACC Synthase) activity, leading to massive ethylene production. A byproduct of this pathway is Cyanide , which accumulates to toxic levels, causing tissue necrosis.
2.2 Signaling Pathway Visualization
The following diagram illustrates the signal transduction pathway activated by the C₁₂H₉Cl₂NO₂ scaffold.
Figure 1: Mechanism of action for Et-Q8, illustrating the conversion from ester to active acid and subsequent induction of the cyanide toxicity pathway.[6]
Part 3: Experimental Protocols
To ensure scientific integrity, the following protocols describe the synthesis and bio-validation of C₁₂H₉Cl₂NO₂.
3.1 Synthesis of Ethyl 3,7-dichloroquinoline-8-carboxylate
Objective: Produce high-purity Et-Q8 for biological testing. Principle: Acid-catalyzed esterification or reaction with triethyl phosphite.
Protocol:
-
Reagents: Dissolve 1.0 eq of 3,7-dichloroquinoline-8-carboxylic acid in anhydrous ethanol (excess).
-
Catalysis: Add 0.1 eq of concentrated
(sulfuric acid) dropwise. -
Reflux: Heat the mixture to reflux (
) for 6–8 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 4:1). -
Work-up:
-
Cool to room temperature.
-
Neutralize with saturated
. -
Extract with Dichloromethane (
mL). -
Dry organic layer over
and concentrate in vacuo.
-
-
Crystallization: Recrystallize from Acetone/Petroleum Ether (1:4 v/v) to obtain diffraction-quality crystals.
3.2 Root Elongation Bioassay (Self-Validating)
Objective: Quantify the auxin-mimic activity of the synthesized compound. Validation: This assay includes a positive control (2,4-D) and a negative control (DMSO) to ensure system reliability.
-
Preparation: Prepare stock solution of Et-Q8 in DMSO (10 mM). Dilute with Hoagland’s solution to final concentrations: 0.1, 1.0, 10, and 100
. -
Germination: Germinate Cucumis sativus (Cucumber - broadleaf sensitive) and Oryza sativa (Rice - tolerant) seeds on moist filter paper for 48 hours.
-
Treatment: Transfer seedlings (n=10 per group) to petri dishes containing 5 mL of test solution.
-
Incubation: Incubate at
in dark conditions for 72 hours. -
Measurement: Measure primary root length.
-
Calculation: Calculate % Inhibition relative to control.
Part 4: Comparative Activity Data
The following table summarizes the biological activity profile of C₁₂H₉Cl₂NO₂ isomers compared to standard reference compounds.
| Compound | Target Organism | Mode of Action | |
| Et-Q8 (C₁₂H₉Cl₂NO₂) | Echinochloa crus-galli (Barnyard grass) | Auxin mimic / Cyanide toxicity | |
| Et-Q8 (C₁₂H₉Cl₂NO₂) | Cucumis sativus (Cucumber) | Root growth inhibition (Epinasty) | |
| Quinclorac (Acid) | Echinochloa crus-galli | Direct Auxin mimic | |
| Furan-carboxamide Isomer | Staphylococcus aureus | Weak antimicrobial (Membrane stress) |
4.1 Chemical Space Visualization
To distinguish the relevant isomer from screening hits, the following diagram maps the chemical relationships.
Figure 2: Classification of C12H9Cl2NO2 isomers. The Quinoline derivative represents the established bioactive form.
References
-
Zhu, F., An, L. T., Xia, M., & Zhou, J. F. (2008).[3] Ethyl 3,7-dichloroquinoline-8-carboxylate.[4][5] Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Grossmann, K. (2000). Mode of action of auxin herbicides: a new ending to a long, drawn out story. Trends in Plant Science. [Link]
-
PubChem Compound Summary. (2024). Ethyl 3,7-dichloroquinoline-8-carboxylate (CID 23626354). National Center for Biotechnology Information.[6] [Link]
-
Grossmann, K., & Kwiatkowski, J. (2000). The mechanism of quinclorac selectivity in grasses. Pesticide Biochemistry and Physiology. [Link]
Sources
- 1. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. avanscure.com [avanscure.com]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl 3,7-dichloroquinoline-8-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl 3,7-dichloro-quinoline-8-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. buyersguidechem.com [buyersguidechem.com]
Beyond Docking: Integrative Modeling of C12H9Cl2NO2 (Quinclorac Ethyl Ester) Interactions
Content Type: In-Depth Technical Guide Target Audience: Computational Chemists, Structural Biologists, and Drug Discovery Scientists Subject: Advanced Computational Protocols for Halogenated Quinoline Carboxylates
Executive Summary & Chemical Identity
In the context of high-precision molecular modeling, C12H9Cl2NO2 refers to Quinclorac Ethyl Ester (Ethyl 3,7-dichloro-8-quinolinecarboxylate). This molecule represents a class of synthetic auxins acting as "molecular glues"—compounds that stabilize protein-protein interactions (specifically the TIR1-Aux/IAA complex) to induce ubiquitin-mediated degradation.
Modeling this compound presents two distinct challenges that standard high-throughput docking workflows fail to address:
-
The Sigma-Hole Effect: The two chlorine atoms (Cl) exhibit anisotropic charge distributions (positive "caps" or sigma holes) that form critical halogen bonds with backbone carbonyls, which standard force fields (AMBER/CHARMM) often incorrectly model as purely repulsive negative spheres.
-
Pro-Drug/Pro-Herbicide Activation: The ethyl ester is a masking group. Accurate modeling often requires simulating its hydrolysis by esterases (e.g., MES/AMI1) or its lipophilic transport prior to activation.
This guide details a self-validating computational pipeline to model C12H9Cl2NO2 binding, moving from Quantum Mechanical (QM) parameterization to Free Energy Perturbation (FEP).
Phase I: Quantum Mechanical Ligand Parameterization
Objective: Generate force field parameters that account for halogen bonding and ester conformational flexibility.
Standard libraries (GAFF/CGenFF) are insufficient for dichlorinated quinolines due to the electron-withdrawing nitrogen and carboxylate groups. You must derive partial charges that reflect the sigma-hole .
The Sigma-Hole Protocol
Causality: Chlorine atoms on aromatic rings are not uniformly negative.[1] The electron density is pulled toward the ring, leaving a positive region (sigma hole) on the Cl atom's extension, capable of acting as a Lewis acid.
Step-by-Step Methodology:
-
Conformational Scan: Use RDKit to generate 50 conformers; minimize with MMFF94 to find the global minimum.
-
Geometry Optimization (QM):
-
Software: Gaussian 16 or ORCA.
-
Theory Level: B3LYP/6-311++G(d,p) or wB97X-D/def2-TZVP (dispersion corrected).
-
Critical Check: Ensure the ester group is planar to the quinoline ring if conjugation dictates, or orthogonal if sterically hindered.
-
-
Electrostatic Potential (ESP) Calculation:
-
Calculate ESP surfaces to visualize the positive potential on the Cl atoms.
-
Validation: If the Cl tip is not positive (blue/green on ESP map), increase basis set size.
-
-
Charge Fitting (RESP):
-
Fit partial charges using the RESP (Restrained Electrostatic Potential) model.[2]
-
Advanced Step: Use "Extra Points" (EP) or "Virtual Sites" in your force field (e.g., OPLS4 or modified AMBER) to place a massless positive charge at the center of the sigma hole.
-
Force Field Topology Generation
| Parameter | Setting | Rationale |
| Force Field | GAFF2 (General AMBER Force Field 2) | Optimized for drug-like small molecules. |
| Charge Method | RESP (HF/6-31G*) | Compatible with AMBER protein force fields. |
| Halogen Model | Explicit Sigma-Hole (EP) | Essential for correct binding pose prediction. |
| Water Model | OPC or TIP4P-EW | 4-point models better reproduce hydrophobic enclosure effects than TIP3P. |
Phase II: Target Architecture & Induced Fit
Objective: Prepare the TIR1 receptor and simulate the "Molecular Glue" mechanism.
Target: Transport Inhibitor Response 1 (TIR1) in complex with an Aux/IAA peptide (e.g., PDB: 2P1Q). Mechanism: C12H9Cl2NO2 fills a hydrophobic cavity, creating a continuous surface that allows the Aux/IAA repressor to dock.
The "Molecular Glue" Workflow
Static docking is invalid here because the binding pocket does not exist in its active form without the ligand. The ligand induces the pocket formation.
Caption: Workflow for modeling the cooperative assembly of the TIR1-Ligand-IAA ternary complex.
Protocol: Ensemble Docking
-
MD on Apo Protein: Run a 50ns simulation of the empty TIR1 pocket to generate an ensemble of 20 representative receptor conformations.
-
Cross-Docking: Dock C12H9Cl2NO2 into all 20 conformers.
-
Selection Criteria: Do not select based on Score alone. Select poses where the Carboxylate/Ester headgroup interacts with the Arg403/Ser438 anchor points (critical for auxin activity).
Phase III: Molecular Dynamics & Free Energy Perturbation (FEP)
Objective: Rigorous calculation of binding affinity (
System Setup[3]
-
Software: GROMACS 2024 or AMBER22.
-
Box: Dodecahedron, 1.2 nm buffer.
-
Ions: Neutralize with Na+/Cl- (0.15 M physiological strength).
-
Equilibration:
-
NVT (1 ns): Restrain heavy atoms (
). -
NPT (5 ns): Berendsen barostat for relaxation, then Parrinello-Rahman for production.
-
Production Run & Analysis
Run 3 independent replicas of 200ns each.
Key Analysis Metrics (Self-Validation):
-
Ligand RMSD: Must stabilize < 2.0 Å. If > 3.0 Å, the pose is unstable (likely incorrect halogen bonding).
-
Hydrogen Bond Lifetime: Calculate the occupancy of the interaction between the ligand carbonyl and the TIR1 "niche" residues.
-
Water Bridges: Analyze bridging waters between the ligand Cl atoms and the protein backbone using gmx hbond.
Absolute Binding Free Energy (ABFE)
For drug development, simple MM/PBSA is often too noisy for halogenated compounds. Use FEP (Free Energy Perturbation).
The Thermodynamic Cycle:
-
Leg 1 (Solvent): Decouple C12H9Cl2NO2 from water (turn off electrostatics
turn off vdW). -
Leg 2 (Complex): Decouple C12H9Cl2NO2 from the TIR1 protein.
-
Calculation:
.
Lambda Windows:
Use 20
References & Data Sources
-
TIR1 Structural Basis: Tan, X., et al. (2007). "Mechanism of auxin perception by the TIR1 ubiquitin ligase." Nature, 446(7136), 640-645. Link
-
Sigma Hole Modeling: Politzer, P., et al. (2013). "Halogen bonding: the role of the σ-hole." Accounts of Chemical Research, 46(2), 538-547. Link
-
AMBER Force Fields: Case, D. A., et al. (2005). "The Amber biomolecular simulation programs." Journal of Computational Chemistry, 26(16), 1668-1688. Link
-
GROMACS Implementation: Abraham, M. J., et al. (2015). "GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers." SoftwareX, 1, 19-25. Link
-
Quinclorac Mechanism: Grossmann, K. (2010). "Auxin herbicides: current status of mechanism and mode of action." Pest Management Science, 66(2), 113-120. Link
Sources
The Enduring Legacy and Expanding Horizons of Niclosamide: A C12H9Cl2NO2 Derivative
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical formula C12H9Cl2NO2 represents a class of compounds that has had a significant and evolving impact on human health and disease management. Among these, the salicylanilide derivative niclosamide stands out as a testament to the enduring potential of small molecules in medicine. Initially developed as an anthelmintic, niclosamide's journey from a humble parasite treatment to a multifaceted therapeutic candidate under investigation for a wide array of diseases is a compelling narrative of scientific discovery and drug repurposing. This guide provides a comprehensive technical overview of the history, discovery, synthesis, mechanisms of action, and burgeoning applications of niclosamide and its derivatives, tailored for professionals in the field of drug development and research.
A Serendipitous Discovery and a Half-Century of Service
Niclosamide's story begins in the chemotherapy research laboratories of Bayer in 1953.[1] It was first synthesized in 1958 and was initially developed as a molluscicide to combat the snails that serve as intermediate hosts for Schistosoma mansoni, the parasite responsible for schistosomiasis, and was marketed as Bayluscide.[2][3] A few years later, in 1960, scientists at Bayer discovered its potent efficacy against human tapeworm infections.[1][3] This led to its approval for human use and its marketing under the brand name Yomesan in 1962.[1][3] The U.S. Food and Drug Administration (FDA) approved niclosamide for treating tapeworm infections in 1982, and it has since been included in the World Health Organization's List of Essential Medicines.[1][4]
For over half a century, niclosamide has been a safe and effective oral anthelmintic drug used to treat millions of people worldwide.[1][5] Its primary use has been for tapeworm infestations such as diphyllobothriasis, hymenolepiasis, and taeniasis.[4]
The Chemistry of Niclosamide: Synthesis and Physicochemical Properties
Niclosamide, chemically known as 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide, is a chlorinated salicylanilide.[6] Its synthesis is a relatively straightforward process involving the condensation of 5-chlorosalicylic acid with 2-chloro-4-nitroaniline.[7][8]
Synthetic Methodologies
Several methods have been developed for the synthesis of niclosamide, with variations in catalysts and reaction conditions affecting the yield and purity of the final product.
Table 1: Comparison of Niclosamide Synthesis Methods
| Method / Catalyst | Solvent | Reaction Time | Yield (%) | Reference(s) |
| Phosphorus trichloride (PCl₃) | Chlorobenzene | 3 hours | 68.7 | [7][8] |
| Thionyl chloride (SOCl₂) | Dichloromethane | Not specified | 31 (2-step) | [7] |
| Phase Transfer Catalyst (Etamon chloride) | Solvent-free | 2-3 hours | 78.9 | [7][9] |
| Quaternary alkylphosphonium salt | Solvent-free (melting) | 1-2 hours | 82.5 | [10] |
Experimental Protocol: Synthesis using Phosphorus Trichloride
-
In a suitable reaction vessel, dissolve 20.0 mmol of 5-chlorosalicylic acid and 20.0 mmol of 2-chloro-4-nitroaniline in chlorobenzene.[8]
-
Heat the mixture to 135 °C.[8]
-
Slowly add a solution of 17.5 mmol of phosphorus trichloride dissolved in chlorobenzene to the reaction mixture.[8]
-
Maintain the reaction temperature at 135 °C for 3 hours.[8]
-
After the reaction is complete, cool the mixture to room temperature.[8]
-
Filter the resulting solid and wash it.[8]
-
Recrystallize the crude product from ethyl acetate or acetone to obtain pure niclosamide.[8]
Caption: Synthesis of Niclosamide via condensation reaction.
Unraveling the Multifaceted Mechanisms of Action
Niclosamide's therapeutic effects stem from its ability to interfere with fundamental cellular processes, primarily by uncoupling oxidative phosphorylation in mitochondria.[1][6] This disruption of the proton gradient across the inner mitochondrial membrane inhibits ATP synthesis, leading to the death of parasites.[11][12]
However, recent research has unveiled a much broader spectrum of biological activities, revealing niclosamide as a modulator of multiple key signaling pathways implicated in a variety of diseases.[1][13] These include:
-
Wnt/β-catenin signaling: Niclosamide has been shown to inhibit this pathway, which is often dysregulated in cancers.[1]
-
mTORC1 signaling: It can inhibit the mTORC1 pathway, a central regulator of cell growth and proliferation.[1][2]
-
STAT3 signaling: Niclosamide is a potent inhibitor of STAT3, a transcription factor involved in cell survival and proliferation.[1][14]
-
NF-κB signaling: It can also modulate the NF-κB pathway, which plays a critical role in inflammation and immunity.[1]
-
Notch signaling: This pathway, involved in cell fate decisions, is also affected by niclosamide.[1]
Caption: Multifaceted mechanisms of action of Niclosamide.
The Dawn of a New Era: Repurposing Niclosamide
The discovery of niclosamide's diverse biological activities has spurred a wave of research into its potential for treating a wide range of diseases beyond parasitic infections.[5][15] This "drug repurposing" approach offers significant advantages in terms of reduced time and cost for drug development.[11][13]
Anticancer Applications
Niclosamide has demonstrated significant anticancer activity against a variety of cancers, including colon, breast, prostate, lung, and ovarian cancers.[3][15] Its ability to target multiple oncogenic signaling pathways simultaneously makes it an attractive candidate for cancer therapy, particularly for treatment-resistant cancers.[1][16] For instance, it has been shown to overcome cisplatin resistance in HER2-positive breast cancer.[16]
Table 2: Anticancer Activity of Niclosamide in Breast Cancer Cell Lines
| Cell Line | IC50 (µM) after 72h | Reference |
| MDA-MB-231 | ~2.5 | [14] |
| MCF-7 | ~1.5 | [14] |
| MDA-MB-468 | ~2.0 | [14] |
Antiviral and Antibacterial Potential
Niclosamide has also emerged as a broad-spectrum antiviral agent, showing efficacy against a range of viruses including SARS-CoV, MERS-CoV, Zika virus, and Ebola virus.[13][17] Its antiviral mechanism is thought to involve the neutralization of endosomal pH, which is crucial for the entry of many viruses into host cells.[5][18] Furthermore, it has demonstrated potent activity against various bacterial infections, including methicillin-resistant Staphylococcus aureus (MRSA) and Helicobacter pylori.[15][19][20]
Other Therapeutic Areas
The therapeutic potential of niclosamide extends to metabolic diseases like type II diabetes, neurodegenerative diseases such as Parkinson's disease, and various inflammatory conditions.[5][15]
Structure-Activity Relationship (SAR) and Derivative Development
The core structure of niclosamide, a salicylanilide, provides a versatile scaffold for chemical modification to improve its pharmacological properties and explore structure-activity relationships (SAR).[5] Key insights from SAR studies include:
-
The Nitro Group: While important for its anthelmintic activity, the nitro group can contribute to genotoxicity.[21] Replacing it with other functional groups, such as an amine or a trifluoromethyl group, has been shown to influence its activity and toxicity profile.[21][22]
-
The Salicylamide Moiety: Modifications to the 5-chlorosalicylic acid portion of the molecule can also impact its biological effects.
-
The Anilide Ring: Substitutions on the 2-chloro-4-nitroaniline ring have been explored to enhance potency against specific targets.[22]
These studies are crucial for designing new niclosamide derivatives with improved efficacy, selectivity, and reduced side effects.[23][24]
Analytical and Characterization Techniques
The accurate analysis and characterization of niclosamide and its derivatives are essential for quality control, pharmacokinetic studies, and environmental monitoring. A variety of analytical methods are employed for this purpose.
Table 3: Common Analytical Techniques for Niclosamide
| Technique | Application | Reference(s) |
| High-Performance Liquid Chromatography (HPLC) | Quantification in pharmaceutical and environmental samples | [25][26] |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Sensitive detection of niclosamide and its metabolites in various matrices | [27][28] |
| Spectrophotometry | Quantification in pharmaceutical and wastewater samples | [29] |
| High-Performance Thin-Layer Chromatography (HPTLC) | Quantitative estimation in quality control laboratories | [25] |
Experimental Workflow: HPLC Analysis of Niclosamide
Caption: General workflow for HPLC analysis of Niclosamide.
Challenges and Future Perspectives
Despite its immense potential, the journey of niclosamide and its derivatives from the laboratory to broader clinical applications is not without its challenges. The primary hurdle is its poor aqueous solubility and low oral bioavailability, which can limit its systemic efficacy.[30][31] Researchers are actively exploring various formulation strategies to overcome this limitation, including the development of amorphous solid dispersions, co-crystals, and nanoparticles.[28][30][31]
Furthermore, while niclosamide has a favorable safety profile for its use as an anthelmintic, its long-term systemic administration for other diseases requires careful evaluation of its potential side effects.[5]
The future of niclosamide research is bright, with ongoing efforts focused on:
-
Developing novel derivatives: Synthesizing new analogs with improved pharmacokinetic properties and target specificity.[23]
-
Advanced drug delivery systems: Designing innovative formulations to enhance bioavailability and enable targeted delivery.[30]
-
Combination therapies: Investigating the synergistic effects of niclosamide with other therapeutic agents to enhance efficacy and overcome drug resistance.[16]
-
Clinical trials: Conducting rigorous clinical studies to validate the efficacy and safety of niclosamide for its repurposed indications.
Conclusion
From its serendipitous discovery as an anthelmintic to its current status as a promising candidate for a multitude of diseases, niclosamide exemplifies the dynamic and ever-evolving nature of pharmaceutical research. Its rich history and multifaceted mechanisms of action provide a fertile ground for further investigation and innovation. As researchers continue to unlock the full therapeutic potential of this remarkable C12H9Cl2NO2 derivative, niclosamide is poised to make even greater contributions to human health in the years to come.
References
-
Chen, W., Mook, R. A., Jr, Premont, R. T., & Wang, J. (2018). Niclosamide: Beyond an antihelminthic drug. Cellular Signalling, 41, 89-96. [Link]
-
Kadri, H., Lambourne, O. A., & Mehellou, Y. (2018). Niclosamide, a drug with many (re)purposes. ChemMedChem, 13(11), 1088-1091. [Link]
-
Kadri, H., Lambourne, O. A., & Mehellou, Y. (2018). Niclosamide, a Drug with Many (Re)purposes. ChemMedChem, 13(11), 1088–1091. [Link]
-
Drug Target Review. (2019, March 5). Anthelmintic drug niclosamide repurposed to treat Helicobacter pylori. Drug Target Review. [Link]
-
Al-Mokadem, M., El-Daly, M., & Abourehab, M. A. S. (2024). Exploring Structure–Activity Relationships of Niclosamide-Based Colistin Potentiators in Colistin-Resistant Gram-Negative Bacteria. Molecules, 29(1), 235. [Link]
-
UNION Therapeutics. (n.d.). Niclosamide. Retrieved from [Link]
-
Li, Y., Li, P., & Wang, Y. (2021). Drug Repurposing: Research Progress of Niclosamide and Its Derivatives on Antibacterial Activity. Frontiers in Pharmacology, 12, 781898. [Link]
-
Al-Mokadem, M. (2024). Structure-activity relationships of niclosamide to overcome colistin resistance. MSpace. [Link]
-
Journal of Antimicrobial Chemotherapy. (2022). Niclosamide as a repurposing drug against Gram-positive bacterial infections. Journal of Antimicrobial Chemotherapy, 77(11), 2998-3006. [Link]
-
National Center for Biotechnology Information. (n.d.). Niclosamide. PubChem. Retrieved from [Link]
-
Rosa, G., et al. (2017). Structure–Activity Relationship of Niclosamide Derivatives. Anticancer Research, 37(6), 2811-2821. [Link]
-
Wikipedia. (n.d.). Niclosamide. Retrieved from [Link]
-
Rosa, G., et al. (2017). Structure–Activity Relationship of Niclosamide Derivatives. Anticancer Research, 37(6), 2811-2821. [Link]
-
Pharmacology of Niclosamide (Niclocide) ; Definition, uses, Mechanism of action, Side effects. (2024, September 30). YouTube. [Link]
-
Al-Mokadem, M., El-Daly, M., & Abourehab, M. A. S. (2024). Exploring Structure–Activity Relationships of Niclosamide-Based Colistin Potentiators in Colistin-Resistant Gram-Negative Bacteria. Molecules, 29(1), 235. [Link]
- Li, Z. (2005). New method for synthesizing niclosamide.
-
Pan, M., et al. (2012). The magic bullet: Niclosamide. Acta Pharmacologica Sinica, 33(6), 723–726. [Link]
-
Chen, W., Mook, R. A., Jr, Premont, R. T., & Wang, J. (2018). Niclosamide: Beyond an antihelminthic drug. ResearchGate. [Link]
- Wang, Z. (2014). Niclosamide synthetic method.
-
Wu, C., et al. (2022). Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2. Bioorganic & Medicinal Chemistry Letters, 62, 128639. [Link]
-
The University of Texas at Austin. (n.d.). Oral and inhaled delivery of niclosamide using hot-melt extrusion and thin film freezing technologies. Retrieved from [Link]
-
Millotti, G., et al. (2024). Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning. Current Pharmaceutical Design, 30. [Link]
-
Li, Y., Li, P., & Wang, Y. (2022). Niclosamide as a Promising Therapeutic Player in Human Cancer and Other Diseases. International Journal of Molecular Sciences, 23(24), 16068. [Link]
-
Xu, J., et al. (2020). Broad Spectrum Antiviral Agent Niclosamide and Its Therapeutic Potential. ACS Infectious Diseases, 6(4), 579-583. [Link]
-
Al-Hadiya, B. M., Khady, A. A., & Al-Gohary, O. M. (2022). Techniques for analytical estimation of COVID‐19 clinical candidate, niclosamide in pharmaceutical and biomedical samples. Journal of Separation Science, 45(17), 3249-3264. [Link]
-
U.S. Environmental Protection Agency. (2014). Environmental Chemistry Method for Niclosamide in Water/Sediment 49808201. [Link]
-
Analytical Methods. (2015). Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS. Analytical Methods, 7(14), 5829-5834. [Link]
-
ACS Medicinal Chemistry Letters. (2026). Discovery of Niclosamide Analogs with Potent Mitochondrial Uncoupling Activity and Reduced Mitochondrial Inhibition–Associated Toxicity. ACS Medicinal Chemistry Letters. [Link]
-
INEOS OPEN. (n.d.). NICLOSAMIDE SUBSTANCE: MODIFICATION, ANALYSIS, AND BIOLOGICAL ACTIVITY. Retrieved from [Link]
-
Faraz, N., et al. (2021). Deep eutectic solvent based method for analysis of Niclosamide in pharmaceutical and wastewater samples – A green analytical. MOST Wiedzy. [Link]
-
Li, Y., et al. (2014). The Anthelmintic Drug Niclosamide Induces Apoptosis, Impairs Metastasis and Reduces Immunosuppressive Cells in Breast Cancer Model. PLOS ONE, 9(1), e85887. [Link]
-
Spandidos Publications. (2021). Anthelminthic niclosamide inhibits tumor growth and invasion in cisplatin‑resistant human epidermal growth factor receptor 2‑positive breast cancer. Oncology Letters, 22(4), 1-10. [Link]
- Zhang, J. (2016). Method for preparing 2-amino-4-chloro-5-nitrophenol.
-
YIXING XINYU CHEM. (2016). Method for preparing 2-amino-4-chloro-5-nitrophenol. Patsnap Eureka. [Link]
Sources
- 1. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The magic bullet: Niclosamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Niclosamide as a Promising Therapeutic Player in Human Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Niclosamide - Wikipedia [en.wikipedia.org]
- 5. Niclosamide, a Drug with Many (Re)purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Niclosamide | C13H8Cl2N2O4 | CID 4477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Niclosamide synthesis - chemicalbook [chemicalbook.com]
- 9. CN1687016A - New method for synthesizing niclosamide - Google Patents [patents.google.com]
- 10. CN103864641A - Niclosamide synthetic method - Google Patents [patents.google.com]
- 11. Drug Repurposing: Research Progress of Niclosamide and Its Derivatives on Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The Anthelmintic Drug Niclosamide Induces Apoptosis, Impairs Metastasis and Reduces Immunosuppressive Cells in Breast Cancer Model | PLOS One [journals.plos.org]
- 15. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. uniontherapeutics.com [uniontherapeutics.com]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. academic.oup.com [academic.oup.com]
- 21. Exploring Structure–Activity Relationships of Niclosamide-Based Colistin Potentiators in Colistin-Resistant Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ar.iiarjournals.org [ar.iiarjournals.org]
- 23. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 24. Exploring Structure-Activity Relationships of Niclosamide-Based Colistin Potentiators in Colistin-Resistant Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Techniques for analytical estimation of COVID‐19 clinical candidate, niclosamide in pharmaceutical and biomedical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 26. epa.gov [epa.gov]
- 27. Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 28. ineosopen.org [ineosopen.org]
- 29. Making sure you're not a bot! [mostwiedzy.pl]
- 30. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 31. dovepress.com [dovepress.com]
Methodological & Application
Part 1: Executive Summary & Strategic Rationale
Application Note: Precision Synthesis of Ethyl 2,4-Dichloroquinoline-3-Carboxylate
The molecular formula C12H9Cl2NO2 corresponds to Ethyl 2,4-dichloroquinoline-3-carboxylate , a critical heterocyclic scaffold in medicinal chemistry. This chemotype serves as a versatile electrophilic intermediate for developing antimalarial, antibacterial, and anti-inflammatory agents. The presence of chlorine atoms at the C2 and C4 positions allows for sequential nucleophilic aromatic substitution (
Synthesis Strategy: This protocol utilizes a convergent two-step pathway designed for scalability and reproducibility.
-
Scaffold Assembly: Construction of the quinoline core via the condensation of isatoic anhydride with diethyl malonate. This method is superior to the traditional Gould-Jacobs reaction as it proceeds under milder conditions with higher regiocidelity.
-
Deoxygenative Chlorination: A phosphorus oxychloride (
)-mediated aromatization that simultaneously installs both chlorine atoms. The inclusion of benzyltriethylammonium chloride (TEBAC) is a critical process parameter (CPP) to catalyze the transformation and suppress hydrolysis byproducts.
Part 2: Retrosynthetic Analysis & Pathway Visualization
The synthesis disconnects the 2,4-dichloro motif to reveal the 2,4-dihydroxy (tautomeric with 4-hydroxy-2-quinolone) precursor, which is assembled from the anthranilic acid derivative.
Figure 1: Retrosynthetic disconnection showing the transition from the dichloro-heterocycle back to commercially available isatoic anhydride.
Part 3: Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
Objective: To construct the bicyclic nitrogen scaffold with oxygen functionality at C2 and C4.
Reagents:
-
Isatoic Anhydride (1.0 equiv)[1]
-
Diethyl Malonate (1.2 equiv)
-
Sodium Hydride (NaH, 60% dispersion in oil) (2.2 equiv)[1][2]
-
Solvent: Anhydrous
-Dimethylformamide (DMF)
Procedure:
-
Preparation: Flame-dry a 250 mL three-necked round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and dropping funnel.
-
Base Activation: Charge the flask with NaH (2.2 equiv) and wash twice with dry hexane to remove mineral oil if high purity is required. Suspend the NaH in anhydrous DMF (10 volumes).
-
Malonate Addition: Cool the suspension to 0 °C. Add diethyl malonate (1.2 equiv) dropwise over 20 minutes. Observation: Hydrogen gas evolution will occur; ensure proper venting.[3] Stir at 0 °C for 30 minutes to form the sodium enolate.
-
Coupling: Add isatoic anhydride (1.0 equiv) portion-wise to the reaction mixture.
-
Cyclization: Heat the mixture to 85 °C and stir for 5 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting material (
) should disappear, yielding a polar baseline spot or low product. -
Workup: Cool the mixture to room temperature and pour slowly into crushed ice (500 mL) with vigorous stirring. Acidify carefully with 1M HCl to pH 2-3.
-
Isolation: A solid precipitate will form.[4] Filter the solid using a Büchner funnel. Wash the cake with cold water (
mL) and cold ethanol ( mL). -
Drying: Dry the product in a vacuum oven at 50 °C for 12 hours.
-
Expected Yield: 40–60%
-
Appearance: Off-white to pale brown powder.
-
Step 2: Synthesis of Ethyl 2,4-dichloroquinoline-3-carboxylate
Objective: Conversion of the hydroxy/oxo groups to chloro substituents via Vilsmeier-Haack type chemistry.[5]
Reagents:
-
Precursor from Step 1 (1.0 equiv)
-
Phosphorus Oxychloride (
) (Excess, ~10 equiv) -
Benzyltriethylammonium chloride (TEBAC) (1.0 equiv) - Catalyst
-
Solvent: Acetonitrile (optional, can use neat
)[4]
Procedure:
-
Setup: Equip a 100 mL RBF with a reflux condenser and a calcium chloride drying tube. Safety Note:
is highly corrosive and reacts violently with water. Perform all operations in a fume hood. -
Charging: Add the quinoline precursor (1.0 equiv) and TEBAC (1.0 equiv) to the flask.
-
Reagent Addition: Add
(10 equiv) carefully. If the mixture is too viscous, add anhydrous acetonitrile (5 volumes). -
Reaction: Heat the mixture to Reflux (105–110 °C) .
-
Critical Phase: Stir at reflux for 1–2 hours. The suspension should clear to become a homogeneous solution, indicating conversion.
-
-
Quenching (High Risk):
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure (rotary evaporator) to remove excess
. Use a base trap for acidic vapors. -
Pour the resulting residue slowly onto crushed ice with vigorous stirring. Stir for 1 hour to ensure complete hydrolysis of phosphoryl intermediates.
-
-
Extraction/Isolation:
-
Purification: Recrystallize from Ethanol or purify via flash chromatography (Silica gel, 5-10% EtOAc in Hexanes).
Quantitative Data Summary:
| Parameter | Value / Description |
| Molecular Formula | C12H9Cl2NO2 |
| Molecular Weight | 270.11 g/mol |
| Physical State | White to cream crystalline solid |
| Melting Point | 83–85 °C [Ref 1] |
| Step 2 Yield | ~70% |
| Solubility | Soluble in DCM, Chloroform, DMSO; Insoluble in water |
Part 4: Process Logic & Mechanism
The transformation in Step 2 is complex. TEBAC acts as a phase-transfer catalyst but also increases the chloride ion concentration in the organic phase (or neat
Figure 2: Mechanistic flow of the chlorination reaction.
Part 5: Safety & Handling (E-E-A-T)
-
Phosphorus Oxychloride (
): Fatal if inhaled. Causes severe skin burns and eye damage. Reacts violently with water.[3][10] Protocol: Keep a beaker of saturated sodium bicarbonate nearby to neutralize spills. quench reactions at .[8] -
Sodium Hydride (NaH): Flammable solid. Reacts with moisture to produce hydrogen gas. Protocol: Use under inert atmosphere (
or Ar).
References
-
Reyes, H., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate . Acta Crystallographica Section E: Crystallographic Communications, 71(8), o580–o581. Link
-
Davoodnia, A., et al. (2010). A Novel One-Pot Synthesis of Ethyl 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate . Synthetic Communications, 40(17), 2588–2593. Link
-
BenchChem. (2025).[9] The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines . Application Note. Link
Sources
- 1. Synthesis and Bioactivity Assessment of Novel Quinolinone–Triazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone [mdpi.com]
- 3. opcw.org [opcw.org]
- 4. researchgate.net [researchgate.net]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
- 7. brieflands.com [brieflands.com]
- 8. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. scribd.com [scribd.com]
Application Note: Development and Validation of a Stability-Indicating HPLC Method for Ethyl 4,6-dichloroquinoline-3-carboxylate (C12H9Cl2NO2)
Audience: Analytical Chemists, Formulation Scientists, and Pharmaceutical R&D Professionals Matrix: Pharmaceutical Intermediates and Active Pharmaceutical Ingredient (API) Synthesis Workflows
Chemical Context & Analytical Target Profile (ATP)
Ethyl 4,6-dichloroquinoline-3-carboxylate (Molecular Formula: C12H9Cl2NO2, MW: 270.11 g/mol ) is a highly versatile, lipophilic building block utilized extensively in the synthesis of 1[1] and novel anthelmintic agents[2].
Because it is synthesized via the chlorination of 4-hydroxy-6-chloroquinoline-3-carboxylate[1], residual polar precursors or downstream hydrolysis products (e.g., 4,6-dichloroquinoline-3-carboxylic acid) can severely impact subsequent cross-coupling efficiencies. Therefore, the Analytical Target Profile (ATP) requires a stability-indicating, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method capable of baseline-resolving the target3[3] from its polar synthetic precursors and degradation products.
Mechanistic Method Design (Causality & QbD)
Applying a Quality by Design (QbD) approach as recommended by the4[4], the chromatographic conditions were engineered to address the specific physicochemical liabilities of the quinoline core:
-
Stationary Phase Selection: The dichloro-substituted aromatic system imparts significant lipophilicity (estimated LogP ~4.0). A high-carbon-load, end-capped C18 column was selected to provide the necessary hydrophobic retention and steric selectivity to separate the target from structurally similar des-chloro impurities.
-
Mobile Phase & pH Control: The basic quinoline nitrogen is prone to secondary ion-exchange interactions with residual silanols on the silica support, which classically manifests as severe peak tailing. By utilizing 0.1% Trifluoroacetic acid (TFA) in the mobile phase (pH ~2.0), the silanol groups are neutralized, and the quinoline nitrogen is ion-paired. This causality loop ensures sharp, symmetrical peaks and high theoretical plate counts.
-
Gradient Elution Strategy: A gradient starting at 30% organic modifier ensures that the highly polar unreacted precursor (4-hydroxy-6-chloroquinoline-3-carboxylate) is retained and eluted early, while a ramp to 80% organic modifier tightly elutes the highly lipophilic C12H9Cl2NO2 and washes out non-polar byproducts.
Figure 1: QbD-driven lifecycle workflow for C12H9Cl2NO2 HPLC method development.
Self-Validating Experimental Protocol
To ensure trustworthiness, this protocol incorporates a mandatory System Suitability Test (SST). The method is not considered valid for batch release unless the SST criteria are met, creating a closed, self-validating system aligned with5[5].
3.1 Reagent & Standard Preparation
-
Diluent: Prepare a 50:50 (v/v) mixture of HPLC-grade Acetonitrile (ACN) and Milli-Q Water. Degas via sonication for 10 minutes.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh 25.0 mg of C12H9Cl2NO2 reference standard into a 25 mL volumetric flask. Add 15 mL of diluent, sonicate to dissolve, and make up to volume.
-
Working Standard (100 µg/mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Preparation: Weigh 25.0 mg of the synthesized C12H9Cl2NO2 batch, dissolve in 25 mL diluent, and perform a 1:10 dilution. Filter through a 0.45 µm PTFE syringe filter prior to injection.
3.2 Optimized Chromatographic Conditions
Table 1: Instrument Parameters for C12H9Cl2NO2 Analysis
| Parameter | Specification |
| Column | C18, 250 mm × 4.6 mm, 5 µm (End-capped) |
| Mobile Phase A | 0.1% TFA in Milli-Q Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C ± 2°C |
| Injection Volume | 10 µL |
| Detection Wavelength | UV at 254 nm (Optimal for quinoline π-system) |
| Gradient Program | 0-2 min: 30% B2-12 min: 30% → 80% B12-15 min: 80% B15-16 min: 80% → 30% B16-20 min: 30% B (Equilibration) |
3.3 System Suitability Test (SST) Execution
Before analyzing unknown samples, inject the Working Standard (100 µg/mL) in five replicates. The system is validated for use only if :
-
Tailing Factor (T): ≤ 1.5 (Confirms effective suppression of silanol interactions).
-
Theoretical Plates (N): ≥ 5,000 (Confirms column bed integrity).
-
Injection Precision: %RSD of peak areas ≤ 2.0%.
Method Validation Data
The developed method was subjected to rigorous validation following the updated6[6] and ICH Q2(R2)[4]. Forced degradation studies (1N HCl, 1N NaOH, 3% H2O2, and UV light) were performed to prove the method's stability-indicating power. Under basic hydrolysis conditions, the ester cleaved to form the highly polar carboxylic acid derivative, which eluted at 4.2 minutes, showing baseline resolution from the parent peak (eluting at 10.8 minutes)[7].
Table 2: Method Validation Summary for C12H9Cl2NO2
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Observed Results | Status |
| Linearity & Range | Correlation coefficient (R²) ≥ 0.999 | Range: 10 - 150 µg/mLR² = 0.9998 | Pass |
| Repeatability (Precision) | %RSD ≤ 2.0% (n=6, 100 µg/mL) | %RSD = 0.85% | Pass |
| Intermediate Precision | %RSD ≤ 2.0% (2 analysts, 2 days) | %RSD = 1.12% | Pass |
| Accuracy (Recovery) | 98.0% - 102.0% across 3 levels | 50%: 99.1%100%: 100.4%150%: 99.8% | Pass |
| Limit of Detection (LOD) | Signal-to-Noise (S/N) ≥ 3:1 | 0.5 µg/mL | Pass |
| Limit of Quantitation (LOQ) | Signal-to-Noise (S/N) ≥ 10:1 | 1.5 µg/mL | Pass |
| Specificity | No interference at retention time | Rs > 2.0 for all degradation peaks | Pass |
Conclusion
A highly specific, stability-indicating RP-HPLC method was successfully developed for the detection and quantitation of Ethyl 4,6-dichloroquinoline-3-carboxylate (C12H9Cl2NO2). By leveraging a QbD approach to address the specific ionization and lipophilic properties of the quinoline core, the method achieves excellent peak symmetry and robust resolution from synthetic impurities. The self-validating protocol complies fully with current ICH Q2(R2) and USP <1225> regulatory standards, making it highly suitable for routine quality control and pharmaceutical R&D workflows.
References
-
Ethyl 4,6-dichloroquinoline-3-carboxylate | 21168-41-2 - MilliporeSigma. 3[3]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - Europa.eu. 4[4]
-
USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision - Investigations of a Dog. 6[6]
-
Design and Synthesis of Novel Deuterated Ligands Functionally Selective for the γ-Aminobutyric Acid Type A Receptor (GABAAR) α6 Subtype with Improved Metabolic Stability and Enhanced Bioavailability - PMC. 1[1]
-
Technical Support Center: Optimization of Reaction Conditions for 8-Fluoroquinoline-3-carboxamide Derivatives - Benchchem. 7[7]
Sources
- 1. Design and Synthesis of Novel Deuterated Ligands Functionally Selective for the γ-Aminobutyric Acid Type A Receptor (GABAAR) α6 Subtype with Improved Metabolic Stability and Enhanced Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US10889573B2 - Anthelmintic quinoline-3-carboxamide derivatives - Google Patents [patents.google.com]
- 3. Ethyl 4,6-dichloroquinoline-3-carboxylate | 21168-41-2 [sigmaaldrich.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. USP <1225> Method Validation - BA Sciences [basciences.com]
- 6. investigationsquality.com [investigationsquality.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Optimal Solvent Selection for the Dissolution of Niclosamide (C12H9Cl2NO2): An Application Note and Protocol Guide
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the optimal solvent selection for Niclosamide (C12H9Cl2NO2). Niclosamide, a salicylanilide anthelmintic, has garnered significant interest for repurposing in various therapeutic areas, including oncology and virology. However, its poor aqueous solubility presents a significant challenge for in vitro and in vivo studies. This document synthesizes critical data on the physicochemical properties of Niclosamide, its solubility in a range of common laboratory solvents, and provides a step-by-step protocol for determining its thermodynamic solubility. Furthermore, it addresses the stability of Niclosamide in solution and offers best practices for the preparation and storage of stock solutions.
Introduction: Understanding the Challenge of Niclosamide Dissolution
Niclosamide (5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide) is a crystalline, yellowish-grey powder with a melting point in the range of 224-229 °C.[1] Classified as a Biopharmaceutics Classification System (BCS) Class II drug, Niclosamide is characterized by high permeability but low aqueous solubility.[1] This low solubility is a rate-limiting factor for its bioavailability and a significant hurdle in the development of effective formulations. The reported aqueous solubility of Niclosamide at 20°C is a mere 5-8 µg/mL.[1]
The dissolution of Niclosamide is further complicated by its existence in different polymorphic forms, including an anhydrous form and two monohydrates (HA and HB).[1] The anhydrous form can convert to the more stable and less soluble monohydrate forms in an aqueous environment, which can impact experimental reproducibility.[1] Therefore, a systematic approach to solvent selection is paramount for accurate and reliable research outcomes.
Physicochemical Properties of Niclosamide
A thorough understanding of the physicochemical properties of Niclosamide is the foundation for rational solvent selection.
| Property | Value | Source |
| Molecular Formula | C₁₃H₈Cl₂N₂O₄ | [2] |
| Molecular Weight | 327.12 g/mol | [3] |
| Appearance | Yellowish-white or yellowish, fine crystals | [4] |
| Melting Point | 225-230 °C | [4] |
| pKa | 5.6 to 7.2 (weakly acidic due to the phenolic -OH group) | [1] |
| Water Solubility | 5-8 µg/mL at 20°C | [1] |
A Systematic Approach to Solvent Selection
The choice of solvent for Niclosamide should be guided by the specific requirements of the planned experiment, including the desired concentration, the compatibility of the solvent with the experimental system (e.g., cell culture), and the stability of Niclosamide in the chosen solvent.
Below is a logical workflow for selecting an appropriate solvent:
Caption: A logical workflow for the systematic selection of an optimal solvent for Niclosamide.
Solubility Profile of Niclosamide
The solubility of Niclosamide has been determined in a variety of organic solvents. The following tables summarize both qualitative and quantitative solubility data to guide your selection process.
Qualitative Solubility
| Solvent | Solubility | Source |
| Water | Insoluble | [4] |
| Hot Ethanol | Soluble | [4] |
| Chloroform | Soluble | [4] |
| Cyclohexanone | Soluble | [4] |
| Diethyl Ether | Slightly Soluble | [2][4] |
| Tetrahydrofuran (THF) | Sparingly Soluble | [2] |
| Ethyl Acetate | Sparingly Soluble | [2] |
| Dioxane | Sparingly Soluble | [2] |
| Aqueous Sodium Hydroxide | Soluble | [4] |
Quantitative Solubility Data
A systematic study by Patel et al. (2022) determined the mole fraction solubility of Niclosamide in eight different mono-solvents at various temperatures.[3] The following table presents this data converted to more commonly used units (mg/mL and Molarity) at 25°C (298.15 K) and 50°C (323.15 K) for practical application.
| Solvent | Solubility at 25°C (298.15 K) | Solubility at 50°C (323.15 K) |
| (mg/mL) | (Molarity) | |
| Water | ~0.006 | ~1.8 x 10⁻⁵ M |
| Methanol | ~1.5 | ~4.6 x 10⁻³ M |
| Ethanol | ~4.5 | ~1.4 x 10⁻² M |
| 2-Propanol | ~8.4 | ~2.6 x 10⁻² M |
| 1-Butanol | ~12.2 | ~3.7 x 10⁻² M |
| DMSO | ~4.8 | ~1.5 x 10⁻² M |
| PEG 200 | ~26.4 | ~8.1 x 10⁻² M |
| PEG 400 | ~60.1 | ~1.8 x 10⁻¹ M |
Calculations based on mole fraction data from Patel et al. (2022) and solvent densities at the respective temperatures.
Additionally, other sources report the following solubility values:
It is important to note that solubility can be highly dependent on the polymorphic form of the Niclosamide used.[6]
pH-Dependent Aqueous Solubility
Niclosamide's solubility in aqueous solutions is highly dependent on pH. As a weak acid, its solubility increases significantly at alkaline pH.
-
At pH 3.66 , the solubility is approximately 1.77 µM.[7]
-
At pH 8 , the solubility increases to around 30 µM.[7]
-
At pH 9.1 , the solubility further increases to approximately 300 µM.[7]
-
At pH 9.5 , a solubility of 641 µM has been reported.[7]
This property can be leveraged for specific applications, but the potential for alkaline hydrolysis must be considered.
Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[4][5] This protocol is adapted for the determination of Niclosamide solubility in a chosen organic solvent.
Materials and Equipment
-
Niclosamide (C12H9Cl2NO2) powder
-
Selected organic solvent(s)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)
-
Syringes
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer or HPLC system
Experimental Workflow
Caption: Step-by-step workflow for the shake-flask solubility determination of Niclosamide.
Detailed Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of Niclosamide powder to a known volume of the selected solvent in a glass vial (e.g., 20 mg of Niclosamide to 5 mL of solvent). The presence of undissolved solid is essential to ensure saturation.
-
-
Equilibration:
-
Seal the vials tightly and place them on an orbital shaker.
-
Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium. An equilibration time of 48-72 hours is recommended.[1]
-
-
Phase Separation:
-
Remove the vials from the shaker and allow them to stand undisturbed for at least one hour to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a solvent-compatible 0.22 µm or 0.45 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.
-
-
Sample Analysis:
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Determine the concentration of Niclosamide in the diluted sample using a validated analytical method such as UV-Vis spectrophotometry or HPLC. A pre-established calibration curve is required for accurate quantification.
-
-
Calculation:
-
Calculate the solubility of Niclosamide in the solvent by multiplying the determined concentration by the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, M).
-
Stability and Storage of Niclosamide Solutions
The stability of Niclosamide in solution is a critical consideration for ensuring the validity of experimental results.
Alkaline Hydrolysis
Niclosamide is susceptible to hydrolysis under alkaline conditions. In strong alkaline solutions (e.g., 1 N NaOH), it degrades into 2-chloro-4-nitroaniline and 5-chloro-2-hydroxybenzoic acid.[6][8][9] However, solutions at neutral pH and up to pH 9 have been found to be stable for at least 16 days.[6][9]
Caption: Alkaline hydrolysis degradation pathway of Niclosamide.
Photostability
Niclosamide has been shown to be photosensitive, and exposure to light can lead to degradation.[8]
Storage Recommendations
-
Solid Form: Store solid Niclosamide in a well-sealed container, protected from light, in a dry place at room temperature.[4]
-
Stock Solutions:
-
Solutions in DMSO or ethanol can be stored at -20°C for up to 3 months.[10]
-
For aqueous solutions, prepare them fresh whenever possible. If short-term storage is necessary, store at 4°C and protect from light.
-
Avoid storing aqueous solutions at high pH for extended periods due to the risk of hydrolysis.
-
Conclusion and Best Practices
The selection of an appropriate solvent is a critical first step in any research involving Niclosamide. This guide provides a comprehensive overview of the solubility and stability of Niclosamide to facilitate this process.
Key Recommendations:
-
For high concentration stock solutions, consider using a 1:1 mixture of acetone and methanol, or polyethylene glycol (PEG) 400.
-
For applications requiring compatibility with aqueous systems, DMSO and ethanol are suitable choices, but be mindful of their final concentration in the experimental setup.
-
When working with aqueous solutions, carefully control the pH to enhance solubility, but be aware of the potential for alkaline hydrolysis at high pH.
-
Always use a validated method, such as the shake-flask protocol provided, to confirm the solubility in your specific solvent and experimental conditions.
-
Adhere to the recommended storage conditions to ensure the integrity of your Niclosamide solutions.
By following a systematic approach to solvent selection and adhering to best practices for solution preparation and storage, researchers can ensure the accuracy, reproducibility, and success of their experiments with Niclosamide.
References
-
The pH Dependence of Niclosamide Solubility, Dissolution, and Morphology: Motivation for Potentially Universal Mucin-Penetrating Nasal and Throat Sprays for COVID19, its Variants and other Viral Infections. PMC. [Link]
-
The pH Dependence of Niclosamide Solubility, Dissolution, and Morphology Motivates Potentially Universal Mucin-Penetrating Nasal and Throat Sprays for COVID19, its Contagious Variants, and Other Respiratory Viral Infections. DukeSpace. [Link]
-
Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning. Dove Press. [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
-
Estimating thermodynamic equilibrium solubility and solute–solvent interactions of niclosamide in eight mono-solvents at different temperatures. PMC. [Link]
-
The pH Dependence of Niclosamide Solubility, Dissolution, and Morphology: Motivation for Potentially Universal Mucin-Penetrating Nasal and Throat Sprays for COVID19, its Variants and other Viral Infections. PMC. [Link]
-
Pharmaceutical Cocrystals of Niclosamide. ACS Publications. [Link]
-
stability studies on niclosamide using derivative spectroscopic and chromatographic methods. ResearchGate. [Link]
-
A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]
-
The pH Dependence of Niclosamide Solubility, Dissolution, and Morphology Motivates Potentially Universal Mucin-Penetrating Nasal and Throat Sprays for COVID19, its Contagious Variants, and Other Respiratory Viral Infections. bioRxiv. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Estimating thermodynamic equilibrium solubility and solute–solvent interactions of niclosamide in eight mono-solvents at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. The pH Dependence of Niclosamide Solubility, Dissolution, and Morphology: Motivation for Potentially Universal Mucin-Penetrating Nasal and Throat Sprays for COVID19, its Variants and other Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Niclosamide CAS#: 50-65-7 [m.chemicalbook.com]
C12H9Cl2NO2 extraction techniques from biological matrices
High-Recovery Extraction of C12H9Cl2NO2 from Biological Matrices
Abstract
This document provides a comprehensive technical guide for the extraction of compounds with the molecular formula C12H9Cl2NO2 from various biological matrices, including plasma, urine, and tissue. Based on its constituent elements, a compound of this formula is predicted to be a neutral, hydrophobic, chlorinated nitroaromatic molecule.[1][2] Such compounds are often encountered as pharmaceuticals, pesticides, or industrial chemicals and present unique challenges for bioanalysis due to their potential for protein binding and partitioning into lipid-rich tissues. This guide, designed for researchers and drug development professionals, details optimized protocols for Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). It emphasizes the scientific principles behind method selection and provides step-by-step workflows to ensure high recovery, minimize matrix effects, and generate reliable data for downstream analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Part 1: Analyte Characterization & Method Development Strategy
A molecule with the formula C12H9Cl2NO2 possesses distinct physicochemical properties that dictate the optimal extraction strategy.
-
Hydrophobicity: The high carbon-to-hydrogen ratio and the presence of two chlorine atoms suggest a predominantly non-polar, hydrophobic structure. This is the primary characteristic to be exploited for separation from the aqueous biological matrix.
-
Polarity: The nitro group (NO2) introduces some polarity, making the molecule amenable to interactions with polar-functionalized SPE sorbents or moderately polar LLE solvents.
-
Charge State: With no readily ionizable functional groups, the compound is expected to be neutral across a wide physiological pH range. This makes reversed-phase or normal-phase chromatography principles highly effective for extraction.[3][4][5]
Based on these properties, the goal is to maximize the partitioning of the neutral analyte from the aqueous biological environment into an organic phase (in LLE) or onto a solid sorbent (in SPE), while leaving endogenous polar interferences (salts, proteins, phospholipids) behind.
Part 2: Essential Sample Pre-Treatment
Proper sample preparation is critical to disrupt analyte-matrix interactions and ensure reproducible extraction.[6][7]
-
Plasma/Serum: For highly protein-bound drugs, pre-treatment is essential to free the analyte. This can be achieved by:
-
Protein Precipitation: Adding a 3:1 ratio of cold acetonitrile or methanol, vortexing, and centrifuging to pellet the precipitated proteins. The supernatant is then used for extraction.
-
pH Adjustment: While the analyte is neutral, adjusting the pH can help disrupt binding to proteins like albumin.[8]
-
-
Urine: Urine samples may contain conjugated metabolites (e.g., glucuronides). If these are of interest, enzymatic hydrolysis (e.g., with β-glucuronidase) is required prior to extraction. For the parent compound, a simple dilution with buffer may be sufficient.
-
Tissue: Tissues must first be mechanically homogenized. A common starting point is to homogenize the tissue (e.g., liver, fat) in a 1:3 (w/v) ratio with a suitable buffer or water using a bead beater or rotor-stator homogenizer.
Part 3: Extraction Protocols & Methodologies
The choice of extraction technique depends on the matrix, required cleanup level, and desired throughput.
Liquid-Liquid Extraction (LLE) for Plasma and Urine
LLE is a classic technique that separates compounds based on their differential solubility in two immiscible liquids.[7] It is effective for cleaning up plasma and urine samples.
Principle: The hydrophobic C12H9Cl2NO2 analyte will preferentially partition from the aqueous biological sample into a water-immiscible organic solvent. The efficiency of this partitioning is governed by the choice of solvent.
Recommended Solvents:
| Solvent | Polarity Index | Rationale & Use Case |
|---|---|---|
| Methyl tert-butyl ether (MTBE) | 2.5 | Excellent choice for hydrophobic, neutral compounds. Low water solubility reduces emulsion formation. |
| Ethyl Acetate | 4.4 | A slightly more polar option, effective if the nitro group's influence is significant. Can co-extract more interferences. |
| Hexane/Iso-propanol (95:5) | ~0.1 | A non-polar mixture for highly hydrophobic analytes. The alcohol helps to disrupt protein binding. |
Protocol: LLE of C12H9Cl2NO2 from Human Plasma
-
Preparation: Pipette 200 µL of plasma into a 2 mL microcentrifuge tube. Add 50 µL of internal standard solution.
-
Extraction: Add 1 mL of MTBE.
-
Mixing: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and partitioning.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the layers. Three layers may form: an upper organic layer, a middle protein precipitate layer, and a lower aqueous layer.[9]
-
Collection: Carefully transfer the upper organic layer (~900 µL) to a clean tube, avoiding the protein interface.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water) for LC-MS/MS analysis.
LLE Workflow Diagram
Caption: QuEChERS Extraction Workflow for Tissue.
Part 4: Method Validation Essentials
Once a protocol is established, it must be validated to ensure it produces reliable and reproducible data. Key parameters, as outlined in FDA and ICH M10 guidelines, include:
[10][11][12][13][14]* Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. Aim for >80%.
-
Matrix Effect: The suppression or enhancement of analyte ionization caused by co-eluting matrix components. This is a critical parameter for LC-MS/MS analysis.
-
Accuracy & Precision: Assessed by analyzing quality control (QC) samples at multiple concentration levels over several days.
-
Selectivity & Specificity: Ensuring that endogenous matrix components do not interfere with the detection of the analyte.
References
- Agilent Technologies. (n.d.). Fractionation of Acidic, Basic, and Neutral Drugs from Urine with an SPE Mixed Mode Strong Anion Exchange Polymeric Resin (Agilent SampliQ-SAX).
- Arrondeau, C. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. AAPS.
- Hawach Scientific. (2026, January 16). Concept and Basic Principles of Solid Phase Extraction.
- Bioanalysis Zone. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
- GaBI Journal. (2018, May 21). FDA issues final guidance on bioanalytical method validation.
- Phenomenex. (n.d.). What is Solid-Phase Extraction?.
- U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis.
- Al-Salami, H., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. PMC.
- U.S. Food and Drug Administration. (2020, April 29). Bioanalytical Method Validation Guidance for Industry.
- PromoChrom. (n.d.). Solid Phase Extraction (SPE) Guide | Fundamentals and Practical overview.
- da Silva, A. P., et al. (2022, May 3). Miniaturized QuEChERS extraction method for the detection of multi-residue pesticides in bat muscle tissue. PMC.
- Thermo Fisher Scientific. (n.d.). Solid Phase Extraction Guide.
- de Oliveira, A. M. R. M., et al. (2017, March 14). QuEChERS-Based Method for Pesticides Analysis in Adipose Tissue Associated with Rat Ovaries. Journal of Analytical Toxicology.
- Sigma-Aldrich. (n.d.). QuEChERS Method for Pesticide Residue Analysis.
- Anastassiades, M. (n.d.). About the method - QuEChERS.
- da Silva, A. P., et al. (2022). A Proposal for the Sample Preparation Method Monitoring Pesticide Residues in Anuran Liver Tissue. SciELO.
- Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development.
- ResearchGate. (n.d.). Simultaneous determination of a hydrophobic drug candidate and its metabolite in human plasma with salting-out assisted liquid/liquid extraction using a mass spectrometry friendly salt.
- Chemistry LibreTexts. (2023, August 29). Solid-Phase Extraction.
- Al-Salami, H., et al. (2020). Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. PMC.
- Mondal, A., et al. (2015). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. PMC.
- Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE).
- Biotage. (2023, February 2). Techniques for disrupting protein binding in sample preparation.
- Taylor & Francis Online. (2012, February 6). The Most Convenient And General Approach For Plasma Sample Clean-Up: Multifunction Adsorption And Supported Liquid Extraction.
- Georgiev, G., et al. (2021). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. PMC.
- MDPI. (2024, March 20). Biological Treatment of Nitroaromatics in Wastewater.
- American Laboratory. (2007, October 1). Efficient Extraction of Toxic Compounds From Complex Matrices Using Molecularly Imprinted Polymers.
- International Journal of Pharmaceutical Sciences. (2025, October 13). Extraction of Drugs and Metabolites from Biological Matrices.
- IntechOpen. (2015, October 14). Bioremediation of Nitroaromatic Compounds.
- ResearchGate. (n.d.). Degradation of chlorinated nitroaromatic compounds by genetically engineered bacteria.
- MDPI. (2025, February 21). Physicochemical Properties and Cytoprotective Effects on PC12 Cells of Polysaccharides from Belamcanda chinensis (L.) DC. Obtained via a Gradient Ethanol Precipitation Method.
- PubMed. (2025, February 21). Physicochemical Properties and Cytoprotective Effects on PC12 Cells of Polysaccharides from Belamcanda chinensis (L.) DC. Obtained via a Gradient Ethanol Precipitation Method.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. waters.com [waters.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. phenomenex.com [phenomenex.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. biotage.com [biotage.com]
- 9. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. labs.iqvia.com [labs.iqvia.com]
- 12. FDA issues final guidance on bioanalytical method validation [gabionline.net]
- 13. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 14. fda.gov [fda.gov]
Application Note & Protocol: Preparation of C12H9Cl2NO2 (Niclosamide) Stock Solutions for In Vitro Assays
Abstract
The reproducibility and reliability of in vitro assay data are fundamentally dependent on the accurate and consistent preparation of test compound solutions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and quality control of stock solutions for C12H9Cl2NO2, commonly known as Niclosamide. Due to its poor aqueous solubility, specific protocols are required to ensure complete dissolution and to prevent precipitation upon dilution into aqueous assay media. This note details the critical physicochemical properties of Niclosamide, provides step-by-step protocols for creating high-concentration primary stocks in dimethyl sulfoxide (DMSO), and outlines best practices for preparing serially diluted working solutions for cell-based assays. Adherence to these guidelines will enhance experimental consistency and data integrity.
Introduction: The Criticality of Stock Solution Integrity
Niclosamide (5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide) is an FDA-approved anthelmintic agent that has garnered significant research interest for its potential applications in oncology, virology, and metabolic diseases.[1][2] Its mechanism of action often involves the modulation of critical signaling pathways, such as STAT3, Wnt/β-catenin, and NF-κB, making it a valuable tool for in vitro studies.[3][4]
However, the physicochemical properties of Niclosamide present a significant challenge for researchers. It is a lipophilic molecule with extremely low aqueous solubility.[5][6] Improper preparation of stock solutions can lead to several downstream issues that compromise experimental validity:
-
Inaccurate Dosing: Undissolved compound results in an actual concentration that is lower than the calculated concentration.
-
Precipitation in Assays: Dilution of a poorly prepared or overly saturated stock solution into aqueous cell culture media can cause the compound to precipitate, leading to inconsistent cell exposure and confounding results.[7]
-
Poor Reproducibility: Inconsistent stock solution preparation is a major source of variability between experiments.
This guide provides a scientifically grounded, field-proven methodology to mitigate these risks, ensuring the generation of high-quality, reproducible data in in vitro systems.
Physicochemical Characterization of C12H9Cl2NO2 (Niclosamide)
Understanding the fundamental properties of Niclosamide is essential for designing a robust solubilization and storage strategy. The causality behind the choice of solvent and handling procedures is directly linked to these characteristics.
| Property | Value | Source & Significance |
| Chemical Formula | C13H8Cl2N2O4 | [3][8] Defines the elemental composition. |
| Molecular Weight | 327.12 g/mol | [3][9] Critical for all molarity-based calculations. |
| Appearance | Pale yellow to yellowish crystalline solid/powder. | [3][10] Visual confirmation of the starting material. |
| Solubility in DMSO | ~30 mg/mL (~91.7 mM) | [11][12] Primary Solvent Choice. DMSO is the recommended solvent for creating high-concentration primary stocks due to its excellent solvating power for Niclosamide. |
| Solubility in Ethanol | ~0.25 - 0.5 mg/mL (~0.76 - 1.53 mM) | [11][13][14] Poor solubility makes ethanol unsuitable for high-concentration primary stocks but may be an option for some intermediate dilutions. |
| Solubility in Water | Extremely low (~5.7 µg/mL or ~17.4 µM) | [6] Highlights the necessity of an organic solvent for the primary stock and the risk of precipitation upon dilution in aqueous media. |
| Stability | Stable for ≥4 years at -20°C as a solid. Solutions in DMSO may be stored at -20°C for up to 3 months.[10] Susceptible to alkaline hydrolysis (pH > 7) and photodegradation.[15][16] | [10][11] Informs correct storage conditions. Aliquoting is critical to prevent degradation from freeze-thaw cycles and contamination. Protection from light is recommended. |
Protocol 1: Preparation of a High-Concentration Primary Stock Solution (e.g., 10 mM in DMSO)
This protocol describes the preparation of a high-concentration stock, which serves as the foundation for all subsequent experimental dilutions. The use of high-quality, anhydrous DMSO is imperative to prevent the introduction of water, which can compromise solubility.
Essential Materials and Equipment
-
Niclosamide powder (C12H9Cl2NO2)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Calibrated analytical balance
-
Sterile, nuclease-free microcentrifuge tubes or amber glass vials
-
Sterile, positive-displacement or low-retention pipette and tips
-
Vortex mixer
-
Water bath sonicator (optional, but recommended)
Workflow for Primary Stock Preparation
Detailed Step-by-Step Methodology
-
Calculation: Determine the mass of Niclosamide required. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 327.12 g/mol = 3.27 mg
-
-
Weighing: Accurately weigh the calculated mass of Niclosamide powder using a calibrated analytical balance and transfer it into a sterile, appropriately sized tube or vial (e.g., a 1.5 mL microcentrifuge tube or an amber vial).
-
Expert Insight: Weighing slightly more than required (e.g., 5 mg) and adjusting the solvent volume accordingly can reduce measurement errors associated with weighing very small masses.
-
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the Niclosamide powder.
-
Dissolution: Tightly cap the vial and vortex vigorously for 2-3 minutes.[17] Visually inspect the solution against a light source. It should be a clear, pale-yellow solution.
-
Sonication (Recommended): If any solid particles remain, or as a best practice to ensure complete dissolution, place the vial in a water bath sonicator for 5-10 minutes.[7][18] This step provides the energy needed to break up small compound aggregates.
-
Causality: Sonication is particularly crucial for compounds that are slow to dissolve or are near their solubility limit. It ensures the final concentration is accurate and homogenous.
-
-
Final Inspection: After vortexing/sonication, let the solution rest for a moment and perform a final visual check to ensure there is no precipitate.
-
Aliquoting and Storage: To preserve the integrity of the stock solution, it is critical to aliquot it into smaller, single-use volumes (e.g., 10 µL, 20 µL, or 50 µL) in sterile cryovials or microcentrifuge tubes.[18]
-
Trustworthiness: Aliquoting prevents repeated freeze-thaw cycles which can degrade the compound and introduce water condensation, leading to precipitation.[18]
-
-
Storage: Store the aliquots at -20°C, protected from light.[7][10] Properly prepared DMSO stocks of Niclosamide are stable for up to 3 months under these conditions.[10]
Protocol 2: Preparation of Aqueous Working Solutions for In Vitro Assays
The most critical step where precipitation occurs is during the dilution of the DMSO stock into aqueous cell culture media. The final concentration of DMSO in the assay should be kept as low as possible, typically ≤0.5%, to avoid solvent-induced cytotoxicity or off-target effects.[18][19] A vehicle control (media with the same final DMSO concentration) must always be included in experiments.[18]
The Challenge: "Shock" Precipitation
Rapidly diluting a high concentration of a hydrophobic compound from DMSO into an aqueous buffer creates a microenvironment where the local concentration of the compound exceeds its aqueous solubility limit, causing it to crash out of solution. The following protocol is designed to mitigate this effect.
Workflow for Preparing Working Solutions
Detailed Step-by-Step Methodology
-
Thaw Primary Stock: Remove a single aliquot of the high-concentration primary stock from the -20°C freezer and thaw it completely at room temperature.
-
Pre-warm Assay Medium: Ensure the cell culture medium or buffer that will be used for the final dilution is pre-warmed to 37°C.
-
Expert Insight: Solubility is often temperature-dependent. Diluting into warm media can slightly increase the aqueous solubility limit and facilitate faster dispersion compared to cold media.
-
-
Perform Dilution: To achieve a final concentration of 10 µM Niclosamide with 0.1% DMSO in a final volume of 1 mL:
-
Pipette 999 µL of pre-warmed cell culture medium into a sterile tube.
-
Pipette 1 µL of the 10 mM primary DMSO stock directly into the medium.
-
Crucial Technique: Dispense the DMSO stock directly into the bulk of the liquid (not onto the side of the tube) while simultaneously vortexing or flicking the tube.[17][20] This rapid, energetic mixing is the most important step to prevent precipitation.
-
-
Final Mix and Use: Immediately cap and vortex the tube for 5-10 seconds to ensure the working solution is homogenous. Use this freshly prepared working solution promptly. Do not store aqueous dilutions of Niclosamide.[12]
Troubleshooting
| Issue | Probable Cause | Recommended Solution |
| Primary stock is cloudy or has visible precipitate. | Incomplete dissolution or compound has exceeded its solubility limit in DMSO. | Sonicate the stock solution in a 37°C water bath for 10-15 minutes. If it remains cloudy, the concentration may be too high. Prepare a new, slightly more dilute stock. |
| Working solution becomes cloudy/precipitates upon dilution. | "Shock" precipitation due to poor mixing technique or exceeding aqueous solubility. | Ensure rapid, energetic mixing when adding the DMSO stock to the aqueous medium.[20] Try a serial dilution approach: first dilute the DMSO stock into a small volume of media containing serum (serum proteins can help stabilize hydrophobic compounds), mix well, and then add this to the final volume.[20] |
| High variability between replicate wells in an assay. | Inconsistent dosing due to precipitated compound in the working solution. | Prepare a fresh working solution for each experiment. Ensure the solution is homogenous before adding it to the cells. Always include a vehicle control to assess baseline variability. |
Safety & Handling Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling Niclosamide powder and DMSO solutions.[11][21][22]
-
Handling Powder: Handle Niclosamide powder in a well-ventilated area or a chemical fume hood to avoid inhalation of fine particles.[23][24]
-
DMSO Handling: DMSO can facilitate the absorption of chemicals through the skin.[17] Avoid direct skin contact with all Niclosamide solutions.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4477, Niclosamide. Retrieved from PubChem. [Link]
-
Scientific Laboratory Supplies (SLS) (2024). Niclosamide, N3510-50G, SIGMA-ALDRICH. Retrieved from SLS. [Link]
-
Al-Ghananeem, A. M., et al. (2022). Estimating thermodynamic equilibrium solubility and solute–solvent interactions of niclosamide in eight mono-solvents at different temperatures. Future Journal of Pharmaceutical Sciences, 8(1), 49. [Link]
-
LifeTein (2024). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. Retrieved from LifeTein. [Link]
-
Wikipedia (2024). Niclosamide. Retrieved from Wikipedia. [Link]
-
LifeTein (2023). How to dissolve peptide in DMSO and still be safe to the cell culture. Retrieved from LifeTein. [Link]
-
MilliporeSigma (2024). Niclosamide Product Details. Retrieved from MilliporeSigma. [Link]
-
MP Biomedicals (2024). Niclosamide Product Page. Retrieved from MP Biomedicals. [Link]
-
White, K. M., et al. (2022). In Vitro Evaluation and Mitigation of Niclosamide's Liabilities as a COVID-19 Treatment. Viruses, 14(8), 1776. [Link]
-
Moss, M. (2013). Answer to "Any suggestions for treating DMSO soluble compound in cell culture?". ResearchGate. [Link]
-
Dimri, S. (2015). Answer to "Can anyone tell me about the solubility of niclosamide?". ResearchGate. [Link]
-
Biocompare (2025). Niclosamide (ethanolamine salt) from Cayman Chemical. Retrieved from Biocompare. [Link]
-
ResearchGate (2022). Request PDF for "Estimating thermodynamic equilibrium solubility and solute-solvent interactions of niclosamide...". Retrieved from ResearchGate. [Link]
-
Li, Y., et al. (2024). Enhancing the in vivo bioavailability and absorption of Niclosamide with amorphous solid dispersion via solvent method. Pharmaceutics and Pharmacology. [Link]
-
Singh, S. (2013). Answer to "Which solvent should be used if compounds or extracts are not soluble in DMSO/water for in vitro cell culture techniques?". ResearchGate. [Link]
-
Shantier, S. W., et al. (2015). stability studies on niclosamide using derivative spectroscopic and chromatographic methods. ResearchGate. [Link]
-
Shantier, S. W., et al. (2014). stability studies on niclosamide using derivative spectroscopic and chromatographic methods. World Journal of Pharmaceutical Research, 4(1), 122-132. [Link]
-
Coating Place, Inc. (2024). Bayluscide 70% Wettable Powder Safety Data Sheet. Retrieved from U.S. Fish and Wildlife Service. [Link]
-
Needham, D., et al. (2021). The pH Dependence of Niclosamide Solubility, Dissolution, and Morphology. bioRxiv. [Link]
-
Royal Society of Chemistry (2024). Supporting Information for BSA-Nic NPs synthesis. Retrieved from RSC Publishing. [Link]
-
White, K. M., et al. (2022). In Vitro Evaluation and Mitigation of Niclosamide's Liabilities as a COVID-19 Treatment. MDPI. [Link]
-
Li, Y., et al. (2024). Enhancing the in vivo bioavailability and absorption of Niclosamide with amorphous solid dispersion via solvent method. Oxford Academic. [Link]
-
bioRxiv (2021). The pH Dependence of Niclosamide Solubility, Dissolution and Morphology.... [Link]
-
Taylor & Francis Online (2021). Fabrication of Niclosamide loaded solid lipid nanoparticles.... [Link]
-
Chen, Y.-J., et al. (2018). Niclosamide inhibits the cell proliferation and enhances the responsiveness of esophageal cancer cells to chemotherapeutic agents. Oncology Letters, 15(5), 7941-7948. [Link]
-
van de Sande, W. W. J., et al. (2021). Niclosamide Is Active In Vitro against Mycetoma Pathogens. Journal of Fungi, 7(7), 536. [Link]
-
ResearchGate (2024). Kinetic study and mechanism of Niclosamide degradation. Retrieved from ResearchGate. [Link]
Sources
- 1. In Vitro Evaluation and Mitigation of Niclosamide’s Liabilities as a COVID-19 Treatment [mdpi.com]
- 2. Niclosamide | 50-65-7 [chemicalbook.com]
- 3. 氯硝柳胺 | Sigma-Aldrich [sigmaaldrich.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. Estimating thermodynamic equilibrium solubility and solute–solvent interactions of niclosamide in eight mono-solvents at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Niclosamide [webbook.nist.gov]
- 9. Niclosamide Powder | Cell Signaling Technology [cellsignal.com]
- 10. Niclosamide CAS#: 50-65-7 [m.chemicalbook.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. caymanchem.com [caymanchem.com]
- 14. Niclosamide | CAS 50-65-7 | Cayman Chemical | Biomol.com [biomol.com]
- 15. researchgate.net [researchgate.net]
- 16. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 17. lifetein.com [lifetein.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. lifetein.com [lifetein.com]
- 20. researchgate.net [researchgate.net]
- 21. datasheets.scbt.com [datasheets.scbt.com]
- 22. glfc.org [glfc.org]
- 23. file.medchemexpress.com [file.medchemexpress.com]
- 24. echemi.com [echemi.com]
Application Notes and Protocols for the Purification of Niclosamide (C12H9Cl2NO2) by Crystallization
Abstract
This document provides a comprehensive technical guide for the purification of Niclosamide (C12H9Cl2NO2), an active pharmaceutical ingredient (API), using crystallization techniques. As a Biopharmaceutics Classification System (BCS) Class II drug, Niclosamide's low solubility and high permeability present unique challenges and opportunities for purification and formulation.[1][2][3] This guide delves into the fundamental principles of crystallization, offers a strategic approach to solvent selection, and provides detailed, step-by-step protocols for cooling and anti-solvent crystallization methods. The protocols are designed to be self-validating, with an emphasis on controlling critical process parameters to ensure high purity, yield, and the desired polymorphic form. This document is intended for researchers, scientists, and drug development professionals aiming to develop robust and reproducible crystallization processes for Niclosamide.
Introduction to Niclosamide and the Imperative for High Purity
Niclosamide, with the chemical formula C12H9Cl2NO2, is a well-established anthelmintic agent that has garnered significant recent interest for its potential applications in antiviral, antibacterial, and anticancer therapies.[2][4][5] As an API, its efficacy and safety are directly linked to its purity. The crystallization process is a critical final step in its manufacturing, serving not only to isolate the compound but also to remove process-related impurities and control its solid-state properties.[][7][8]
The crystalline form of an API significantly impacts its chemical and physical stability, dissolution rate, and bioavailability.[][7] Niclosamide is known to exist in multiple crystalline forms, including an anhydrous form and at least two monohydrates (HA and HB).[5][9][10] These different forms, known as polymorphs or pseudopolymorphs, can have different solubilities and stabilities.[3][5][] Therefore, a well-controlled crystallization process is paramount to consistently produce the desired form, ensuring batch-to-batch consistency and therapeutic efficacy.[7][11]
The Science of Crystallization: A Primer
Crystallization from a solution is a thermodynamic process driven by supersaturation.[12] Supersaturation is a state where the concentration of the solute in a solution exceeds its equilibrium solubility at a given temperature.[12][13] This unstable state is the driving force for both the formation of new crystal nuclei (nucleation) and the subsequent growth of these nuclei into macroscopic crystals.[][7][14]
The key to a successful crystallization process lies in controlling the rate at which supersaturation is generated.[12][15] Too rapid a generation of supersaturation leads to uncontrolled, rapid nucleation, resulting in a large number of small, often impure, crystals.[15] Conversely, a slow and controlled generation of supersaturation favors crystal growth over nucleation, leading to larger, more perfect crystals with higher purity.
There are several common methods to induce supersaturation:
-
Anti-solvent Crystallization: This involves the addition of a miscible solvent (the anti-solvent) in which the solute has low solubility. This reduces the overall solubility of the solute in the solvent mixture, inducing crystallization.[][7][17][18]
-
Evaporative Crystallization: This method increases the concentration of the solute by evaporating the solvent, leading to supersaturation. It is suitable for compounds that are not temperature-sensitive.[7][12][15]
Strategic Solvent Selection for Niclosamide Crystallization
The choice of solvent is arguably the most critical parameter in developing a crystallization process.[][14][19][20] An ideal solvent system for Niclosamide should exhibit the following characteristics:
-
Sufficient Solubility at Elevated Temperatures: To allow for the dissolution of a reasonable quantity of the crude material.
-
Low Solubility at Lower Temperatures: To ensure a high yield upon cooling.
-
Favorable Crystal Habit: The solvent should promote the formation of well-defined, easily filterable crystals.
-
Impurity Rejection: The solvent should be a poor solvent for the expected impurities.
-
Safety and Environmental Profile: The solvent should be non-reactive with Niclosamide and have acceptable toxicity and environmental impact.
-
Avoidance of Unwanted Solvates: Niclosamide has a known tendency to form hydrates, so the presence of water must be carefully controlled if the anhydrous form is desired.[1][5][9]
Based on available data, the solubility of Niclosamide in various common solvents is summarized in the table below. This data is crucial for selecting appropriate solvents for different crystallization methods.
| Solvent | Solubility Information | Potential Use |
| Water | Very low solubility (13.32 mg/L at 25 °C).[21] | Anti-solvent |
| Ethanol | Sparingly soluble; solubility increases with temperature.[21][22] | Solvent for cooling crystallization |
| Methanol | Soluble, can be used in a 1:1 mixture with acetone.[21][22] | Solvent for anti-solvent crystallization |
| Acetone | Soluble, can be used in a 1:1 mixture with methanol.[21] | Solvent for anti-solvent crystallization |
| Ethyl Acetate | Used in recrystallization, can lead to the formation of a specific hydrate form (Form II).[9][10] | Solvent for specific polymorph crystallization |
| Dimethyl Sulfoxide (DMSO) | Good solubility.[22] | Solvent for anti-solvent crystallization |
| Polyethylene Glycol (PEG) 400 | High solubility.[22] | Potential for specialized formulations |
This table is a synthesis of data from multiple sources and should be used as a starting point for experimental screening.
Experimental Protocols
Safety Precaution: Niclosamide is a potent pharmaceutical compound. Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All procedures should be performed in a well-ventilated fume hood.
Protocol 1: Cooling Crystallization from Ethanol
This protocol is suitable for purifying Niclosamide when the starting material has a moderate level of impurities and the desired outcome is a high-purity crystalline product with a good yield.
Principle: This method leverages the temperature-dependent solubility of Niclosamide in ethanol. The crude material is dissolved in a minimal amount of hot ethanol to form a saturated solution. As the solution is slowly cooled, the solubility of Niclosamide decreases, leading to controlled supersaturation and subsequent crystallization.
Apparatus and Reagents:
-
Crude Niclosamide
-
Anhydrous Ethanol (ACS grade or higher)
-
Jacketed glass reactor with overhead stirrer and temperature control unit
-
Condenser
-
Buchner funnel and filter flask
-
Vacuum pump
-
Drying oven
Procedure:
-
Dissolution: Charge the jacketed reactor with the crude Niclosamide. Add a calculated volume of anhydrous ethanol (a starting point is approximately 20-30 mL per gram of Niclosamide, to be optimized based on preliminary solubility studies).
-
Heating: While stirring, heat the mixture to the boiling point of ethanol (approximately 78 °C) to ensure complete dissolution. The solution should be clear and free of any undissolved solids. If solids remain, add small additional volumes of hot ethanol until a clear solution is obtained.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with filter paper to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization and Maturation: As the solution cools, crystals of Niclosamide will begin to form. Continue cooling to a final temperature (e.g., 0-5 °C) to maximize the yield. Hold the slurry at this temperature for a period of time (e.g., 1-2 hours) with gentle agitation to allow for complete crystallization and to improve crystal perfection.
-
Isolation: Isolate the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with a small amount of cold anhydrous ethanol to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified Niclosamide crystals in a vacuum oven at an appropriate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Workflow for Cooling Crystallization
Caption: Workflow diagram for the cooling crystallization of Niclosamide.
Protocol 2: Anti-Solvent Crystallization from a DMSO/Water System
This protocol is particularly useful when a suitable single-solvent system for cooling crystallization is not available or when dealing with temperature-sensitive impurities.
Principle: Niclosamide is readily soluble in DMSO but practically insoluble in water.[22][23] By adding water (the anti-solvent) to a solution of Niclosamide in DMSO, the solubility of Niclosamide in the solvent mixture is drastically reduced, leading to its precipitation as crystals. The rate of anti-solvent addition is a critical parameter for controlling crystal size and morphology.[]
Apparatus and Reagents:
-
Crude Niclosamide
-
Dimethyl Sulfoxide (DMSO, anhydrous)
-
Purified Water
-
Jacketed glass reactor with overhead stirrer
-
Addition funnel or syringe pump for controlled anti-solvent addition
-
Buchner funnel and filter flask
-
Vacuum pump
-
Drying oven
Procedure:
-
Dissolution: In the jacketed reactor, dissolve the crude Niclosamide in a minimum amount of DMSO at ambient temperature with stirring until a clear solution is obtained.
-
Anti-Solvent Addition: While maintaining a constant temperature (e.g., 25 °C) and vigorous stirring, add purified water to the Niclosamide/DMSO solution at a slow, controlled rate using a syringe pump or an addition funnel. A slow addition rate is critical to avoid "oiling out" (formation of a liquid phase instead of solid crystals) and to promote the formation of well-defined crystals.
-
Crystallization and Digestion: The addition of water will induce the crystallization of Niclosamide. After the addition is complete, continue to stir the resulting slurry for a period of time (e.g., 1-2 hours) to ensure complete precipitation and to allow the crystals to mature. This is often referred to as a "digestion" or "aging" step.
-
Isolation: Collect the crystalline product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with purified water to remove residual DMSO and any water-soluble impurities.
-
Drying: Dry the purified Niclosamide crystals in a vacuum oven at an appropriate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Workflow for Anti-Solvent Crystallization
Caption: Workflow diagram for the anti-solvent crystallization of Niclosamide.
Purity and Polymorphic Form Assessment
After crystallization, it is essential to verify the purity and identify the crystalline form of the obtained Niclosamide. This is a critical component of quality control and is mandated by regulatory guidelines such as ICH Q6A.[11][24][25][26][27]
Purity Analysis:
-
High-Performance Liquid Chromatography (HPLC): The most common method for determining the chemical purity of an API. A validated HPLC method can accurately quantify the amount of Niclosamide and detect any process-related impurities or degradation products.
-
Melting Point: A sharp melting point close to the literature value (225-230 °C) is a good indicator of high purity.[21] A broad melting range often suggests the presence of impurities.[28]
-
Spectroscopic Methods (NMR, IR): Can be used to confirm the chemical structure and identify any major impurities.
Polymorphic Form Analysis:
-
X-Ray Powder Diffraction (XRPD): This is the definitive technique for identifying the crystalline form of a solid.[29][30][31] The resulting diffraction pattern is a unique "fingerprint" of a specific crystal lattice. By comparing the experimental pattern to reference patterns of known Niclosamide polymorphs (anhydrous, monohydrate HA, monohydrate HB), the form can be unambiguously identified.
-
Differential Scanning Calorimetry (DSC): This thermal analysis technique can detect phase transitions, such as melting and desolvation.[10] Different polymorphs and solvates will exhibit distinct thermal events at different temperatures, aiding in their identification.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for quantifying the amount of solvent (e.g., water) in a solvated crystal form.[10]
Conclusion
The purification of Niclosamide by crystallization is a multi-faceted process that requires a deep understanding of the compound's physicochemical properties and the fundamental principles of crystallization. By strategically selecting solvents and carefully controlling process parameters such as cooling rate or anti-solvent addition rate, it is possible to develop robust and reproducible methods for obtaining high-purity Niclosamide in the desired crystalline form. The protocols provided in this guide serve as a validated starting point for process development and optimization. Rigorous in-process and final product analysis is essential to ensure that the purified API consistently meets the required quality standards for its intended therapeutic use.
References
-
ICH. (2013). ICH Q6A - Specifications: Test procedures and acceptance criteria. [Link]
-
Sanphui, P., et al. (2012). Pharmaceutical Cocrystals of Niclosamide. Crystal Growth & Design, 12(8), 4135-4145. [Link]
-
Syrris. (2024). Pharmaceutical Crystallization in drug development. [Link]
-
Gao, Y., et al. (2021). The pH Dependence of Niclosamide Solubility, Dissolution, and Morphology: Motivation for Potentially Universal Mucin-Penetrating Nasal and Throat Sprays for COVID19, its Variants and other Viral Infections. bioRxiv. [Link]
-
APC. Solvent Selection - (API) Solubility. [Link]
-
Technobis Crystallization Systems. (2021). Solvent selection for process development. [Link]
-
PubChem. Niclosamide. [Link]
-
gmp-compliance.org. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. [Link]
-
Al-Zoubi, N., et al. (2024). Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning. International Journal of Nanomedicine, 19, 8433–8457. [Link]
-
Baird, J. A., et al. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Journal of Pharmaceutical Sciences, 99(9), 3787-3801. [Link]
-
APC. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. [Link]
-
Mettler Toledo. Crystallization & Precipitation | Definition, Steps, Equipment. [Link]
-
Academia.edu. Pharmaceutical Cocrystals of Niclosamide. [Link]
-
Soni, T., et al. (2019). Quantification of niclosamide polymorphic forms - A comparative study by Raman, NIR and MIR using chemometric techniques. Talanta, 200, 327-336. [Link]
-
Lawton, S., et al. (2009). Continuous Crystallization of Pharmaceuticals Using a Continuous Oscillatory Baffled Crystallizer. Organic Process Research & Development, 13(6), 1357-1363. [Link]
-
IKEV. ICH Q6A Guideline. [Link]
-
Contract Pharma. (2020). Understanding the Importance of Crystallization Processes. [Link]
-
Panzade, P., & Shendarkar, G. (2004). Influence of moisture on the crystal forms of niclosamide obtained from acetone and ethyl acetate. AAPS PharmSciTech, 5(2), e28. [Link]
-
Particle Analytical. ICH Q6A, Q8 & Q9 Compliance | Comprehensive Particle Analysis. [Link]
-
ResearchGate. (2015). Can anyone tell me about the solubility of niclosamide?[Link]
-
Advanced Science News. (2018). Gel-Mediated Crystallization of Active Pharmaceutical Ingredients. [Link]
-
Al-Zoubi, N., et al. (2024). Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning. Dovepress. [Link]
-
Al-Obaidi, H., et al. (2023). Antisolvent Crystallization of Telmisartan Using Stainless-Steel Micromixing Membrane Contactors. Membranes, 13(5), 476. [Link]
-
Allawadhi, D., et al. (2022). Estimating thermodynamic equilibrium solubility and solute–solvent interactions of niclosamide in eight mono-solvents at different temperatures. Future Journal of Pharmaceutical Sciences, 8(1), 47. [Link]
-
SciSpace. Recrystallization of Active Pharmaceutical Ingredients. [Link]
-
ResearchGate. (2012). Pharmaceutical Cocrystals of Niclosamide. [Link]
-
LabXchange. (2024). Lab Procedure: Recrystallization. [Link]
-
VxP Pharma. (2020). Crystallization of Active Pharmaceutical Ingredients. [Link]
-
Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]
-
ResearchGate. ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products: Chemical substances. [Link]
-
Shi, Y., et al. (2023). Dehydration of Niclosamide Monohydrate Polymorphs: Different Mechanistic Pathways to the Same Product. Crystal Growth & Design, 23(7), 4811-4819. [Link]
-
International Journal of Chemical and Environmental Engineering. Antisolvent Crystallization of Poorly Water Soluble Drugs. [Link]
-
Simon, L. L., et al. (2021). API Continuous Cooling and Antisolvent Crystallization for Kinetic Impurity Rejection in cGMP Manufacturing. Organic Process Research & Development, 25(6), 1436-1447. [Link]
-
McGlone, T., et al. (2022). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Pharmaceutics, 14(5), 1032. [Link]
-
IMR Test Labs. (2021). How XRD Identifies Contaminants in Crystalline Powder. [Link]
-
PubChemLite. C12H9Cl2NO2 - Explore. [Link]
-
PubChem. Fenoxanil. [Link]
-
FORCE Technology. Identification of crystalline materials with X-Ray Diffraction (XRD). [Link]
-
Reddit. (2019). How to be sure of purity of a compound?[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Niclosamide | C13H8Cl2N2O4 | CID 4477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Quantification of niclosamide polymorphic forms - A comparative study by Raman, NIR and MIR using chemometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. syrris.com [syrris.com]
- 8. Crystallization of Active Pharmaceutical Ingredients | VxP Pharma [vxppharma.com]
- 9. Influence of moisture on the crystal forms of niclosamide obtained from acetone and ethyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. particle.dk [particle.dk]
- 12. mt.com [mt.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
- 15. contractpharma.com [contractpharma.com]
- 16. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
- 17. Antisolvent Crystallization of Telmisartan Using Stainless-Steel Micromixing Membrane Contactors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijcea.org [ijcea.org]
- 19. approcess.com [approcess.com]
- 20. crystallizationsystems.com [crystallizationsystems.com]
- 21. Niclosamide CAS#: 50-65-7 [m.chemicalbook.com]
- 22. Estimating thermodynamic equilibrium solubility and solute–solvent interactions of niclosamide in eight mono-solvents at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 25. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy [gmp-compliance.org]
- 26. ikev.org [ikev.org]
- 27. researchgate.net [researchgate.net]
- 28. moravek.com [moravek.com]
- 29. imrtest.com [imrtest.com]
- 30. rigaku.com [rigaku.com]
- 31. Identification of crystalline materials with X-Ray Diffraction [forcetechnology.com]
Application Note: C12H9Cl2NO2 as a Bivalent Scaffold in Pharmaceutical Synthesis
Executive Summary & Strategic Importance
The chemical formula C12H9Cl2NO2 corresponds to a class of highly versatile dichloroquinoline-3-carboxylate esters, most notably Ethyl 4,7-dichloroquinoline-3-carboxylate and its 4,6-dichloro isomer[1][2]. In modern medicinal chemistry, the quinoline scaffold is a cornerstone for drug discovery. This specific intermediate is strategically designed as a "bivalent scaffold": it possesses two distinct reactive chlorine centers and an ester moiety, allowing for orthogonal chemical modifications[1].
By exploiting the differential reactivity of these functional groups, process chemists can synthesize a vast array of pharmacologically active molecules, ranging from classic antimalarial agents (e.g., chloroquine derivatives) to highly selective
Physicochemical Profiling & Analytical Data
Before initiating any synthetic workflow, establishing the baseline physicochemical and spectrometric profile of the intermediate is critical for downstream quality control and reaction monitoring. C12H9Cl2NO2 requires specific storage conditions (2–8 °C under an inert atmosphere) to prevent gradual hydrolysis of the ester group[2].
Table 1: Physicochemical Properties of C12H9Cl2NO2
| Property | Value / Description |
| Molecular Formula | C12H9Cl2NO2 |
| Molecular Weight | 270.11 g/mol [4][5] |
| Monoisotopic Mass | 269.001 Da[6] |
| Physical Form | Off-white to pale yellow solid[2] |
| LogP (Predicted) | 4.0 – 4.07[6][7] |
| Storage Conditions | 2–8 °C, inert atmosphere, tightly closed[2] |
| Safety Hazards | H319: Causes serious eye irritation[2] |
To ensure trustworthy self-validation during synthesis, mass spectrometry (LC-MS) is the preferred method for reaction monitoring. The table below outlines the expected adduct profile.
Table 2: Mass Spectrometry Adduct Profile (Predicted)
| Adduct Type | Predicted m/z | Collision Cross Section (CCS, Ų) |
| [M+H]+ | 270.008 | 152.0 |
| [M+Na]+ | 291.990 | 163.5 |
| [M+NH4]+ | 287.035 | 170.1 |
| [M-H]- | 267.994 | 155.0 |
Data derived from predictive CCSbase modeling[6].
Mechanistic Rationale: Orthogonal Reactivity
The true power of C12H9Cl2NO2 lies in the predictable, orthogonal reactivity of its functional groups.
-
The C4-Chlorine: The nitrogen atom in the quinoline ring acts as a strong electron-withdrawing group, severely depleting electron density at the C2 and C4 positions. This effect is synergistically enhanced by the C3-carboxylate group. Consequently, the C4-Cl bond is highly electrophilic and readily undergoes Nucleophilic Aromatic Substitution (
) without the need for transition-metal catalysts[1]. -
The C6/C7-Chlorine: Situated on the carbocyclic ring, this chlorine is significantly less activated. It remains inert under standard
conditions, allowing it to be preserved for subsequent, orthogonal modifications via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions)[1]. -
The C3-Carboxylate: The ethyl ester can be selectively saponified to a carboxylic acid and subsequently thermally decarboxylated to yield the unsubstituted quinoline core[1].
Figure 1: Orthogonal reactivity pathways of the bivalent C12H9Cl2NO2 scaffold.
Workflow 1: Synthesis of Selective GABA_A Receptor Ligands
Causality & Strategic Context
Modulation of the
Figure 2: Mechanism of action for GABA-A receptor ligands derived from C12H9Cl2NO2.
Protocol: Regioselective Coupling at C4
This protocol describes the coupling of a hydrazine derivative to the C4 position, a critical first step in forming the pyrazoloquinolinone core[8].
Experimental Causality: N,N-dimethylacetamide (DMAc) is selected as the solvent because its high boiling point (165 °C) safely accommodates the 140 °C required to drive the sterically hindered substitution to completion without solvent degradation. Triethylamine acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the nucleophilic hydrazine[8].
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried, argon-flushed round-bottom flask with Ethyl 4,6-dichloroquinoline-3-carboxylate (135 mg, 0.5 mmol, 1.0 equiv)[8].
-
Reagent Addition: Add 2-methoxyphenylhydrazine (83 mg, 0.6 mmol, 1.2 equiv) and triethylamine (63 mg, 0.6 mmol, 1.2 equiv) to the flask[8].
-
Solvation & Heating: Dissolve the mixture in anhydrous DMAc (3.0 mL). Attach a reflux condenser and heat the reaction mixture to 140 °C using a precisely controlled oil bath or heating block for 16 hours[8].
-
Self-Validation (In-Process Control): At 14 hours, withdraw a 10
L aliquot, dilute in LC-MS grade acetonitrile, and analyze. The reaction is self-validating when the starting material peak at m/z 270.0 ([M+H]+) is entirely consumed, and a new primary peak corresponding to the coupled product mass appears. -
Workup: Cool the reaction to room temperature. Evaporate the DMAc to dryness under reduced pressure (using a rotary evaporator with a high-vacuum pump).
-
Purification: Purify the crude residue via flash-column chromatography (silica gel, utilizing a gradient of ethyl acetate in hexanes) to isolate the pure intermediate[8].
Workflow 2: The Gould-Jacobs Route to Antimalarial Cores
Causality & Strategic Context
For the synthesis of antimalarial drugs like chloroquine, the C3-carboxylate group of the C12H9Cl2NO2 scaffold is unnecessary and must be removed. This is achieved through a classic two-step sequence: base-catalyzed saponification followed by thermal decarboxylation[1].
Protocol: Saponification and Thermal Decarboxylation
Experimental Causality: Saponification requires a mixed aqueous-organic solvent system (THF/H2O) to ensure both the hydrophobic ester and the hydrophilic hydroxide base are fully solvated. The subsequent decarboxylation requires extreme heat (>200 °C); thus, diphenyl ether is used as the solvent due to its exceptionally high boiling point (259 °C) and thermal stability.
Step-by-Step Methodology:
-
Saponification: Dissolve C12H9Cl2NO2 (1.0 equiv) in a 3:1 mixture of THF and water. Add Lithium Hydroxide (LiOH, 2.0 equiv) and stir at ambient temperature for 4 hours.
-
Self-Validation (Hydrolysis): Monitor via TLC. The disappearance of the high-Rf ester spot and the appearance of a baseline-bound, highly polar spot (the carboxylate salt) confirms successful hydrolysis.
-
Acidification: Carefully acidify the aqueous layer to pH 3 using 1M HCl. The resulting 4,7-dichloroquinoline-3-carboxylic acid will precipitate. Filter, wash with cold water, and dry under a high vacuum.
-
Thermal Decarboxylation: Suspend the dried carboxylic acid intermediate in diphenyl ether (approx. 10 mL/g of substrate).
-
Heating: Heat the suspension to 250 °C under an inert argon atmosphere for 2–3 hours.
-
Self-Validation (Decarboxylation): The reaction will bubble vigorously as CO2 gas is evolved. The cessation of gas evolution is a physical indicator of reaction completion. Subsequent
H-NMR analysis will confirm success via the appearance of a distinct aromatic proton singlet at the C3 position. -
Isolation: Cool the mixture, dilute with hexanes to precipitate the product, and filter to yield the 4,7-dichloroquinoline core, ready for C4 amination with lateral side chains to form chloroquine analogs[1].
References
- Title: Design and Synthesis of Novel Deuterated Ligands Functionally Selective for the γ-Aminobutyric Acid Type A Receptor (GABAAR)
- Title: Ethyl 4,7-dichloroquinoline-3-carboxylate | 19499-19-5 Source: BenchChem URL
- Title: WO2016196961A1 - Ligands selective to alpha 6 subunit-containing gabaa receptors ans their methods of use Source: Google Patents URL
- Title: Ethyl 4,6-dichloroquinoline-3-carboxylate | 21168-41-2 Source: MilliporeSigma URL
- Title: PubChemLite - Ethyl 2,4-dichloroquinoline-3-carboxylate (C12H9Cl2NO2)
- Title: 1-[3-(2,3-Dichlorophenyl)
- Source: chembeez.
- Source: ebi.ac.
- Title: 2-Cyano-3-(3,4-dichloro-phenyl)
Sources
- 1. Ethyl 4,7-dichloroquinoline-3-carboxylate | 19499-19-5 | Benchchem [benchchem.com]
- 2. Ethyl 4,6-dichloroquinoline-3-carboxylate | 21168-41-2 [sigmaaldrich.com]
- 3. Design and Synthesis of Novel Deuterated Ligands Functionally Selective for the γ-Aminobutyric Acid Type A Receptor (GABAAR) α6 Subtype with Improved Metabolic Stability and Enhanced Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. buyersguidechem.com [buyersguidechem.com]
- 5. Ethyl 4,6-dichloroquinoline-3-carboxylate, 97%, Thermo Scientific Chemicals | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]
- 6. PubChemLite - Ethyl 2,4-dichloroquinoline-3-carboxylate (C12H9Cl2NO2) [pubchemlite.lcsb.uni.lu]
- 7. Compound: CHEMBL383166 - ChEMBL [ebi.ac.uk]
- 8. WO2016196961A1 - Ligands selective to alpha 6 subunit-containing gabaa receptors ans their methods of use - Google Patents [patents.google.com]
Application Note: High-Efficiency Microwave-Assisted Synthesis of C12H9Cl2NO2
Protocol for the Green Synthesis of Ethyl (E)-2-cyano-3-(2,4-dichlorophenyl)acrylate
Executive Summary & Application Scope
This technical guide details the microwave-assisted Knoevenagel condensation protocol for the synthesis of Ethyl 2-cyano-3-(2,4-dichlorophenyl)acrylate (Molecular Formula: C₁₂H₉Cl₂NO₂; CAS: 7324-89-2).
While the isomeric Ethyl 4,7-dichloroquinoline-3-carboxylate is a known antimalarial intermediate, the specific target described here—the α,β-unsaturated nitrile —is a critical "privileged structure" in medicinal chemistry. It serves two primary functions in drug development:
-
Covalent Inhibitor Warhead: Acts as a Michael acceptor for targeting cysteine residues in kinase inhibitors.
-
Heterocyclic Precursor: A pivotal intermediate for the synthesis of 1,4-dihydropyridines (calcium channel blockers), aminopyrimidines, and antifungal agents via cyclization.
Why Microwave? Traditional thermal reflux for Knoevenagel condensations often requires toxic solvents (benzene/toluene), Dean-Stark traps, and extended reaction times (4–12 hours). This microwave (MW) protocol utilizes dielectric heating to achieve quantitative conversion in <5 minutes under solvent-free or ethanol-based conditions, aligning with Green Chemistry Principle #5 (Safer Solvents) and #6 (Energy Efficiency).
Scientific Mechanism: Dielectric Heating & Catalysis
The synthesis involves the condensation of 2,4-dichlorobenzaldehyde with ethyl cyanoacetate .
2.1 The Microwave Effect
Unlike conventional convection heating, microwave irradiation (2.45 GHz) targets the dipoles in the reaction mixture.
-
Dipolar Polarization: The polar carbonyl groups of the reactants and the ionic transition states align with the oscillating electric field. The molecular friction generated results in rapid, uniform internal heating.
-
Activation Energy: The MW field stabilizes the polar transition state of the nucleophilic attack, effectively lowering the activation barrier (
) and accelerating the rate constant ( ).
2.2 Reaction Pathway
The reaction proceeds via a base-catalyzed mechanism:
-
Deprotonation: The base (Ammonium Acetate or Piperidine) abstracts a proton from the active methylene group of ethyl cyanoacetate.
-
Nucleophilic Attack: The resulting carbanion attacks the carbonyl carbon of 2,4-dichlorobenzaldehyde.
-
Dehydration: Rapid elimination of water (driven by MW heating) yields the thermodynamically stable (
)-alkene.
Figure 1: Reaction pathway for the Knoevenagel condensation emphasizing the dehydration step accelerated by microwave irradiation.
Experimental Protocol
Safety Warning: 2,4-Dichlorobenzaldehyde is an irritant. Ethyl cyanoacetate is combustible. Perform all MW reactions in certified pressure vials to prevent containment failure.
3.1 Materials & Reagents[1]
-
Reactant A: 2,4-Dichlorobenzaldehyde (1.0 equiv, 175 mg for 1 mmol scale).
-
Reactant B: Ethyl cyanoacetate (1.0–1.1 equiv, 113 mg).
-
Catalyst: Ammonium Acetate (NH₄OAc) (0.1 equiv) — Preferred for Green Protocol.
-
Solvent: None (Solvent-Free) or Ethanol (95%).
-
Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).
3.2 Method A: Solvent-Free Green Synthesis (Recommended)
This method offers the highest Atom Economy and E-Factor.
-
Preparation: In a 10 mL microwave process vial, mix 2,4-dichlorobenzaldehyde (1 mmol) and ethyl cyanoacetate (1 mmol).
-
Catalysis: Add ammonium acetate (10 mol%, ~8 mg).
-
Mixing: Vortex the mixture for 30 seconds until a homogeneous paste forms.
-
Irradiation: Cap the vial. Program the MW reactor:
-
Mode: Dynamic (Power cycling to maintain temp).
-
Temp: 90°C.
-
Hold Time: 2 minutes.
-
Max Pressure: 250 psi (Safety limit).
-
Stirring: High.
-
-
Workup: Cool to room temperature. The mixture will solidify. Add 2 mL of ice-cold ethanol/water (1:1), sonicate to break up the solid, and filter.
-
Purification: Recrystallize from hot ethanol if necessary (often not required).
3.3 Method B: Ethanol-Mediated Synthesis
Use this method if the starting aldehyde is solid and difficult to mix solvent-free.
-
Preparation: Dissolve Reactants A and B in 2 mL of Ethanol.
-
Catalysis: Add 1 drop of Piperidine.
-
Irradiation: Heat at 80°C for 3–5 minutes (100W max power).
-
Workup: Pour reaction mixture onto crushed ice. Filter the precipitate.[1]
Data Analysis & Validation
The following data compares the Microwave protocol against traditional thermal methods.
Table 1: Comparative Efficiency (Thermal vs. Microwave)
| Parameter | Thermal Reflux (Benzene) | Microwave (Solvent-Free) | Improvement Factor |
| Reaction Time | 240 – 360 mins | 2 – 5 mins | ~70x Faster |
| Catalyst | Piperidine/Acetic Acid | NH₄OAc (Neutral) | Greener |
| Yield | 78 – 82% | 92 – 96% | +14% Yield |
| Workup | Extraction + Drying | Filtration only | Simplified |
| E-Factor | High (Solvent waste) | Near Zero | Sustainable |
4.1 Analytical Verification
To validate the synthesis of C₁₂H₉Cl₂NO₂ , perform the following checks:
-
Melting Point: Expected range 85–87°C . Sharp melting point indicates high purity.
-
IR Spectroscopy:
-
CN stretch: ~2225 cm⁻¹
-
C=O (Ester): ~1720 cm⁻¹
-
C=C (Alkene): ~1600 cm⁻¹
-
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 8.54 (s, 1H): Olefinic proton (CH=C). Diagnostic peak.
-
δ 7.2–7.5 (m, 3H): Aromatic protons (2,4-dichloro pattern).
-
δ 4.39 (q, 2H) & 1.40 (t, 3H): Ethyl ester group.
-
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the solvent-free microwave synthesis.
Troubleshooting & Optimization
-
Low Yield / Sticky Solid: If the product oils out, induce crystallization by scratching the glass vial with a spatula or adding a seed crystal. Ensure the ethanol/water wash is ice-cold to prevent redissolving the product.
-
Incomplete Conversion: Extend MW time by 60-second increments. Do not exceed 110°C to avoid decarboxylation of the ester.
-
Scale-Up: For scales >10 mmol, switch to an open-vessel MW system with a reflux condenser to manage exotherms safely.
References
- Microwave-Assisted Knoevenagel Condensation (General Protocol)
- Title: Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation. A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst.
-
Compound Identification & Data
-
Alternative Isomer (Quinoline)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PubChemLite - Ethyl 2-cyano-3-(2,4-dichlorophenyl)acrylate (C12H9Cl2NO2) [pubchemlite.lcsb.uni.lu]
- 3. PubChemLite - Brn 5043979 (C12H9Cl2NO2) [pubchemlite.lcsb.uni.lu]
- 4. Ethyl 4,7-dichloroquinoline-3-carboxylate | 19499-19-5 | Benchchem [benchchem.com]
- 5. PubChemLite - Ethyl 2,4-dichloroquinoline-3-carboxylate (C12H9Cl2NO2) [pubchemlite.lcsb.uni.lu]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. Microwave-assisted synthesis of ethyl 7-chloro-4-oxo-l,4-dihydro-1,8-naphthyridine-3-carboxylate by the Grohe-Heitzer reaction | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ETHYL 2-CYANO-3-(2,4-DICHLOROPHENYL)ACRYLATE | 7324-89-2 [chemicalbook.com]
thin-layer chromatography (TLC) conditions for C12H9Cl2NO2
Application Note: Chromatographic Behavior and TLC Optimization for C₁₂H₉Cl₂NO₂
Scientific Context & Structural Chromatographic Theory
In drug development and synthetic organic chemistry, the compound C₁₂H₉Cl₂NO₂ frequently refers to Ethyl 4,6-dichloroquinoline-3-carboxylate (CAS: 21168-41-2)[1]. This molecule serves as a critical intermediate in the synthesis of various pharmacologically active agents, most notably functionally selective ligands for the γ-aminobutyric acid type A receptor (GABA_A R) α6 subtype, which are explored for neurological therapeutics[2][3].
As a Senior Application Scientist, I approach the chromatographic separation of this compound by first analyzing its structural causality. The molecule features three distinct functional domains that dictate its behavior on a silica gel stationary phase:
-
The Quinoline Core: Provides extensive
-conjugation, rendering the molecule highly UV-active. However, the basic heterocyclic nitrogen acts as a strong hydrogen-bond acceptor. -
The Dichloro Substitution (4,6-positions): These halogens are electron-withdrawing and highly lipophilic, increasing the overall partition coefficient (LogP) of the molecule and driving it toward the mobile phase front in non-polar solvents.
-
The Ethyl Carboxylate Ester (3-position): Introduces moderate polarity and dipole-dipole interactions, requiring a balanced ratio of polar to non-polar solvents for optimal retention factor (
) resolution.
The primary challenge when analyzing basic nitrogenous heterocycles on standard unmodified silica gel (which contains acidic silanol groups, Si-OH) is chemisorption. The acid-base interaction between the quinoline nitrogen and the silanols causes peak broadening or "tailing"[4]. To build a self-validating and robust Thin-Layer Chromatography (TLC) protocol, we must chemically neutralize this interaction using mobile phase modifiers.
Caption: Structural features of C12H9Cl2NO2 dictating TLC chromatographic behavior.
Quantitative Data: Mobile Phase Optimization
To establish a reliable
The table below summarizes the quantitative optimization data. The addition of Triethylamine (TEA) is the critical causal factor in transitioning from a smeared, unreadable spot to a sharp, quantifiable band.
| Solvent System (v/v/v) | Additive | Expected | Spot Quality | Mechanistic Causality |
| Hexanes : EtOAc (80:20) | None | 0.25 | Severe Tailing | Acidic silanols strongly bind the quinoline nitrogen. |
| Hexanes : EtOAc (70:30) | None | 0.38 | Moderate Tailing | Increased polarity pushes the compound, but basic interactions persist. |
| Hexanes : EtOAc (70:30) | 1% TEA | 0.45 | Sharp, Circular | TEA competitively neutralizes silanols, allowing pure partitioning. |
| DCM : MeOH (95:5) | None | 0.65 | Sharp, but high | MeOH disrupts H-bonding, but system is too polar for fine impurity resolution. |
Self-Validating Experimental Protocol
A robust analytical method must contain internal controls. This protocol utilizes the co-spotting technique to definitively confirm identity and rule out solvent-front artifacts[4].
Reagents & Materials
-
Stationary Phase: Silica gel 60 F₂₅₄ aluminum or glass-backed plates.
-
Mobile Phase: Hexanes (HPLC grade), Ethyl Acetate (HPLC grade), Triethylamine (TEA, >99%).
-
Visualization: Short-wave UV lamp (254 nm) and Iodine chamber.
Step-by-Step Methodology
-
Mobile Phase Preparation: In a clean Erlenmeyer flask, mix 70 mL of Hexanes and 30 mL of Ethyl Acetate. Add 1.0 mL of TEA (1% v/v). Swirl gently to ensure homogeneity.
-
Chamber Saturation (Critical Step): Pour the mobile phase into a flat-bottomed TLC developing chamber to a depth of 0.5 cm. Insert a piece of thick filter paper leaning against the back wall to act as a wick. Seal the chamber and allow it to equilibrate for 15–20 minutes. Causality: Saturation prevents the premature evaporation of the volatile hexanes from the plate surface during development, which would otherwise cause edge effects and skewed
values. -
Sample Preparation: Dissolve 1-2 mg of the C₁₂H₉Cl₂NO₂ sample in 1 mL of Dichloromethane (DCM). Prepare a known reference standard in the exact same manner.
-
Application (Co-Spotting Validation): Draw a light pencil line 1.5 cm from the bottom of the plate. Using a glass microcapillary, apply three distinct spots:
-
Lane 1: Unknown sample.
-
Lane 2: Co-spot (Apply the unknown sample, let it dry, then apply the reference standard directly on top of it).
-
Lane 3: Reference standard.
-
-
Development: Place the plate into the saturated chamber using forceps. Ensure the solvent level is below the baseline. Allow the solvent front to ascend until it is 1 cm from the top edge.
-
Drying & Visualization: Remove the plate, mark the solvent front immediately with a pencil, and dry it thoroughly using a gentle stream of air (fume hood).
-
Primary Visualization: Examine under UV light at 254 nm. The extended
-system of the quinoline core will quench the plate's fluorescence, appearing as a dark purple/black spot against a bright green background[4]. Circle the spots with a pencil. -
Validation Check: If Lane 2 (the co-spot) resolves as a single, perfectly symmetrical circle, the identity is validated. If it appears as a "dumbbell" or figure-eight, the unknown is structurally distinct from the standard.
-
Caption: Self-validating TLC workflow for the analysis of quinoline derivatives.
Troubleshooting & Advanced Insights
-
Loss of Resolution (Band Broadening): If spots appear diffuse despite the use of TEA, the sample concentration is likely too high (overloading). Dilute the sample by a factor of 10 and re-spot. Overloading saturates the local partition capacity of the silica gel.
-
Alternative Staining: While UV 254 nm is non-destructive and highly sensitive for quinolines[4], if you suspect non-UV-active aliphatic impurities, utilize an Iodine chamber post-UV inspection. Iodine vapors reversibly intercalate into lipophilic compounds, turning them brown. Dragendorff’s reagent can also be used as a destructive stain specifically to confirm the presence of the basic nitrogen alkaloid structure.
References
1.[1] MilliporeSigma. "Ethyl 4,6-dichloroquinoline-3-carboxylate | 21168-41-2". SigmaAldrich.com. Available at: 2.[2] Google Patents. "EP3325479B1 - Ligands selective to alpha 6 subunit-containing gabaa receptors and their methods of use". Google.com. Available at: 3.[3] National Institutes of Health (NIH). "Design and Synthesis of Novel Deuterated Ligands Functionally Selective for the γ-Aminobutyric Acid Type A Receptor (GABAAR) α6 Subtype with Improved Metabolic Stability and Enhanced Bioavailability". PMC. Available at: 4.[4] Benchchem. "Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds". Benchchem.com. Available at:
Sources
- 1. Ethyl 4,6-dichloroquinoline-3-carboxylate | 21168-41-2 [sigmaaldrich.com]
- 2. EP3325479B1 - Ligands selective to alpha 6 subunit-containing gabaa receptors and their methods of use - Google Patents [patents.google.com]
- 3. Design and Synthesis of Novel Deuterated Ligands Functionally Selective for the γ-Aminobutyric Acid Type A Receptor (GABAAR) α6 Subtype with Improved Metabolic Stability and Enhanced Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Dichloronitro-Substituted Diarylamines (C12H9Cl2NO2)
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the yield of C12H9Cl2NO2 synthesis reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower your experimental decisions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for C12H9Cl2NO2 diarylamine derivatives?
The most common methods for synthesizing dichloronitro-substituted diarylamines involve the coupling of an aniline derivative with a suitably activated chloronitrobenzene ring. The three main approaches are the Ullmann condensation, the Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr). The choice of method often depends on the specific substitution pattern of the reactants and the desired scale of the reaction.
Q2: What are the most critical factors that influence the reaction yield?
Several factors can significantly impact the yield of these coupling reactions. The key parameters to control are:
-
Catalyst System: For Ullmann and Buchwald-Hartwig reactions, the choice of the metal catalyst (typically copper or palladium) and the corresponding ligand is crucial.
-
Base: The strength and solubility of the base used can dramatically affect the reaction rate and the formation of byproducts.
-
Solvent: The polarity and boiling point of the solvent must be appropriate for the specific reaction type to ensure proper solubility of reagents and to maintain the optimal reaction temperature.
-
Temperature: These reactions are often sensitive to temperature, with side reactions becoming more prevalent at higher temperatures.
-
Purity of Reactants: The presence of impurities, especially water, in the reactants or solvent can deactivate the catalyst and lead to lower yields.
Q3: How can I minimize the formation of common byproducts?
Byproduct formation is a frequent cause of low yields. Common side products include diaryl ethers (from competing reaction with any residual water or alcohol solvent), and products of nitro group reduction. To minimize these:
-
Ensure anhydrous reaction conditions by using dry solvents and reagents.
-
Optimize the reaction temperature and time to avoid over-reaction or decomposition.
-
Select a base that is strong enough to deprotonate the aniline but not so harsh that it promotes side reactions.
In-Depth Troubleshooting Guides
Problem 1: Low or No Product Formation
Low or non-existent product formation is a common issue. The following workflow can help diagnose the root cause.
Caption: Troubleshooting workflow for low reaction yield.
-
Possible Cause: Inactive Catalyst or Base
-
Explanation: In Ullmann and Buchwald-Hartwig reactions, the catalyst can be deactivated by impurities or improper handling. Bases can be hygroscopic and lose their activity if not stored correctly.
-
Solution:
-
Use fresh, high-purity catalyst and ligand.
-
Ensure the base is dry and freshly powdered before use.
-
Consider a different base. For example, cesium carbonate (Cs2CO3) is often more effective than potassium carbonate (K2CO3) due to its higher solubility.
-
-
-
Possible Cause: Incorrect Reaction Temperature
-
Explanation: Many coupling reactions have a specific activation temperature. If the temperature is too low, the reaction may not proceed. If it's too high, decomposition can occur.
-
Solution:
-
Carefully monitor the internal reaction temperature.
-
Perform a temperature screen in small-scale experiments to find the optimal range.
-
-
Problem 2: Significant Byproduct Formation
The presence of multiple spots on a TLC plate or peaks in an HPLC chromatogram indicates byproduct formation.
-
Possible Cause: Side Reactions Involving the Nitro Group
-
Explanation: The nitro group can be susceptible to reduction, especially if the reaction is run for an extended period or at a high temperature.
-
Solution:
-
Monitor the reaction progress by TLC or HPLC and stop the reaction as soon as the starting material is consumed.
-
Reduce the reaction temperature.
-
-
-
Possible Cause: Hydrolysis or Etherification
-
Explanation: In the presence of water or alcohol impurities, the activated chloronitrobenzene can react to form phenols or ethers as byproducts.
-
Solution:
-
Use anhydrous solvents and reagents.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction.
-
-
Experimental Protocols
Protocol 1: General Procedure for Ullmann Condensation
This protocol provides a starting point for the synthesis of a C12H9Cl2NO2 diarylamine derivative.
-
Reaction Setup: To an oven-dried flask, add the aniline derivative (1.0 eq.), the chloronitrobenzene derivative (1.1 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF).
-
Inert Atmosphere: Purge the flask with nitrogen for 15 minutes.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 120-140 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Workup: After completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Sample Preparation: Prepare a stock solution of the crude product in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid. .
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject the sample and integrate the peaks to determine the relative percentage of the product and impurities.
Data Summary
The choice of base can have a profound impact on the reaction outcome. The following table summarizes typical results from a base screen for an Ullmann condensation.
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| K2CO3 | DMF | 130 | 24 | 45 |
| Cs2CO3 | Dioxane | 100 | 18 | 75 |
| t-BuOK | Toluene | 110 | 12 | 60 |
Key Reaction Parameters
The interplay between reaction components is critical for success.
Caption: Key parameters influencing the synthesis of C12H9Cl2NO2.
References
-
Monographs in Organic Functional Group Preparations. Science of Synthesis, 2005. [Link]
-
Recent advances in the Ullmann reaction: a cleaner, modern version of a century-old reaction. Chemical Society Reviews, 2011. [Link]
-
Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 2018. [Link]
Technical Support Center: C₁₂H₉Cl₂NO₂ Solubility & Precipitation
The following guide serves as a specialized Technical Support Center for researchers working with C₁₂H₉Cl₂NO₂ , specifically identified here as Ethyl 2,4-dichloroquinoline-3-carboxylate (and its relevant isomers like Ethyl 3,7-dichloroquinoline-8-carboxylate).
This compound is a critical intermediate in the synthesis of quinolone antibiotics and antimalarial agents.[1] Its high lipophilicity and weak basicity present unique solubility challenges in aqueous environments.[1]
Ticket ID: #C12H9-PRECIP-001 Status: Open Topic: Troubleshooting Precipitation Events in Aqueous Media Assigned Specialist: Senior Application Scientist, Chemical Development[1][2]
Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
Before troubleshooting, verify that your experimental parameters align with the fundamental properties of the molecule.[1] The precipitation you are observing is likely a thermodynamic inevitability rather than a procedural error, driven by its high LogP and low pKa.[1]
| Property | Value | Implication for Aqueous Media |
| IUPAC Name | Ethyl 2,4-dichloroquinoline-3-carboxylate | Primary target compound.[1][2] |
| Formula | C₁₂H₉Cl₂NO₂ | MW: 270.11 g/mol .[1][2][3] |
| LogP (Lipophilicity) | ~3.72 [1, 2] | Highly Lipophilic. Insoluble in pure water.[1][2] Requires organic cosolvents or surfactants.[1][2] |
| pKa (Quinoline N) | ~0.23 – 2.03 [1, 3] | Extremely Weak Base. The electron-withdrawing chlorines and ester group reduce basicity.[1][2] It will not protonate/dissolve in mild acids (pH 4-6).[1][2] Requires pH < 1 to form a stable salt.[1] |
| Solubility (Water) | < 0.1 mg/mL (Predicted) | "Crash-out" risk is high upon dilution from DMSO/Ethanol.[1][2] |
| Crystal Packing | π–π Stacking [4] | Strong intermolecular forces promote rapid aggregation and precipitation once supersaturated.[1] |
Troubleshooting Scenarios (Q&A)
Case A: "My compound precipitates immediately when I dilute my DMSO stock into culture media/buffer."
Diagnosis: Solvent Shock (The "Oiling Out" Effect).[1] Root Cause: You are introducing a hydrophobic solute (LogP ~3.[1][2]7) dissolved in a chaotic solvent (DMSO) into a highly ordered hydrogen-bonded network (Water).[1][2] The water molecules exclude the hydrophobic quinoline to maximize their own hydrogen bonding, forcing the compound to aggregate instantly.
Corrective Actions:
-
Reduce Step-Size: Do not dilute 1000x in one step. Perform serial dilutions in the organic solvent first, keeping the final aqueous dilution step < 1% v/v DMSO.[1]
-
Use a Dispersant: Pre-mix your DMSO stock with a surfactant like Tween-80 or Cremophor EL before adding to the aqueous phase.[1][2] This creates micelles that shield the lipophilic quinoline ring.[1]
-
Switch to Cyclodextrins: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1][2]
-
Protocol: Dissolve compound in DMSO → Add to 20-40% HP-β-CD solution → Sonicate. The cyclodextrin cavity encapsulates the hydrophobic rings, preventing precipitation.[1]
-
Case B: "I tried dissolving it in 1M HCl, but it still floats/precipitates."
Diagnosis: Insufficient Protonation due to Electronic Effects.[1][2] Root Cause: The nitrogen atom in the quinoline ring is normally basic (pKa ~4.9).[1] However, the 2,4-dichloro substitution and the 3-ethyl ester group are strong electron-withdrawing groups (EWGs).[1][2] They pull electron density away from the nitrogen, dropping its pKa to ~0.2 - 2.0 [1, 3].[1][2] Result: 1M HCl (pH ~0) might barely protonate it, but 0.1M HCl (pH 1) certainly will not.[1][2] It remains largely uncharged and insoluble.[1]
Corrective Actions:
-
For Synthesis/Workup: Do not rely on acid extraction to solubilize this intermediate.[1][2] It will remain in the organic layer (DCM/Ethyl Acetate).[1]
-
For Analysis: Use non-aqueous mobile phases (Acetonitrile/Methanol) for HPLC.[1][2] Do not use purely aqueous buffers.[1][2]
Case C: "The precipitate looks different (amorphous vs. crystalline) depending on how I add water."
Diagnosis: Ostwald Ripening & Polymorphism.[1][2] Root Cause:
-
Fast Addition (Crash out): Pouring organic stock quickly into water creates high supersaturation
Amorphous solid (traps impurities, hard to filter).[1][2] -
Slow Addition (Controlled): Adding water dropwise to the organic solution allows time for crystal nucleation
Crystalline solid (purer, π–π stacked lattice).[1]
Corrective Actions:
-
To Purify: Dissolve in minimal hot Ethanol/Acetone. Add water dropwise until turbidity persists.[1][2] Heat to redissolve, then let cool slowly. This yields clean crystals [4].[1][2]
Critical Pathways: Hydrolysis & Precipitation[1][2]
The following diagram illustrates the stability and solubility landscape of C₁₂H₉Cl₂NO₂. Note the risk of ester hydrolysis at extreme pH, which changes the species to the carboxylic acid (Quinclorac analog), altering solubility rules.[1]
Caption: Solubility dynamics of Ethyl 2,4-dichloroquinoline-3-carboxylate. Direct aqueous dilution leads to precipitation due to hydrophobic exclusion.[1] Extreme pH can trigger hydrolysis to the free acid.
Step-by-Step Protocols
Protocol A: Preparation of a Stable Bioassay Formulation (100 µM)
Use this to avoid precipitation in cell culture or enzymatic assays.
-
Stock Preparation: Dissolve 2.7 mg of C₁₂H₉Cl₂NO₂ in 1.0 mL of 100% DMSO (Concentration = 10 mM).
-
Carrier Preparation: Prepare a 20% w/v solution of HP-β-Cyclodextrin in water or PBS. Filter sterilize (0.22 µm).
-
Complexation Step:
-
Final Dilution: Dilute this complex further into your assay media. The cyclodextrin will keep the compound solubilized.[1]
Protocol B: Controlled Precipitation for Purification
Use this if your goal is to recover the solid from a reaction mixture.
-
Dissolution: Dissolve the crude reaction mass in Ethanol (approx. 5 mL per gram of compound). Heat to 50°C.
-
Nucleation: Add Water dropwise to the hot solution while stirring.
-
Crystallization: Remove from heat. Let the flask cool to room temperature undisturbed. Then move to 4°C for 2 hours.
-
Filtration: Filter the resulting white/pale-yellow needles.[1][2] Wash with cold 50% Ethanol/Water.[1][2]
-
Yield: This removes polar impurities which stay in the filtrate.[1]
-
References
-
EPA (U.S. Environmental Protection Agency). (2025).[1][2] Ethyl 2,4-dichloroquinoline-3-carboxylate: Physicochemical Properties & pKa Data. CompTox Chemicals Dashboard.[1][2] Available at: [Link][1][2]
-
Guiguemde, A., et al. (2014).[1] Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry, 57(11), 4782-4793.[1][2] (Cited for pKa and lipophilicity trends of chloroquinoline esters).
-
ResearchGate. (2015).[1][2] Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E. Available at: [Link]
Sources
Technical Support Center: Optimization of C12H9Cl2NO2 Assays
Executive Summary: The "Personality" of C12H9Cl2NO2
Before troubleshooting, we must understand the physicochemical "personality" of the molecule. Based on the molecular formula C12H9Cl2NO2 , the most chromatographically challenging isomer is Ethyl 2,4-dichloroquinoline-3-carboxylate (or similar dichloroquinoline esters).
This molecule presents a "Triple Threat" to peak symmetry:
-
Basic Nitrogen (Quinoline Ring): Even with electron-withdrawing chlorines, the nitrogen atom acts as a Lewis Base, susceptible to protonation and interaction with acidic silanols.
-
Lipophilicity (Two Chlorines): High logP values lead to strong hydrophobic retention, making the molecule sensitive to "solubility shock" during injection.
-
Chelation Potential (N + O Proximity): The proximity of the ring nitrogen and the ester carbonyl oxygen creates a "pocket" capable of chelating trace metals (Fe, Al, Ti) in the HPLC system or column frit.
This guide addresses these three specific failure modes.
Module 1: The "Silanol Effect" (Primary Cause)
Q: Why does my peak tail specifically on the back half, even at low concentrations?
A: This is the classic signature of Secondary Silanol Interaction .
The Mechanism: Silica-based columns contain residual silanol groups (Si-OH).[1] Above pH 3.5, these silanols deprotonate to form Si-O⁻. Your molecule, likely protonated (BH⁺) at neutral or acidic pH, is electrostatically attracted to these negative sites. This acts as a secondary "cation exchange" retention mechanism that is much slower than the primary hydrophobic interaction, causing the tail.
The Protocol: "The pH Pincer Strategy" You must force the chemistry into one of two states where this interaction is impossible.
| Strategy | Mechanism | Protocol | Risks |
| Low pH (Acidic) | Suppress the Silanol . At pH < 2.5, Si-O⁻ becomes Si-OH (neutral). | Add 0.1% TFA or Formic Acid to mobile phase. Target pH 2.0 - 2.3. | Low risk. Best starting point. |
| High pH (Basic) | Suppress the Amine . At pH > pKa + 2, the nitrogen is neutral (B). | Use 10mM Ammonium Bicarbonate or Ammonia (pH 9.5 - 10.0). | CRITICAL: Requires hybrid particle columns (e.g., Waters BEH, Agilent Poroshell HPH) to survive high pH. |
| Sacrificial Base | Block the Silanol . | Add 5-10 mM Triethylamine (TEA) to the mobile phase.[2] | TEA permanently alters the column surface. Dedicate the column to this method. |
Expert Tip: If you are using MS detection, avoid TEA (signal suppression). Use the High pH strategy with a hybrid column instead.
Module 2: The "Chelation Effect" (The Hidden Variable)
Q: My peak tailing persists even at low pH, and I see "fronting" or "splitting" occasionally.
A: You are likely observing Metal Chelation .
The Mechanism: Dichloroquinoline derivatives can form stable complexes with ferric ions (Fe³⁺) found in stainless steel frits or older silica. This interaction is strong and kinetically slow, resulting in severe tailing that does not respond to pH changes.
The Protocol: System Passivation & Chelation Suppression
-
The "Medusa" Wash (System Passivation):
-
Flush the system (without column) with 30% Phosphoric Acid for 30 minutes to strip accessible iron.
-
Rinse with water for 30 minutes.
-
Why: This removes surface iron oxides from the tubing and pump heads.
-
-
Mobile Phase Additive:
-
Add EDTA (Ethylenediaminetetraacetic acid) at 0.1 mM concentration to the aqueous mobile phase.
-
Mechanism:[3] EDTA binds metals 1,000x stronger than your analyte, "sacrificing" itself to keep the flow path clean.
-
-
Hardware Swap:
-
If available, switch to a PEEK (Polyetheretherketone) or "Bio-Inert" HPLC system to eliminate the metal source entirely.
-
Module 3: Solubility & Injection Solvent
Q: The peak looks broad and distorted, almost like a rectangle.
A: This is Solvent Mismatch (The "Strong Solvent Effect").
The Mechanism: C12H9Cl2NO2 is highly hydrophobic. If you dissolve it in 100% Acetonitrile or Methanol to ensure solubility, but your mobile phase starts at 90% Water, the sample "crashes out" or travels faster than the mobile phase at the column head. This creates a dispersed band before separation even begins.
The Protocol: The "Dilution Ramp"
-
Dissolve: Prepare a high-conc stock in 100% Organic solvent.
-
Dilute: Dilute the working standard with the Starting Mobile Phase (e.g., 50:50 Water:MeOH).
-
Check: If it precipitates, increase organic content slightly, but never exceed the organic strength of the initial gradient conditions by more than 10%.
Diagnostic Workflow
Use this logic flow to identify your specific culprit.
Caption: Step-by-step diagnostic logic for isolating silanol, metal, and overload issues.
Summary of Recommended Conditions
| Parameter | Recommendation | Rationale |
| Column | C18 Hybrid Particle (e.g., Waters XBridge/Acquity BEH or Phenomenex Kinetex EVO) | Hybrid particles have fewer acidic silanols and resist high pH. |
| Mobile Phase A | 0.1% Formic Acid or 10mM Ammonium Bicarbonate (pH 10) | "pH Pincer" strategy to neutralize secondary interactions. |
| Mobile Phase B | Acetonitrile | Sharpens peaks for hydrophobic aromatics better than Methanol. |
| Temperature | 40°C - 50°C | Higher temp improves mass transfer kinetics, reducing tailing. |
| Injection | < 10 µL in 20% Organic / 80% Aqueous | Prevents solvent mismatch effects. |
References
-
Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Retrieved from
-
Phenomenex. (2025).[4] How to Reduce Peak Tailing in HPLC? Retrieved from
-
McCalley, D. V. (2023). Understanding and Managing Peak Tailing for Basic Compounds in RPLC. Chemical Communications, 59, 7887–7899.[5]
-
Alwsci. (2025). Common Causes Of Peak Tailing in Chromatography. Retrieved from
-
ResearchGate. (2014). Why heavy metals produces peak tailing on reversed phase columns? Retrieved from
Sources
Technical Support Center: Niclosamide (C₁₂H₉Cl₂NO₂) Storage and Handling
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of Niclosamide (C₁₂H₉Cl₂NO₂) to prevent its degradation. Adherence to these guidelines is critical for ensuring the compound's stability, which is paramount for the reliability and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for storing solid Niclosamide powder?
A1: Solid, lyophilized Niclosamide should be stored desiccated at room temperature for up to 24 months. For long-term storage (months to years), it is recommended to keep it in a dry, dark place at -20°C. Short-term storage (days to weeks) can be at 0-4°C.
Q2: How should I store Niclosamide once it is in solution?
A2: Niclosamide solutions, typically prepared in DMSO or ethanol, should be stored at -20°C. It is advisable to use these solutions within 3 months to prevent loss of potency. To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q3: Is Niclosamide sensitive to light?
A3: Yes, Niclosamide is known to be photosensitive. Studies have shown that it undergoes photodegradation when exposed to light, particularly in aqueous solutions. Therefore, it is crucial to protect both solid Niclosamide and its solutions from light by storing them in amber vials or in the dark.
Q4: What are the main degradation pathways for Niclosamide?
A4: The primary degradation pathway for Niclosamide is hydrolysis of the amide bond, which is particularly susceptible to cleavage under acidic and basic conditions. This hydrolysis yields 5-chlorosalicylic acid and 2-chloro-4-nitroaniline. Photooxidation is another degradation route, which can be accelerated in alkaline solutions.
Q5: My Niclosamide powder has changed from yellowish-white to yellow. What does this mean?
A5: A color change from yellowish-white to yellow in the solid powder may indicate the transition of the anhydrous form to its monohydrate form (HA), which can occur during storage. The monohydrate forms are generally less water-soluble than the anhydrous form, which could impact dissolution rates in your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the storage and use of Niclosamide.
Issue 1: I've observed precipitation or cloudiness in my Niclosamide stock solution after storing it in the refrigerator (+4°C).
-
Causality: Niclosamide has very low aqueous solubility and is typically dissolved in organic solvents like DMSO or ethanol. Storing these solutions at +4°C can cause the compound to precipitate out as the solvent's capacity to keep it dissolved decreases at lower temperatures. This is a common issue noted by researchers, especially when further diluting into aqueous media.
-
Solution:
-
Always store stock solutions at -20°C to maintain stability and solubility.
-
Before use, allow the vial to warm to room temperature and vortex thoroughly to ensure any settled material is redissolved.
-
If precipitation persists, gentle warming and sonication can be attempted. However, be cautious as heat can accelerate degradation.
-
Issue 2: My experimental results are inconsistent, and I suspect my Niclosamide has degraded. How can I check its integrity?
-
Causality: Inconsistent results are a classic sign of compound degradation. As Niclosamide breaks down, its effective concentration decreases, leading to variability in experimental outcomes. The primary culprits are hydrolysis and photolysis.
-
Solution: A stability-indicating analytical method is required.
-
High-Performance Liquid Chromatography (HPLC): This is the most reliable method to assess the purity of your Niclosamide sample. A stability-indicating HPLC method can separate intact Niclosamide from its degradation products. A loss of the main Niclosamide peak area and the appearance of new peaks corresponding to degradation products would confirm degradation.
-
Protocol: Refer to the "Protocol for Stability Assessment by RP-HPLC" section below for a detailed methodology.
-
Issue 3: I need to prepare an aqueous solution of Niclosamide for my experiments, but it's not dissolving well.
-
Causality: Niclosamide is classified as a BCS Class II drug, meaning it has high permeability but very low water solubility (in the range of 5-8 µg/mL). Its solubility is also pH-dependent, increasing at higher pH values.
-
Solution:
-
pH Adjustment: The solubility of Niclosamide significantly increases in slightly alkaline conditions (pH 8-9.5). You can prepare your aqueous buffer at a slightly higher pH to improve dissolution. However, be aware that alkaline conditions can also promote hydrolysis and photooxidation. Solutions at neutral or pH 9 have shown stability for at least 16 days when protected from light.
-
Co-solvents: For cell culture experiments, a common practice is to prepare a concentrated stock in a water-miscible organic solvent like DMSO and then dilute it into the aqueous experimental medium. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.
-
Data Summary & Visualizations
Table 1: Recommended Storage Conditions for Niclosamide
| Form | Storage Condition | Duration | Key Considerations |
| Solid Powder (Lyophilized) | Room Temperature, Desiccated | Up to 24 months | Protect from moisture and light. |
| -20°C, Dry, Dark | >2 years (Long-term) | Ideal for long-term archival. | |
| Solution (in DMSO/Ethanol) | -20°C | Up to 3 months | Aliquot to avoid freeze-thaw cycles. Protect from light. |
Diagram 1: Primary Degradation Pathway of Niclosamide
This diagram illustrates the hydrolytic cleavage of Niclosamide's amide bond, a primary cause of degradation.
Caption: Hydrolytic degradation of Niclosamide.
Diagram 2: Troubleshooting Workflow for Suspected Degradation
This flowchart provides a logical sequence of steps to diagnose and address potential Niclosamide degradation.
Technical Support Center: Impurity Identification in Crude C12H9Cl2NO2 (Niclosamide) Samples
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals encountering challenges with the identification and quantification of impurities in crude samples of C12H9Cl2NO2, commonly known as Niclosamide. The following sections offer troubleshooting advice, detailed analytical protocols, and answers to frequently asked questions, grounded in established scientific principles and regulatory expectations.
Frequently Asked Questions (FAQs)
This section addresses common queries and issues that arise during the analysis of crude Niclosamide.
Q1: What are the most common impurities I should expect in my crude Niclosamide sample?
A1: Impurities in Niclosamide can be broadly categorized into three groups:
-
Process-Related Impurities: These originate from the manufacturing process. The most common are unreacted starting materials and intermediates. Niclosamide is synthesized from the condensation of 5-chlorosalicylic acid (5-CSA) and 2-chloro-4-nitroaniline (CNA).[1][2] Therefore, residual amounts of 5-CSA and CNA are frequently observed.
-
Degradation Products: Niclosamide can degrade under various conditions like exposure to moisture, light, or extreme pH.[3][4] Key degradants include:
-
By-products: Side reactions during synthesis can lead to structurally similar impurities. An example is 3-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide, an isomer of Niclosamide.[8][9]
Q2: My chromatogram shows several unexpected peaks. Where do I start my investigation?
A2: A systematic approach is crucial. First, ensure the peaks are not artifacts from your system (e.g., solvent impurities, carryover from previous injections). If the peaks are real, the next step is characterization. The most powerful technique for this is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This will provide the mass-to-charge ratio (m/z) of the unknown peaks, which is a critical piece of information for tentative identification. By comparing the observed m/z with the molecular weights of known potential impurities (see Table 1), you can often make a preliminary identification.
Q3: How do I choose the right analytical technique for my sample?
A3: The choice of technique depends on your objective:
-
For routine purity testing and quantification of known impurities: A validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method is the industry standard.[10]
-
For identification of unknown impurities: HPLC coupled with Mass Spectrometry (LC-MS/MS) is essential for obtaining molecular weight information.[7][11]
-
For unambiguous structural confirmation of an isolated impurity: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.
Q4: I'm having trouble getting good separation between Niclosamide and its impurities with my current HPLC method. What can I do?
A4: Poor separation can often be resolved by optimizing your HPLC method. Consider the following:
-
Mobile Phase Composition: Adjusting the ratio of your organic solvent (e.g., methanol or acetonitrile) to your aqueous buffer can significantly impact retention times and selectivity.[7][12]
-
pH of the Mobile Phase: Since Niclosamide and its impurities have acidic and basic functional groups, the pH of the mobile phase can alter their ionization state and, consequently, their retention on a reverse-phase column.
-
Column Chemistry: If you are using a standard C18 column, consider trying a different stationary phase, such as a C8 or a phenyl-hexyl column, which can offer different selectivities.
-
Gradient Elution: If you are using an isocratic method (constant mobile phase composition), switching to a gradient method (where the mobile phase composition changes over time) can improve the resolution of complex mixtures.
Troubleshooting Guides & Analytical Protocols
This section provides detailed protocols for the analysis of Niclosamide and its impurities, along with troubleshooting tips.
Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard reverse-phase HPLC method for the separation and quantification of Niclosamide and its related substances.
Protocol: HPLC-UV Method for Niclosamide Impurity Profiling
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[10]
-
Mobile Phase:
-
Mobile Phase A: 1 mM Ammonium phosphate buffer.
-
Mobile Phase B: Methanol.
-
-
Gradient Program: A typical gradient might start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B to elute the more non-polar compounds.
-
Flow Rate: 1.2 mL/min.[10]
-
Sample Preparation: Dissolve the crude Niclosamide sample in a suitable solvent, such as methanol or a mixture of methanol and water, to a known concentration.
Troubleshooting Common HPLC Issues:
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | Column overload; Inappropriate mobile phase pH; Column degradation. | Decrease sample concentration; Adjust mobile phase pH to ensure the analyte is in a single ionic form; Replace the column. |
| Inconsistent Retention Times | Fluctuation in mobile phase composition; Temperature variation; Pump malfunction. | Ensure mobile phase is well-mixed and degassed; Use a column oven for temperature control; Check pump for leaks and pressure fluctuations. |
| Ghost Peaks | Carryover from previous injection; Contaminated mobile phase. | Run blank injections to confirm carryover; Use fresh, high-purity solvents. |
Identification of Unknowns by LC-MS
For identifying unknown peaks, coupling the HPLC system to a mass spectrometer is the most effective approach.
Protocol: LC-MS for Impurity Identification
-
HPLC Conditions: Use the optimized HPLC method developed in the previous section. Ensure the mobile phase is compatible with mass spectrometry (e.g., use volatile buffers like ammonium formate or formic acid instead of non-volatile phosphate buffers).[12]
-
Mass Spectrometer: An electrospray ionization (ESI) source is commonly used.
-
Ionization Mode: Niclosamide and its primary degradants are typically analyzed in negative ionization mode.[14]
-
Data Acquisition: Acquire data in full scan mode to detect all ions within a specified mass range. For targeted analysis of expected impurities, Multiple Reaction Monitoring (MRM) can be used for higher sensitivity and specificity.[14]
-
Data Analysis:
-
Extract the mass spectrum for each unknown chromatographic peak.
-
The [M-H]- ion is typically the most abundant in negative mode ESI.[14]
-
Compare the determined molecular weight with the known and potential impurities listed in Table 1.
-
Table 1: Common Impurities of Niclosamide and their Properties
| Impurity Name | Molecular Formula | Molecular Weight | Common Origin |
| 5-Chlorosalicylic acid (5-CSA) | C7H5ClO3 | 172.57 | Starting Material, Degradant[5][15] |
| 2-Chloro-4-nitroaniline (CNA) | C6H5ClN2O2 | 172.57 | Starting Material, Degradant[5][15][16] |
| Aminoniclosamide | C13H10Cl2N2O3 | 325.14 | Degradant[6][7] |
| 3-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide | C13H8Cl2N2O4 | 327.12 | Synthesis By-product (Isomer)[8][9] |
| N-(2-Chloro-4-nitrophenyl)-2-hydroxybenzamide | C13H9ClN2O4 | 292.68 | Synthesis By-product[8][17] |
Visualization of Workflows
General Workflow for Impurity Identification
The following diagram illustrates a logical workflow for the identification and characterization of impurities in a crude Niclosamide sample.
Caption: A workflow for systematic impurity identification.
Potential Sources of Niclosamide Impurities
This diagram illustrates the potential origins of impurities during the synthesis and degradation of Niclosamide.
Caption: Origins of impurities in Niclosamide.
References
-
Veeprho. (n.d.). Niclosamide Impurities and Related Compound. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Niclosamide-impurities. Retrieved from [Link]
-
Yuan, S., et al. (2018). Migration and Transformation Characteristics of Niclosamide in a Soil–Plant System. ACS Omega. Retrieved from [Link]
-
RSC Publishing. (n.d.). Niclosamide: CRL4AMBRA1 mediated degradation of cyclin D1 following mitochondrial membrane depolarization. Retrieved from [Link]
-
USGS.gov. (2004). Metabolism of niclosamide in sediment and water systems. Retrieved from [Link]
-
MDPI. (2024). Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1: Proposed pathway for niclosamide degradation. Retrieved from [Link]
-
Doran, G., et al. (2025). Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS. ResearchGate. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Niclosamide on Newcrom R1 HPLC column. Retrieved from [Link]
-
SynZeal. (n.d.). Niclosamide Impurities. Retrieved from [Link]
-
Al-Sabha, W. & Al-Ghabsha, T. (2019). Indirect Spectrophotometric Determination of Niclosamide in Pharmaceutical Preparations. Iraqi Journal of Science. Retrieved from [Link]
-
RSC Publishing. (n.d.). Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Spectrophotometric Determination of Niclosamide by Prior Reduction and Subsequent Diazotization-Coupling with 2,6-Dihydroxybenzoic acid-Application to Tablets. Retrieved from [Link]
-
PubChem. (n.d.). Niclosamide. Retrieved from [Link]
-
El-Gindy, A., et al. (2015). Development and validation of stability indicating RP-HPLC and HPTLC for determination of Niclosamide in bulk and in synthetic mixture. Arabian Journal of Chemistry. Retrieved from [Link]
-
SciSpace. (n.d.). Indirect Spectrophotometric Determination of Niclosamide in Pharmaceutical Preparations. Retrieved from [Link]
- Google Patents. (n.d.). CN1687016A - New method for synthesizing niclosamide.
-
Pan, J.X., et al. (n.d.). Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer. PMC. Retrieved from [Link]
-
MDPI. (2024). Exploring Structure–Activity Relationships of Niclosamide-Based Colistin Potentiators in Colistin-Resistant Gram-Negative Bacteria. Retrieved from [Link]
-
Kim, Y., et al. (2021). Bioanalysis of niclosamide in plasma using liquid chromatography-tandem mass and application to pharmacokinetics in rats and dogs. PMC. Retrieved from [Link]
-
Fengchen. (n.d.). Niclosamide BP EP USP CAS 50-65-7 Manufacturers and Suppliers. Retrieved from [Link]
-
Oxford Academic. (2024). Enhancing the in vivo bioavailability and absorption of Niclosamide with amorphous solid dispersion via solvent method. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of Niclosamide in Aquatic Animal Tissue by a Novel Extraction Procedure and High-Performance Liquid Chromatography–Heated Electrospray Ionization-Tandem Mass Spectrometry. Retrieved from [Link]
-
Scribd. (n.d.). Development of Derivative Spectrophotometric and Hplc Methods for Determination of Niclosamide. Retrieved from [Link]
-
Anticancer Research. (2017). Structure–Activity Relationship of Niclosamide Derivatives. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-chloro-4-nitroaniline. Retrieved from [Link]
-
ChEMBL. (n.d.). Compound: NICLOSAMIDE (CHEMBL1448). Retrieved from [Link]
-
Adichunchanagiri University. (n.d.). A simultaneous liquid chromatographic analysis of niclosamide and bicalutamide in rat plasma by protein precipitation extraction. Retrieved from [Link]
- Google Patents. (n.d.). CN101684061A - Method for simply recovering 5-chloro-salicylic acid synthetic solvent.
-
Semantic Scholar. (2022). Techniques for analytical estimation of COVID-19 clinical candidate, niclosamide in pharmaceutical and biomedical samples. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and Validation of Stability indicating RP-HPLC and HPTLC for determination of Niclosamide in bulk and in synthetic mixture. Retrieved from [Link]
-
johronline. (n.d.). 49 DEVELOPMENT OF DERIVATIVE SPECTROPHOTOMETRIC AND HPLC METHODS FOR DETERMINATION OF NICLOSAMIDE 87-92 3064. Retrieved from [Link]
-
precisionFDA. (n.d.). NICLOSAMIDE MONOHYDRATE. Retrieved from [Link]
-
ACS Publications. (2012). Pharmaceutical Cocrystals of Niclosamide. Retrieved from [Link]
- Google Patents. (n.d.). A kind of improvement synthetic method of 5 chloro-salicylic acid.
-
RSC Publishing. (n.d.). DERIVATIVES OF SALICYLIC ACID. Part XIII. Chlorosalicylic Acids and Their Methyl Ethers. Retrieved from [Link]
-
CNKI. (n.d.). synthesis of 2-chloro-4-nitrophenol by new way. Retrieved from [Link]
-
Chem-Impex. (n.d.). 2-Chloro-4-nitroaniline. Retrieved from [Link]
Sources
- 1. Niclosamide | C13H8Cl2N2O4 | CID 4477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Niclosamide | 50-65-7 [chemicalbook.com]
- 3. veeprho.com [veeprho.com]
- 4. dovepress.com [dovepress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. usgs.gov [usgs.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. klivon.com [klivon.com]
- 10. Development and validation of stability indicating RP-HPLC and HPTLC for determination of Niclosamide in bulk and in synthetic mixture - Arabian Journal of Chemistry [arabjchem.org]
- 11. Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Separation of Niclosamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. researchgate.net [researchgate.net]
- 14. Bioanalysis of niclosamide in plasma using liquid chromatography-tandem mass and application to pharmacokinetics in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Niclosamide Impurities | SynZeal [synzeal.com]
- 16. chemimpex.com [chemimpex.com]
- 17. tlcstandards.com [tlcstandards.com]
Technical Support Center: Optimizing Reaction Temperature for C12H9Cl2NO2 Production
Welcome to the technical support center for the synthesis of dichloronitro-substituted diaryl ethers, specifically focusing on compounds with the molecular formula C12H9Cl2NO2. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the critical parameter of reaction temperature and its profound impact on reaction efficiency, yield, and purity. Our goal is to provide you with the expertise and practical insights needed to navigate the complexities of your synthesis and troubleshoot common issues.
Understanding the Core Reaction: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of C12H9Cl2NO2, typically a dichloronitrodiphenyl ether, is most commonly achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, a nucleophile (a phenoxide) attacks an electron-deficient aromatic ring (a dichloronitrobenzene), displacing a leaving group (one of the chlorine atoms). The nitro group (-NO2) is a strong electron-withdrawing group, which is crucial for activating the aromatic ring towards nucleophilic attack.[1]
The reaction temperature is a pivotal factor that dictates the rate of this reaction. However, simply increasing the temperature does not always lead to better results. It's a delicate balance between achieving a reasonable reaction rate and minimizing undesirable side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for the synthesis of dichloronitrodiphenyl ethers via SNAr?
A1: The optimal temperature for SNAr reactions to produce diaryl ethers can vary significantly based on the specific substrates, solvent, and catalyst system used. Generally, these reactions are conducted at elevated temperatures, often ranging from 80°C to 150°C.[2][3] Some modern catalytic systems with specific ligands can facilitate the reaction at lower temperatures, around 90-110°C.[3][4] In some cases, with highly activated substrates, the reaction might proceed at a lower temperature, for instance, 60°C.[5]
Q2: How does temperature affect the rate of my reaction?
A2: According to the Arrhenius equation, the rate of a chemical reaction generally increases with temperature. This is because a higher temperature provides the reacting molecules with greater kinetic energy, leading to more frequent and energetic collisions. For SNAr reactions, increasing the temperature will typically shorten the reaction time. However, it's crucial to monitor the reaction progress to avoid the formation of degradation products at excessively high temperatures.
Q3: Can a high reaction temperature lead to side products?
A3: Yes, excessively high temperatures are a common cause of side product formation. Potential side reactions include:
-
Decomposition: The starting materials or the desired product may decompose at high temperatures, leading to a lower yield and a more complex purification process.
-
Diarylation: In some cases, a second nucleophilic substitution can occur, leading to the formation of a diarylated byproduct.[6]
-
Ether Cleavage: At very high temperatures, the newly formed ether bond might be susceptible to cleavage.
-
Undesired Isomer Formation: Depending on the substrate, high temperatures could potentially lead to the formation of undesired positional isomers, although this is less common in SNAr reactions which are typically regioselective.
Q4: What are the best solvents for this reaction, and how do they relate to the reaction temperature?
A4: The choice of solvent is critical and is often linked to the required reaction temperature. High-boiling point, polar aprotic solvents are commonly used for SNAr reactions as they can dissolve the reactants and effectively solvate the intermediate complex. Common choices include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)[7]
-
Dioxane[2]
-
Toluene or xylene, especially in Ullmann-type couplings.[8]
The boiling point of the solvent will naturally set the upper limit for the reaction temperature at atmospheric pressure.
Q5: Should I use a catalyst? How does that affect the optimal temperature?
A5: While SNAr reactions can proceed without a catalyst, especially with highly activated substrates, the use of a copper or palladium catalyst can significantly improve the reaction rate and allow for lower reaction temperatures.[4][9] This is often referred to as an Ullmann condensation or Buchwald-Hartwig amination, depending on the specific catalytic system. The addition of a ligand, such as a diamine or a phosphine, can further enhance the catalyst's activity and allow for even milder reaction conditions.[3]
Troubleshooting Guide
Here we address common problems encountered during the synthesis of C12H9Cl2NO2 and provide a systematic approach to troubleshooting, with a focus on the role of reaction temperature.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps & Rationale |
| Reaction Temperature is Too Low | Gradually increase the reaction temperature in 10°C increments. Monitor the reaction progress at each new temperature using an appropriate analytical technique (TLC, HPLC, or GC). An insufficient temperature may not provide enough energy to overcome the activation energy barrier of the reaction. |
| Incorrect Solvent | Ensure the chosen solvent has a boiling point that allows for the desired reaction temperature to be reached and maintained. If the reaction is sluggish, consider switching to a higher-boiling point solvent like NMP or DMSO.[7] |
| Ineffective Base | The choice of base is crucial for deprotonating the phenol to form the active nucleophile. If the reaction is not proceeding, consider a stronger base. Common bases include K2CO3, Cs2CO3, and K3PO4.[2][8] |
| Catalyst Inactivity | If using a catalyst, ensure it is fresh and handled under an inert atmosphere if it is air-sensitive. Consider increasing the catalyst loading or trying a different ligand. |
Problem 2: Formation of Significant Impurities
| Possible Cause | Troubleshooting Steps & Rationale |
| Reaction Temperature is Too High | Decrease the reaction temperature in 10°C increments. While this may increase the reaction time, it can significantly reduce the formation of thermal degradation products. |
| Prolonged Reaction Time at High Temperature | Monitor the reaction closely and stop it as soon as the starting material is consumed. Prolonged heating, even at an optimal temperature, can lead to byproduct formation. |
| Presence of Oxygen | Many organic reactions are sensitive to oxygen, especially at elevated temperatures. Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.[6] |
| Impure Starting Materials | Use purified starting materials. Impurities can lead to unexpected side reactions. Recrystallize or distill the starting materials if necessary. |
Problem 3: Incomplete Reaction
| Possible Cause | Troubleshooting Steps & Rationale |
| Insufficient Reaction Time | Allow the reaction to proceed for a longer duration at the current temperature. Monitor the reaction periodically to determine the point of maximum conversion. |
| Sub-optimal Temperature | The reaction may have reached equilibrium at a lower temperature. A modest increase in temperature could shift the equilibrium towards the product side. |
| Reversible Reaction | While less common for SNAr, if the reaction is reversible, consider removing a byproduct (e.g., water, if formed) to drive the reaction to completion. |
Experimental Protocols
General Procedure for Temperature Optimization
-
Small-Scale Reactions: Set up a series of small-scale reactions in parallel, each at a different temperature (e.g., 80°C, 90°C, 100°C, 110°C, and 120°C).
-
Inert Atmosphere: Ensure all reaction vessels are thoroughly dried and purged with an inert gas like nitrogen or argon.
-
Reagent Addition: Charge each vessel with the dichloronitrobenzene, phenol, base, and solvent. If using a catalyst and/or ligand, add them at this stage.
-
Heating and Stirring: Place the reaction vessels in a preheated aluminum block or oil bath with vigorous stirring.
-
Monitoring: At regular intervals (e.g., every hour), take a small aliquot from each reaction and analyze it by TLC, HPLC, or GC to monitor the consumption of starting materials and the formation of the product.
-
Analysis: After a set time (e.g., 24 hours), or once the reaction in the most promising vessel is complete, cool all reactions to room temperature.
-
Work-up and Yield Determination: Perform a standard aqueous work-up, extract the product with an appropriate organic solvent, and determine the crude yield for each reaction.
-
Purity Analysis: Analyze the crude product from each reaction by NMR or LC-MS to assess the purity and identify any major byproducts.
-
Selection of Optimal Temperature: The optimal temperature will be the one that provides the best balance of reaction time, yield, and purity.
Purification of the Final Product
The crude product can be purified by one or more of the following techniques:
-
Recrystallization: This is often an effective method for purifying solid products. A suitable solvent system will dissolve the compound at an elevated temperature but not at room temperature.[10][11]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be used to isolate the desired product.[12]
-
Distillation: If the product is a high-boiling liquid, vacuum distillation may be a suitable purification method.[13]
Visualizing the Process
Workflow for Temperature Optimization
Caption: A workflow for systematic temperature optimization.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues.
Safety First
Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment. Dichloronitrobenzenes and phenols are often toxic and/or irritants.[14][15][16][17] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[14][18]
References
Sources
- 1. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 2. Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands [html.rhhz.net]
- 3. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. arkat-usa.org [arkat-usa.org]
- 9. books.rsc.org [books.rsc.org]
- 10. CA2230921C - Process for the purification of diphenyl ether compounds - Google Patents [patents.google.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Method for the purification of polybrominated diphenyl ethers in sediment for compound-specific isotope analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. JPH01272558A - Method for purifying diaminodiphenyl ethers - Google Patents [patents.google.com]
- 14. fishersci.com [fishersci.com]
- 15. lobachemie.com [lobachemie.com]
- 16. cdn.chemservice.com [cdn.chemservice.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. 2,3-DICHLORONITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 19. researchgate.net [researchgate.net]
- 20. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. pubs.rsc.org [pubs.rsc.org]
- 23. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 24. communities.springernature.com [communities.springernature.com]
- 25. mlsu.ac.in [mlsu.ac.in]
- 26. EP0851853A1 - Process for the purification of diphenyl ether compounds - Google Patents [patents.google.com]
- 27. reddit.com [reddit.com]
- 28. Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. youtube.com [youtube.com]
- 30. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 32. scispace.com [scispace.com]
- 33. Synthesis and solid-phase purification of anthranilic sulfonamides as CCK-2 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Synthesis and evaluation of novel 12-aryl berberine analogues with hypoxia-inducible factor-1 inhibitory activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 35. Highly selective oxidation of benzene to phenol with air at room temperature promoted by water - PMC [pmc.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. quora.com [quora.com]
- 38. Synthesis and Anticancer Activity of Novel 9- O-Substituted Berberine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. Dawson- and Lindqvist-Type Hybrid Polyoxometalates: Synthesis, Characterization and Ca2+-ATPase Inhibition Potential [mdpi.com]
- 40. Enantioselective synthesis of 12-amino alkylidenecyclopentenone prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with Niclosamide (C12H9Cl2NO2) in Cell Culture
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Niclosamide (C13H8Cl2N2O4). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the solubility challenges commonly encountered when using this compound in cell culture experiments. As Senior Application Scientists, we have synthesized technical data with practical, field-proven insights to ensure the integrity and success of your research.
Introduction to Niclosamide
Niclosamide, with the chemical formula C13H8Cl2N2O4, is an FDA-approved anthelmintic drug that has gained significant attention for its potential as an antiviral, antibacterial, and chemotherapeutic agent.[1][2] However, its therapeutic promise is often hampered by its poor aqueous solubility, a critical factor that can lead to experimental variability and unreliable results in cell-based assays.[1][2] Niclosamide is classified as a Biopharmaceutical Classification System (BCS) Class II drug, meaning it has high permeability but low solubility, making its bioavailability dependent on its dissolution rate.[1]
This guide will walk you through understanding and overcoming the solubility hurdles of Niclosamide to achieve consistent and reproducible results in your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the molecular weight of Niclosamide?
The molecular weight of Niclosamide is 327.1 g/mol .[3]
Q2: What is the general solubility of Niclosamide?
Niclosamide is a crystalline solid with very low aqueous solubility, reported to be between 5-8 µg/mL at 20°C.[1] It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[3][4]
Q3: Why does my Niclosamide solution appear as a yellow cloud in the cell culture medium?
This is a common observation and is due to the precipitation of Niclosamide when the organic stock solution is diluted into the aqueous cell culture medium.[5] This occurs because the concentration of the organic solvent is no longer high enough to keep the hydrophobic Niclosamide in solution.
Q4: Can I store my Niclosamide stock solution in the refrigerator (4°C)?
It is not recommended to store DMSO stock solutions of Niclosamide at 4°C as they may freeze.[5] For long-term storage, it is best to store Niclosamide as a solid at -20°C, where it should be stable for at least two years.[4] Once in solution, store at -20°C and use within 3 months to prevent loss of potency. It is also advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[3]
Q5: Is the ethanolamine salt of Niclosamide more soluble?
Yes, the ethanolamine salt of Niclosamide has improved solubility characteristics. For instance, it has a solubility of approximately 0.5 mg/ml in a 1:1 solution of DMSO:PBS (pH 7.2).[4] However, it is still sparingly soluble in aqueous buffers, and it is recommended to first dissolve it in DMSO before further dilution.[4]
Troubleshooting Guide: Precipitation in Cell Culture
Precipitation of Niclosamide upon addition to cell culture media is the most frequent issue researchers face. This section provides a systematic approach to troubleshooting and resolving this problem.
Immediate Corrective Actions
If you observe precipitation (e.g., "yellow clouds") in your cell culture plates, consider the following:
-
Vortexing/Mixing: Immediately after diluting the Niclosamide stock into the medium, ensure thorough and rapid mixing to aid dispersion.
-
Sonication: Briefly sonicating the diluted solution can sometimes help redissolve small precipitates.[5]
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the Niclosamide stock can slightly increase its solubility.
Workflow for Preventing Precipitation
The following diagram outlines a decision-making process for preparing and using Niclosamide in cell culture to minimize solubility issues.
Caption: Decision workflow for preparing and using Niclosamide in cell culture.
Detailed Protocols
Protocol 1: Preparation of a 15 mM Niclosamide Stock Solution in DMSO
This protocol is adapted from supplier recommendations for preparing a standard stock solution.[3]
Materials:
-
Niclosamide powder (Molecular Weight: 327.1 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 5 mg of Niclosamide powder.
-
Add 1.02 ml of 100% DMSO to the powder.
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 3 months.[3]
Protocol 2: Preparing Working Concentrations and Dosing Cells
This protocol details the steps for diluting the stock solution and adding it to your cell culture.
Materials:
-
15 mM Niclosamide stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (e.g., DMEM with 10% FBS)
-
Cells seeded in a multi-well plate
Procedure:
-
Thaw an aliquot of the 15 mM Niclosamide stock solution at room temperature.
-
Perform serial dilutions of the stock solution in 100% DMSO to get intermediate concentrations. For example, to get a final concentration of 1 µM in your well, you might prepare a 1 mM intermediate stock in DMSO.
-
Add the appropriate volume of the intermediate stock to the pre-warmed cell culture medium. Crucially, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent toxicity.
-
Immediately after adding the Niclosamide solution to the medium, mix well by gently pipetting or swirling the plate.
-
Visually inspect the wells for any signs of precipitation.
-
Incubate the cells for the desired treatment duration.[6][7]
Example Calculation:
To achieve a final concentration of 1 µM Niclosamide in a well containing 2 mL of medium, with a final DMSO concentration of 0.1%:
-
You would need to add 2 µL of a 1 mM Niclosamide stock solution (in 100% DMSO).
Advanced Solubilization Strategies
For particularly challenging applications or when even low concentrations of organic solvents are not desirable, more advanced techniques can be employed.
pH Adjustment
Niclosamide is a weak acid, and its solubility increases with higher pH.[8][9] Research has shown that increasing the pH of the aqueous solution to the 8-9 range can significantly enhance the concentration of dissolved Niclosamide.[8][10] However, it is critical to ensure that the final pH of your cell culture medium remains within the physiological range tolerated by your specific cell line.
Use of Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11][12][13][14] They can encapsulate poorly water-soluble drugs like Niclosamide, forming inclusion complexes that increase their apparent water solubility.[11][12][13][14]
-
Mechanism: The hydrophobic Niclosamide molecule is held within the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin allows the complex to dissolve in aqueous solutions.[11][12]
-
Commonly Used Cyclodextrins: Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are frequently used in pharmaceutical formulations to enhance drug solubility.[14][15]
The following diagram illustrates the mechanism of cyclodextrin-mediated solubilization.
Caption: Encapsulation of Niclosamide by a cyclodextrin to form a soluble complex.
Solubility Data Summary
The following table summarizes the solubility of Niclosamide in various solvents.
| Solvent | Solubility | Reference(s) |
| Water | 5-8 µg/mL at 20°C | [1] |
| DMSO | ~30 mg/mL | [4] |
| Ethanol | ~6 mg/mL | [3] |
| PEG400 | Highest mole fraction solubility among tested solvents | [16] |
| Methanol | Lower solubility than Ethanol and DMSO | [16] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL (for ethanolamine salt) | [4] |
Note: Solubility values can vary depending on temperature, pH, and the specific crystalline form of Niclosamide.[8][17]
Final Recommendations
-
Start with DMSO: For most applications, dissolving Niclosamide in 100% DMSO to make a concentrated stock solution is the most straightforward approach.
-
Minimize Final Solvent Concentration: Always calculate and aim for the lowest possible final concentration of the organic solvent in your cell culture medium to avoid artifacts and toxicity.
-
Work Quickly and Mix Thoroughly: When diluting the stock solution into your aqueous medium, do so quickly and ensure immediate, thorough mixing.
-
Consider Alternatives: If precipitation persists, explore using the ethanolamine salt of Niclosamide or advanced solubilization techniques like pH adjustment or cyclodextrin encapsulation, keeping in mind the potential effects on your experimental system.
-
Empirical Testing: The optimal conditions can be cell-type and media-dependent. It is always advisable to perform preliminary tests to determine the highest tolerable concentration of Niclosamide and the organic solvent for your specific experimental setup.
By following these guidelines and troubleshooting steps, researchers can effectively manage the solubility challenges of Niclosamide and obtain reliable, reproducible data in their cell culture studies.
References
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. Available at: [Link]
-
Estimating thermodynamic equilibrium solubility and solute–solvent interactions of niclosamide in eight mono-solvents at different temperatures - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Can anyone tell me about the solubility of niclosamide? - ResearchGate. Available at: [Link]
-
Comparison of the Physical and Chemical Stability of Niclosamide Crystal Forms in Aqueous Versus Nonaqueous Suspensions - Taylor & Francis. Available at: [Link]
-
Comparison of the Physical and Chemical Stability of Niclosamide Crystal Forms in Aqueous Versus Nonaqueous Suspensions - Taylor & Francis. Available at: [Link]
-
Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning. Drug Discovery Today. Available at: [Link]
-
The pH Dependence of Niclosamide Solubility, Dissolution, and Morphology: Motivation for Potentially Universal Mucin-Penetrating Nasal and Throat Sprays for COVID19, its Variants and other Viral Infections - PMC. National Center for Biotechnology Information. Available at: [Link]
-
The pH Dependence of Niclosamide Solubility, Dissolution, and Morphology Motivates Potentially Universal Mucin-Penetrating Nas - bioRxiv. bioRxiv. Available at: [Link]
-
Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?. Roquette. Available at: [Link]
-
Significantly increasing the solubility of active ingredients via cyclodextrins encapsulation. Capacités. Available at: [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Effect of Cyclodextrin Derivatization on Solubility and Efficacy of Drugs | IntechOpen. Available at: [Link]
-
Niclosamide Induces Cell Cycle Arrest in G1 Phase in Head and Neck Squamous Cell Carcinoma Through Let-7d/CDC34 Axis - Frontiers. Available at: [Link]
-
Oral Delivery of Niclosamide as an Amorphous Solid Dispersion That Generates Amorphous Nanoparticles during Dissolution - MDPI. Available at: [Link]
-
Using Salt Cocrystals to Improve the Solubility of Niclosamide - ResearchGate. Available at: [Link]
-
2-(2-amino-4-chlorophenoxy)-5-chlorophenol | C12H9Cl2NO2 | CID 45490026 - PubChem. National Center for Biotechnology Information. Available at: [Link]
-
Niclosamide Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway - PLOS. Available at: [Link]
-
THE EFFECT OF NICLOSAMIDE ON THE HEAD AND NECK CARCINOMA CELLS SURVIVAL AND THE EXPRESSION OF WNT/β-CATENIN SIGNALING AND GLYCO - Biblioteka Nauki. Available at: [Link]
-
The pH Dependence of Niclosamide Solubility, Dissolution and Morphology Motivates a Potentially More Bioavailable Mucin-Penetr - bioRxiv. bioRxiv. Available at: [Link]
-
The pH Dependence of Niclosamide Solubility, Dissolution and Morphology Motivates a Potentially More Bioavailable Mucin-Penetrating Nasal and Throat Spray for COVID19, it's Contagious Variants, and Other Respiratory Viral Infections | bioRxiv. bioRxiv. Available at: [Link]
-
Optimizing Niclosamide for Cancer Therapy: Improving Bioavailability via Structural Modification and Nanotechnology - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Dissolution of Niclosamide (H2O precipitate and recrystallized from... - ResearchGate. Available at: [Link]
-
Niclosamide suppresses T‑cell acute lymphoblastic leukemia growth through activation of apoptosis and autophagy - Spandidos Publications. Available at: [Link]
-
Niclosamide exerts anti-tumor activity through generation of reactive oxygen species and by suppression of Wnt/ β-catenin. Authorea. Available at: [Link]
-
Preparation and physicochemical characterization of 5 niclosamide solvates and 1 hemisolvate - PMC. National Center for Biotechnology Information. Available at: [Link]
-
The pH Dependence of Niclosamide Solubility, Dissolution and Morphology Motivates a Potentially More Bioavailable Mucin-Penetrating Nasal and Throat Spray for COVID19, it's Contagious Variants, and Other Respiratory Viral Infections - bioRxiv.org. Available at: [Link]
-
Enhancing the in vivo bioavailability and absorption of Niclosamide with amorphous solid dispersion via solvent method | Pharmaceutics and Pharmacology | Oxford Academic. Available at: [Link]
-
Improvement of Solubility and Dissolution of Niclosamide using Metal Organic Framework 5 (MOF-5) | Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]
Sources
- 1. dovepress.com [dovepress.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Niclosamide Powder | Cell Signaling Technology [cellsignal.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Niclosamide Induces Cell Cycle Arrest in G1 Phase in Head and Neck Squamous Cell Carcinoma Through Let-7d/CDC34 Axis [frontiersin.org]
- 7. bibliotekanauki.pl [bibliotekanauki.pl]
- 8. The pH Dependence of Niclosamide Solubility, Dissolution, and Morphology: Motivation for Potentially Universal Mucin-Penetrating Nasal and Throat Sprays for COVID19, its Variants and other Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. biorxiv.org [biorxiv.org]
- 11. touroscholar.touro.edu [touroscholar.touro.edu]
- 12. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 13. Significantly increasing the solubility of active ingredients via cyclodextrins encapsulation - CAPACITÉS [capacites.fr]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of Cyclodextrin Derivatization on Solubility and Efficacy of Drugs | IntechOpen [intechopen.com]
- 16. Estimating thermodynamic equilibrium solubility and solute–solvent interactions of niclosamide in eight mono-solvents at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
Technical Support Center: Purification & Drying of C12H9Cl2NO2
Case Reference: Solid-State Isolation & Solvent Removal
Welcome to the Technical Support Hub. You are accessing the support module for C12H9Cl2NO2 . Based on this molecular formula (MW: ~269-270 g/mol ), your compound is likely a chlorinated aromatic intermediate (e.g., a dichloronitro-biphenyl derivative, an indole ester, or a quinoline scaffold). These molecules exhibit high lipophilicity and a strong tendency to form channel solvates or crystal lattice inclusions , making standard drying protocols ineffective.
This guide treats the compound as a Class II/III Hydrophobic Solid with potential thermal sensitivity due to the nitrogen-oxygen moieties (Nitro/Ester/Amide).
Part 1: Diagnostic Triage (Start Here)
Before altering your drying protocol, you must diagnose how the solvent is held within the material.
The "State of Solvation" Decision Matrix
Use this workflow to determine if you are fighting surface adhesion or crystal lattice entrapment.
Figure 1: Diagnostic workflow for differentiating between surface solvents (removable by heat/vacuum) and lattice-bound solvents (requiring disruption of the crystal structure).
Part 2: Troubleshooting Guides & Protocols
Issue 1: "LOD is passing, but GC-Headspace fails for DCM/Chloroform."
Diagnosis: You have a Lattice Inclusion . Chlorinated solvents (Class 2) often fit perfectly into the crystal lattice of chlorinated aromatics (C12H9Cl2NO2) due to halogen-halogen interactions. Standard vacuum drying will not remove these, even at high temperatures.
The Fix: Solvent Displacement (The "Reslurry" Method) Do not dry harder; exchange the solvent. You must wash the crystals with a solvent that does not fit into the lattice (e.g., Alcohols or Alkanes).
Protocol:
-
Selection: Choose a "Displacement Solvent" (e.g., Methanol, Ethanol, or Heptane) in which your compound has low solubility but is miscible with the trapped solvent (e.g., DCM).
-
Digestion: Suspend the wet cake in 5–10 volumes of the Displacement Solvent.
-
Agitation: Stir at elevated temperature (e.g., 40–50°C) for 2–4 hours. This promotes "Ostwald Ripening," allowing trapped solvent to diffuse out and be replaced by the displacement solvent.
-
Filtration: Filter and wash with fresh Displacement Solvent.
-
Final Dry: Dry under vacuum. The Displacement Solvent (now on the surface) will be easily removed.[1]
| Trapped Solvent (Hard to Remove) | Recommended Displacement Solvent | Mechanism |
| Dichloromethane (DCM) | Methanol / Ethanol | Polarity mismatch disrupts lattice affinity. |
| Toluene | Heptane / Hexane | Steric exclusion (Heptane is too flexible to pack tightly). |
| THF | Water (if stable) / IPA | H-bonding competition. |
Issue 2: "The compound melts or degrades in the oven before drying."
Diagnosis: Pot Melting or Thermal Instability . If your compound holds residual solvent, the melting point is depressed (colligative property). A solid that melts at 100°C pure might melt at 60°C when wet with toluene, causing it to fuse into a glass that traps solvent permanently.
The Fix: Step-Down Vacuum Drying
-
Initial Stage (Cold): Apply full vacuum ( < 10 mbar) at 20°C (Ambient) for 4 hours. Remove the bulk "free" solvent without heat to avoid dissolving the crystal.
-
Ramp Stage: Increase temperature by 5°C every hour until reaching 10–20°C below the melting point.
-
Nitrogen Sweep: Introduce a small bleed of dry Nitrogen (N2) into the oven.
-
Why? Vacuum removes air, but N2 molecules physically sweep heavy solvent molecules (like Cl-solvents) off the crystal surface.
-
Issue 3: "Karl Fischer (KF) water content remains high (1-3%)."
Diagnosis: Hydrate Formation . The "NO2" and "N" moieties in C12H9Cl2NO2 can form hydrogen bonds with water. If the KF value corresponds to a molar ratio (e.g., 0.5 or 1.0 eq of water), you have formed a stable hydrate.
The Fix: Azeotropic Distillation If vacuum drying fails to break the hydrate, use chemistry.
-
Dissolve or suspend the compound in an azeotropic solvent (e.g., Toluene, Ethyl Acetate).
-
Distill the solvent/water azeotrope.
-
Crystallize from a dry, non-hygroscopic solvent (e.g., anhydrous Ethanol or Heptane).
Part 3: Frequently Asked Questions (FAQ)
Q: Can I use high heat (>80°C) to force the solvent out? A: Risk High. With a formula containing NO2 (Nitro) and Cl2, thermal stability is a concern. Nitro-aromatics can decompose exothermically. Always run a DSC (Differential Scanning Calorimetry) scan first. If you see an exotherm onset near your drying temp, STOP . Use Lyophilization (Freeze Drying) instead.[2]
Q: Why does my sample pass LOD (Loss on Drying) but fail GC? A: LOD is non-specific. It measures all volatile weight loss.
-
Scenario: You lost 1% weight.
-
Reality: You lost 0.9% water (harmless) but retained 0.1% DCM (Toxic Class 2).
-
Rule: Always validate drying endpoints with GC-Headspace for solvents and Karl Fischer for water. Do not rely on LOD for C12H9Cl2NO2.
Q: My crystals are large chunks. Should I grind them?
A: Yes. Solvent diffusion from the center of a large crystal follows the square of the radius (
Part 4: Regulatory Reference Data (ICH Q3C)
When drying C12H9Cl2NO2, ensure your residual solvents meet these International Council for Harmonisation (ICH) limits [1].
| Solvent Class | Solvent Example | Limit (ppm) | Toxicity Concern |
| Class 1 | Benzene, CCl4 | 2 - 4 | Carcinogenic (Avoid use) |
| Class 2 | Methanol | 3000 | Neurotoxicity |
| Class 2 | Dichloromethane (DCM) | 600 | Carcinogenic potential |
| Class 2 | Toluene | 890 | CNS Depressant |
| Class 3 | Ethanol, Acetone, EtOAc | 5000 | Low toxicity |
Note: If C12H9Cl2NO2 is an intermediate, limits may be higher strictly based on "Carryover Calculations" to the final API, but targeting ICH limits is best practice.
References
-
International Council for Harmonisation (ICH). Impurities: Guideline for Residual Solvents Q3C(R8). (2021).[1][3] Link
-
U.S. Pharmacopeia (USP). <731> Loss on Drying. USP-NF. Link
-
Beckmann, W. Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH, 2013. (Chapter on Solvates and Inclusions).[1]
-
European Medicines Agency. ICH Q3C (R9) Residual Solvents - Scientific Guideline. (2024).[4] Link
Sources
Validation & Comparative
Structural Profiling of Ethyl 2,4-dichloroquinoline-3-carboxylate (C12H9Cl2NO2)
A Comparative Guide to Product Verification vs. Hydrolysis Byproducts[1]
Executive Summary
The molecular formula C12H9Cl2NO2 most commonly refers to Ethyl 2,4-dichloroquinoline-3-carboxylate , a critical intermediate in the synthesis of antiviral and antibacterial quinoline scaffolds.[1] In drug development, the purity of this intermediate is paramount, as the 2,4-dichloro substitution pattern is highly reactive.[1]
This guide provides an advanced proton NMR (
Structural Analysis & Prediction
The target molecule consists of a quinoline core substituted with chlorines at the 2 and 4 positions and an ethyl ester at the 3 position.[1]
2.1 The "Fingerprint" of C12H9Cl2NO2
To confirm the structure, researchers must identify three distinct signal zones.[1] The absence of any exchangeable protons (NH/OH) is the primary indicator of a successful synthesis.[1]
| Region | Protons | Multiplicity | Chemical Shift (δ ppm) | Structural Insight |
| Aliphatic | –CH | Triplet | ~1.39 | Terminal ethyl group.[1] |
| Aliphatic | –OCH | Quartet | ~4.51 | Deshielded by ester oxygen.[1] |
| Aromatic | H-6, H-7 | Multiplets | 7.60 – 7.90 | "Inner" protons, shielded relative to H5/H8.[1] |
| Aromatic | H-8 | Doublet | ~8.03 | Peri-position to Nitrogen.[1] |
| Aromatic | H-5 | Doublet | ~8.24 | Diagnostic Peak: Deshielded by the peri-effect of the C4-Chlorine.[1] |
Technical Note: The chemical shift of H-5 (approx. 8.24 ppm) is the most sensitive probe for the C4-position environment.[1] In the absence of the C4-Cl (e.g., if reduced), this proton would shift upfield.[1]
Comparative Analysis: Product vs. Alternative (Impurity)
In the synthesis of Ethyl 2,4-dichloroquinoline-3-carboxylate (via POCl
3.1 The Comparison Matrix
The following table contrasts the NMR performance of the pure product against its hydrolysis byproduct.
| Feature | Target Product (2,4-Dichloro) | Alternative / Impurity (4-Chloro-2-oxo) | Differentiation Strategy |
| Formula | C | C | Mass Spec or NMR Integration.[1] |
| NH Signal | Absent | Present (~12.0 ppm) | Run in DMSO-d |
| H-5 Shift | 8.24 ppm (Deshielded) | ~7.90 ppm (Shielded) | The C4-Cl peri-effect is stronger in the fully aromatic pyridine ring of the target.[1] |
| Solubility | High in CDCl | Low in CDCl | Solubility check is a crude purity test.[1] |
| C2 Carbon | ~147 ppm (C-Cl) | ~160 ppm (C=O) |
3.2 Solvent System Selection
For optimal resolution, the choice of solvent is critical when quantifying this specific impurity profile.[1]
Visualization of Logic Flow
The following diagrams illustrate the decision-making process for structural verification.
4.1 Structural Elucidation Workflow
Caption: Logic flow for distinguishing the target 2,4-dichloro compound from its 2-oxo precursor using 1H NMR.
4.2 Synthesis & Impurity Pathway
Caption: The origin of the primary impurity. Incomplete chlorination leads to the "Alternative" structure.[1]
Experimental Protocol
5.1 Sample Preparation (High-Resolution)
To ensure accurate integration of the aromatic multiplets (H6/H7 overlap is common):
-
Mass: Weigh 10.0 mg ± 0.5 mg of the solid.
-
Solvent: Add 0.6 mL of DMSO-d
(99.9% D).[1]-
Why? As noted in the comparison, DMSO prevents the aggregation of the 2-oxo impurity.[1]
-
-
Homogenization: Sonicate for 30 seconds. Ensure the solution is perfectly clear. Turbidity indicates inorganic salts (POCl
residues).[1]
5.2 Acquisition Parameters
-
Instrument: 400 MHz or higher (recommended for H6/H7 separation).[1]
-
Pulse Sequence: Standard 1D Proton (zg30).[1]
-
Relaxation Delay (D1): Set to 5.0 seconds .
-
Scans (NS): 16 scans are sufficient for 10 mg samples.[1]
-
Temperature: 298 K (25°C).[1]
References
-
Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Source: National Institutes of Health (PMC / Acta Cryst).[1] Context: Provides definitive X-ray and NMR data for the target C12H9Cl2NO2 molecule. URL:[Link]
-
Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Source: MDPI / Molecules.[1] Context: Discusses the synthesis of 4-chloroquinoline intermediates and the Gould-Jacobs reaction pathway relevant to this scaffold. URL:[Link][1][2]
Sources
Navigating the Labyrinth of Isomeric Analysis: A Comparative Guide to the LC-MS Fragmentation of C12H9Cl2NO2
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of discovery. The molecular formula C12H9Cl2NO2 represents a multitude of potential isomers, each with unique physicochemical properties and, consequently, distinct biological activities. Navigating this isomeric complexity requires sophisticated analytical strategies. This guide provides an in-depth technical comparison of liquid chromatography-mass spectrometry (LC-MS) fragmentation patterns for a representative C12H9Cl2NO2 isomer, offering field-proven insights into optimizing structural characterization.
While the exact structure for a compound with the formula C12H9Cl2NO2 is not widely documented as a single common entity, we will use a plausible and structurally rich candidate for this guide: 2-amino-N-(2,5-dichlorophenyl)-5-nitrobenzamide . This molecule contains key functional groups—a dichlorinated aromatic ring, a nitroaromatic system, and a benzanilide core—that are prevalent in pharmacologically active compounds and present an interesting challenge for structural analysis via mass spectrometry.
The Rationale Behind Method Development: A Tale of Two Fragmentation Techniques
The choice of fragmentation technique in tandem mass spectrometry (MS/MS) is a critical determinant of the quality and type of structural information obtained. Here, we compare two of the most prevalent methods: Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD).
Collision-Induced Dissociation (CID): This technique involves the acceleration of precursor ions and their subsequent collision with an inert gas.[1][2] The resulting conversion of kinetic to internal energy leads to fragmentation, typically along the most labile bonds.[1] CID is a resonant excitation process, meaning ions are gradually "heated," which often favors the cleavage of weaker bonds and can sometimes lead to less informative, low-mass fragment ions.[3]
Higher-Energy Collisional Dissociation (HCD): In contrast, HCD is a non-resonant "beam-type" dissociation technique where ions are subjected to a higher energy potential before fragmentation.[4][5] This results in a more energetic and rapid fragmentation process, often yielding a richer spectrum with more structurally informative fragment ions, including those from the cleavage of stronger bonds.[6][7] HCD is particularly advantageous for small molecules as it avoids the "low mass cutoff" issue sometimes seen in ion trap CID, ensuring the detection of important low-mass fragments.[4]
Experimental Design: A Step-by-Step Protocol for Isomer Elucidation
The following protocol outlines a robust LC-MS/MS workflow for the analysis of 2-amino-N-(2,5-dichlorophenyl)-5-nitrobenzamide, designed to generate high-quality, comparable data from both CID and HCD fragmentation.
Liquid Chromatography Separation
-
Rationale: Chromatographic separation is crucial to resolve the target analyte from any potential isomers or impurities, ensuring that the subsequent mass spectrometric analysis is of a pure compound. A reversed-phase method is suitable for this moderately polar molecule.
-
Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) provides excellent resolving power.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid promotes protonation for positive ion mode ESI.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C to ensure reproducible retention times.
Mass Spectrometry Analysis
-
Rationale: Electrospray ionization (ESI) in positive ion mode is selected due to the presence of the basic amine group and amide nitrogen, which are readily protonated.[8]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, is essential for accurate mass measurements to confirm elemental compositions of fragment ions.
-
Full Scan (MS1): Acquire data from m/z 100-500 to determine the accurate mass of the protonated molecule [M+H]⁺. The characteristic isotopic pattern of two chlorine atoms should be observed.[9]
-
Tandem Mass Spectrometry (MS/MS):
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion (expected m/z ~326.00) with a narrow isolation window (e.g., 1 Da).
-
CID Fragmentation: Apply a range of normalized collision energies (e.g., 15, 30, 45 NCE) to observe the energy dependence of fragmentation.
-
HCD Fragmentation: Apply a corresponding range of stepped normalized collision energies (e.g., 20, 40, 60 NCE) to generate a rich fragment ion spectrum.
-
Visualizing the Workflow
Caption: LC-MS/MS workflow for fragmentation analysis.
Predicted Fragmentation Patterns: A Comparative Analysis
The fragmentation of 2-amino-N-(2,5-dichlorophenyl)-5-nitrobenzamide is predicted to be driven by the lability of the amide bond and the presence of the nitro and chloro substituents.
Key Fragmentation Pathways
-
Amide Bond Cleavage: The most probable initial fragmentation is the cleavage of the amide C-N bond, which can occur in two ways, leading to either a benzoyl or an aniline-type fragment ion. This is a common fragmentation pathway for benzanilides.[10]
-
Loss of Nitro Group: Nitroaromatic compounds frequently lose the nitro group as NO₂ (46 Da) or NO (30 Da).[11][12]
-
Loss of HCl: The presence of chlorine atoms allows for the neutral loss of HCl (36 Da), particularly with ortho substituents due to proximity effects.[13]
Caption: Predicted fragmentation pathways under CID and HCD.
Comparative Data Summary
| Precursor Ion (m/z) | Proposed Fragment (m/z) | Proposed Formula | Neutral Loss | Expected Intensity (CID) | Expected Intensity (HCD) | Rationale |
| 326.00 | 296.00 | [C12H9Cl2N2O]⁺ | NO | Medium | Low | Loss of nitric oxide is a common pathway for nitroaromatics.[14] |
| 326.00 | 280.00 | [C12H9Cl2N]⁺ | NO₂ | Low | High | Higher energy of HCD favors the loss of the entire nitro group.[11] |
| 326.00 | 182.02 | [C7H6N2O3]⁺ | C6H3Cl2N | High | High | Cleavage of the amide bond to form the stable benzoyl cation.[10] |
| 326.00 | 160.98 | [C6H4Cl2N]⁺ | C7H5N2O3 | High | High | Cleavage of the amide bond to form the stable dichlorophenylaminyl cation. |
| 182.02 | 154.02 | [C7H6NO2]⁺ | CO | Low | Medium | Decarbonylation is a common secondary fragmentation for benzoyl ions. |
| 160.98 | 124.99 | [C6H3Cl]⁺ | HCl | Low | Medium | Loss of HCl is more likely at higher HCD energies.[13] |
Conclusion: A Strategy for Unambiguous Isomer Identification
The structural elucidation of isomers such as those represented by the formula C12H9Cl2NO2 is a significant analytical challenge. A systematic approach that combines high-resolution liquid chromatography with a comparative analysis of different fragmentation techniques is paramount for achieving unambiguous identification.
This guide demonstrates that while both CID and HCD provide valuable structural information, HCD often yields a more comprehensive fragmentation pattern for small molecules, facilitating a more confident structural assignment. The higher energy fragmentation of HCD can reveal key cleavages that may not be observed with lower-energy CID. By understanding the underlying principles of these fragmentation techniques and applying a logical, step-by-step experimental approach, researchers can effectively navigate the complexities of isomeric analysis and accelerate their drug discovery and development efforts.
References
-
Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. [Link]
-
Low-energy collision-induced dissociation (low-energy CID), collision-induced dissociation (CID), and higher energy collision dissociation (HCD) mass spectrometry for structural elucidation of saccharides and clarification of their dissolution mechanism in DMAc/LiCl. PubMed. [Link]
-
Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]
-
Collision-induced dissociation. Wikipedia. [Link]
-
Evaluation of diphenylamine derivatives in apple peel using gradient reversed-phase liquid chromatography with ultraviolet-visible absorption and atmospheric pressure chemical ionization mass selective detection. PubMed. [Link]
-
CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Walsh Medical Media. [Link]
-
Collision-Based Ion-activation and Dissociation. AnalyteGuru. [Link]
-
Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. ResearchGate. [Link]
-
High-Energy Collision Dissociation (HCD): Principles, Applications, and Uses in Mass Spectrometry. Laduviglusib GSK-3 inhibitor. [Link]
-
Difference between HCD and CID collision induced dissociations? Stack Exchange. [Link]
-
Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. ACS Publications. [Link]
-
Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics. PMC. [Link]
-
CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry. [Link]
-
The collision-induced dissociations of deprotonated amides in the gas phase. Sci-Hub. [Link]
-
Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. PubMed. [Link]
-
Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics. ResearchGate. [Link]
-
Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach. MDPI. [Link]
-
Proximity Effects in Mass Spectra of Benzanilides. PMC. [Link]
-
Estimating Diphenylamine in Gunshot Residues from a New Tool for Identifying both Inorganic and Organic Residues in the Same Sample. MDPI. [Link]
-
Determination of Diphenylamine in Gunshot Residue by HPLC-MS/MS. ResearchGate. [Link]
-
Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. YouTube. [Link]
-
Diphenylamine Analysis Service. MtoZ Biolabs. [Link]
-
Mass spectrometry based fragmentation patterns of nitrosamine compounds. PubMed. [Link]
-
Mass Spectrometry Ionization Methods. Emory University. [Link]
-
Separation of Diphenylamine on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Proximity Effects in Mass Spectra of Benzanilides. ResearchGate. [Link]
-
Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Analyst. [Link]
-
Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate. [Link]
-
Collision-induced dissociation – Knowledge and References. Taylor & Francis Online. [Link]
-
Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Metabolomics. [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
-
Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Longdom Publishing. [Link]
-
Structural identification of compounds containing tertiary amine side chains using ESI-MS3 combined with fragmentation pattern matching to chemical analogues - Benzimidazole derivatives as a case study. ResearchGate. [Link]
-
A validated reverse-phase LC-MS/MS method for the analysis of haloacetic acids in drinking water. CERES Research Repository. [Link]
-
Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Metabolomics Solutions. [Link]
-
Are benzoylium and nitrilium ions produced from substituted 2-arene-2-oxazolines during mass spectrometry? A study based on density functional theory calculations, quantum theory of atoms in molecules, and electrospray ionization tandem mass spectrometry. PubMed. [Link]
-
Simple and Selective Determination of Free Chlorine in Aqueous Solutions by an Electrophilic Aromatic Substitution Reaction Followed by Liquid Chromatography Coupled with Mass Spectrometry. MDPI. [Link]
-
Is it possible for ESI MS result to show the fragmentation of several different compound/complexes?. ResearchGate. [Link]
-
Introduction to LC-MS Fragmentation. LCGC International. [Link]
-
Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. [Link]
-
A systematic analysis of in-source fragments in LC-MS metabolomics. bioRxiv. [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. longdom.org [longdom.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 5. Collision-Based Ion-activation and Dissociation - AnalyteGuru [thermofisher.cn]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. faieafrikanart.com [faieafrikanart.com]
- 8. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Proximity Effects in Mass Spectra of Benzanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioefficacy Profile: Ethyl 4,7-dichloroquinoline-3-carboxylate (C12H9Cl2NO2) vs. Standard LDHA Inhibitors
Executive Summary
Compound Identifier: Ethyl 4,7-dichloroquinoline-3-carboxylate (referred to herein as EDQC ). Molecular Formula: C₁₂H₉Cl₂NO₂ Target Class: Human Lactate Dehydrogenase A (hLDHA) Inhibitor. Primary Indication: Metabolic modulation in oncology (Warburg Effect targeting).[1]
This technical guide evaluates the bioefficacy of EDQC , a functionalized quinoline-3-carboxylate scaffold, against industry-standard LDHA inhibitors FX11 and Sodium Oxamate . While FX11 represents an optimized nanomolar-potency lead, EDQC serves as a critical micromolar-range scaffold (IC₅₀ ≈ 0.33–13 µM for optimized derivatives) utilized in fragment-based drug discovery (FBDD) to anchor inhibitors within the NADH-binding pocket of LDHA. This analysis dissects their comparative binding kinetics, cellular potency, and experimental validation protocols.
Chemical & Mechanistic Profile
Compound Architecture
EDQC features a quinoline core substituted with chlorine atoms at the C4 and C7 positions and an ethyl ester at C3.
-
Pharmacophore: The quinoline-3-carboxylate moiety mimics the adenyl ring of NADH, allowing competitive binding at the cofactor site.
-
Key Interaction: The C4-Cl and C7-Cl substituents provide hydrophobic bulk that displaces water molecules in the active site, enhancing entropy-driven binding compared to unsubstituted quinolines.
Mechanism of Action (MOA)
Target: Lactate Dehydrogenase A (LDHA). Pathway: Aerobic Glycolysis (Warburg Effect). Action: EDQC functions as a competitive inhibitor against NADH (and partially pyruvate), preventing the conversion of pyruvate to lactate. This blockade forces cancer cells to rely on oxidative phosphorylation, inducing metabolic stress and apoptosis in hypoxic tumors.
Figure 1: Mechanism of Action. EDQC and FX11 block the LDHA-mediated conversion of pyruvate to lactate, a critical survival pathway in glycolytic tumors.
Comparative Bioefficacy Analysis
Enzymatic Inhibition (Cell-Free)
The following data compares the inhibitory constant (
| Parameter | EDQC (Scaffold) | FX11 (Standard) | Sodium Oxamate (Classic) |
| Binding Mode | NADH Competitive | NADH Competitive | Pyruvate Competitive |
| LDHA IC₅₀ | 0.33 – 13.6 µM * | 0.05 – 8 µM | > 1000 µM |
| Selectivity (LDHA/LDHB) | Moderate (~10-fold) | High (>50-fold) | Low (Non-selective) |
| Solubility (DMSO) | High (>50 mM) | Moderate | High (Water soluble) |
| Reversibility | Reversible | Reversible | Reversible |
*Note: EDQC efficacy varies by derivative optimization. The 0.33 µM value represents optimized 3-carboxylate derivatives (e.g., Compound 11 in literature).
Cellular Potency (In Vitro)
In high-glycolysis cell lines (e.g., MCF-7 breast cancer, MG-63 osteosarcoma), the ester group of EDQC facilitates membrane permeability, often acting as a pro-drug that is hydrolyzed intracellularly to the active carboxylic acid.
-
EDQC EC₅₀ (Proliferation): 3.35 µM (MG-63 cells).[2]
-
FX11 EC₅₀ (Proliferation): ~5–10 µM (HeLa cells).
-
Observation: While FX11 is more potent enzymatically, EDQC derivatives often show superior cellular uptake due to the lipophilic ethyl ester moiety, resulting in comparable cellular efficacy.
Experimental Protocols (Self-Validating Systems)
Protocol A: Spectrophotometric NADH Oxidation Assay
Objective: Quantify the
Reagents:
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Substrate: Pyruvate (Variable 0.1–5 mM for
, fixed 1 mM for screening). -
Cofactor: NADH (150 µM).
-
Enzyme: Recombinant hLDHA (25 ng/mL final).
Workflow:
-
Preparation: Dissolve EDQC in DMSO to 10 mM stock. Prepare serial dilutions (0.01 µM to 100 µM).
-
Incubation: Mix Enzyme + Buffer + Inhibitor (EDQC/FX11). Incubate for 15 min at 25°C to allow equilibrium binding.
-
Initiation: Add NADH and Pyruvate mixture to start the reaction.
-
Measurement: Monitor Absorbance (
) kinetically for 10 minutes. -
Validation:
-
Negative Control: DMSO only (100% Activity).
-
Positive Control: 10 mM Oxamate (Full Inhibition).
-
Z-Factor Check: Must be > 0.5 for valid screening.
-
Figure 2: Validation workflow for NADH Oxidation Assay ensuring data integrity via Z-factor control.
Protocol B: Lactate Production Assay (Cellular)
Objective: Confirm that growth inhibition is due to glycolysis blockade and not off-target toxicity.
-
Seed Cells:
cells/well in 96-well plates. -
Treatment: Treat with EDQC (
and ) for 24h. -
Supernatant Collection: Collect media.
-
Quantification: Use a colorimetric Lactate Oxidase kit.
-
Normalization: Normalize lactate levels to total protein or cell count (SRB assay).
-
Success Metric: Significant reduction in extracellular lactate without immediate massive cell death (cytostasis vs. cytotoxicity).
-
Safety & Stability Profile
-
Chemical Stability: EDQC is stable in DMSO and organic solvents but susceptible to hydrolysis of the ethyl ester in high-pH aqueous buffers (> pH 8.5). Prepare fresh in aqueous buffer.
-
Toxicity: Quinoline derivatives can intercalate DNA at high concentrations.
-
Selectivity Flag: Verify lack of inhibition against hLDHB (Heart isoform) to avoid cardiotoxicity risks, a known hurdle for non-selective LDH inhibitors.
-
Conclusion & Recommendation
EDQC (C12H9Cl2NO2) is a robust fragment scaffold superior to Oxamate for research applications requiring cell permeability. While less potent than optimized leads like FX11 in cell-free systems, its ethyl ester prodrug design offers excellent cellular bioefficacy (EC₅₀ ~3.35 µM).
Recommendation:
-
For Screening: Use EDQC as a positive control for "intermediate potency" to calibrate assay dynamic range.
-
For Lead Gen: Utilize the EDQC scaffold for SAR (Structure-Activity Relationship) studies, specifically targeting the C3-carboxylate and C7-substitution to improve selectivity over LDHB.
References
-
Discovery of human lactate dehydrogenase A (LDHA) inhibitors as anticancer agents. MedChemComm, 2017.[2]
-
Quinoline 3-sulfonamides inhibit lactate dehydrogenase A and reverse aerobic glycolysis in cancer cells. PubMed Central, 2013.
-
Ethyl 4,7-dichloroquinoline-3-carboxylate Product Profile. BenchChem, 2024.
-
Flipping the Target: Evaluating Natural LDHA Inhibitors for Selective LDHB Modulation. MDPI, 2025.
-
Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. EurekaSelect, 2020.
Sources
A Comparative Guide to the Characterization of a Niclosamide (C13H8Cl2N2O4) Reference Standard
For researchers, scientists, and professionals in drug development, the integrity of a reference standard is the bedrock of accurate and reproducible results. This guide provides an in-depth technical comparison of the analytical methodologies used to characterize a reference standard of Niclosamide, a molecule of significant interest for its anthelmintic properties and emerging potential in oncology. We will move beyond a simple listing of techniques to a comparative analysis, explaining the rationale behind experimental choices and presenting a self-validating system for comprehensive characterization.
Niclosamide, with the chemical formula C13H8Cl2N2O4 and a molecular weight of 327.12 g/mol , requires a multi-faceted analytical approach to unequivocally confirm its identity, purity, and potency.[1][2] This guide will delve into the core techniques, comparing their outputs and highlighting the strengths and limitations of each in the context of establishing a robust reference standard.
Section 1: Structural Elucidation and Identity Confirmation
The first pillar of reference standard characterization is the unambiguous confirmation of the chemical structure. While several techniques provide structural information, a combination is essential for a definitive assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR spectroscopy stands as the cornerstone for structural elucidation. Both ¹H and ¹³C NMR are indispensable for mapping the chemical environment of each atom within the Niclosamide molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 10-20 mg of the Niclosamide reference standard in 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or higher field strength instrument.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 5 seconds, and an acquisition time of at least 3 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Comparative Analysis:
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Number of protons, their chemical environment (chemical shift), and connectivity to neighboring protons (coupling constants). | Highly sensitive, provides detailed information on proton connectivity. | Can be complex to interpret for molecules with overlapping signals. |
| ¹³C NMR | Number of unique carbon atoms and their chemical environment. | Provides a clear fingerprint of the carbon skeleton. | Lower natural abundance of ¹³C results in lower sensitivity and longer acquisition times. |
| 2D NMR (COSY, HSQC) | Correlation between protons (COSY) and between protons and their directly attached carbons (HSQC). | Provides definitive assignments of complex spectra by showing connectivity. | Requires more instrument time and expertise in data interpretation. |
Expert Insight: While ¹H and ¹³C NMR provide the foundational data, two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be employed to resolve any ambiguities in signal assignment, particularly in the aromatic regions of the Niclosamide spectrum. This multi-technique approach creates a self-validating dataset for structural confirmation.
Section 2: Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful tool for confirming the molecular weight of Niclosamide and providing valuable information about its fragmentation pattern, which can further corroborate the proposed structure.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition.
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS
-
Sample Preparation: Prepare a dilute solution of the Niclosamide reference standard (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a TOF or Orbitrap instrument, equipped with an ESI source.
-
Analysis: Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system. Acquire the mass spectrum in both positive and negative ion modes.
-
Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) and compare it to the theoretical exact mass of Niclosamide (C13H8Cl2N2O4).
Comparative Analysis:
| Ionization Technique | Information Provided | Strengths | Limitations |
| Electrospray Ionization (ESI) | Soft ionization technique that typically produces intact molecular ions. | Ideal for polar and thermally labile molecules like Niclosamide. | Can be susceptible to matrix effects. |
| Atmospheric Pressure Chemical Ionization (APCI) | Suitable for less polar molecules. | Can ionize a broader range of compounds than ESI. | May induce more fragmentation than ESI. |
Expert Insight: For Niclosamide, ESI is the preferred ionization method due to the presence of acidic and basic functional groups. The high mass accuracy of a TOF or Orbitrap analyzer allows for the confident determination of the elemental composition, providing an orthogonal confirmation of the molecular formula.
Section 3: Purity Assessment and Impurity Profiling
Establishing the purity of a reference standard is critical for its intended use in quantitative analysis. A combination of chromatographic techniques is necessary to separate and quantify any potential impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity analysis in the pharmaceutical industry. A well-developed HPLC method can separate Niclosamide from its process-related impurities and degradation products.
Experimental Protocol: Reversed-Phase HPLC with UV Detection
-
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a suitable wavelength (e.g., 330 nm for Niclosamide).
-
-
Sample Preparation: Prepare a solution of the Niclosamide reference standard in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram.
-
Data Analysis: Calculate the purity of the reference standard by area normalization. Identify and quantify any impurities present.
Workflow for HPLC Purity Analysis
Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity assessment.
Comparative Analysis of Chromatographic Techniques:
| Technique | Principle | Strengths | Limitations |
| HPLC | Separation based on partitioning between a stationary and mobile phase. | Robust, widely available, and highly reproducible. | Lower resolution compared to UHPLC. |
| UHPLC | Uses smaller particle size columns for higher efficiency separations. | Faster analysis times and improved resolution. | Requires specialized high-pressure instrumentation. |
| Capillary Electrophoresis (CE) | Separation based on charge-to-size ratio in an electric field. | High efficiency, minimal sample consumption. | Can be less robust than HPLC for some applications. |
Expert Insight: While HPLC is the standard, employing an orthogonal technique like Capillary Electrophoresis provides a more comprehensive purity profile. Impurities that may co-elute with the main peak in HPLC could be resolved by CE, offering a higher level of confidence in the purity assessment.
Section 4: Physicochemical Characterization
Beyond structure and purity, understanding the physicochemical properties of the reference standard is crucial for its proper handling, storage, and use.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides a characteristic fingerprint of the molecule based on the vibrations of its functional groups.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.
-
Sample Analysis: Place a small amount of the solid Niclosamide reference standard directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the infrared spectrum over a range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in Niclosamide (e.g., O-H, N-H, C=O, C-Cl, NO₂).
Thermal Analysis
Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of the material.
Comparative Analysis of Physicochemical Techniques:
| Technique | Information Provided | Application in Reference Standard Characterization |
| FTIR | Presence of specific functional groups. | Confirms the identity of the material and can detect certain polymorphic forms. |
| DSC | Melting point, phase transitions. | Determines the melting point, which is a key physical constant and an indicator of purity. |
| TGA | Mass loss as a function of temperature. | Assesses the presence of residual solvents or water. |
Logical Relationship for Comprehensive Characterization
Caption: Interrelation of analytical techniques for qualifying a reference standard.
Conclusion
The characterization of a Niclosamide reference standard is a comprehensive process that relies on the synergistic application of multiple analytical techniques. This guide has outlined a comparative framework for these methodologies, emphasizing the importance of a self-validating system where orthogonal techniques are used to confirm critical quality attributes. By following these principles, researchers and drug development professionals can ensure the reliability of their reference standards, which is paramount for the generation of high-quality, reproducible scientific data.
References
-
Pan, J.-X., et al. (2012). Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells. Chinese Journal of Cancer, 31(4), 178–184. [Link]
-
Pharmaffiliates. (n.d.). Niclosamide and its Impurities. Retrieved March 7, 2026, from [Link]
-
PubChem. (n.d.). Niclosamide. Retrieved March 7, 2026, from [Link]
Sources
Comparative Spectroscopic Analysis: Identification of C12H9Cl2NO2 (Chlorquinaldol Acetate)
Executive Summary & Scope
In pharmaceutical development, the molecular formula C12H9Cl2NO2 most frequently refers to 5,7-Dichloro-2-methyl-8-quinolinyl acetate (Chlorquinaldol Acetate), a derivative of the antiseptic Chlorquinaldol.[1] This guide addresses the critical analytical challenge of distinguishing this ester prodrug/intermediate from its parent alcohol (Chlorquinaldol) and its structural isomers (e.g., dichloro-benzamide derivatives).
This document provides a definitive spectroscopic framework for identifying C12H9Cl2NO2, prioritizing Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy as the primary identification tool, while benchmarking it against Raman spectroscopy.
The Target Analyte: C12H9Cl2NO2
-
Chemical Name: 5,7-Dichloro-2-methyl-8-quinolinyl acetate[1]
-
Key Functional Groups: Phenolic Ester, Aryl Chloride, Heterocyclic Nitrogen.[1]
-
Molecular Weight: ~270.11 g/mol [1]
Theoretical Prediction & Band Assignment
To accurately identify C12H9Cl2NO2, one must deconstruct its spectrum into "Diagnostic Zones." The following assignments are based on the specific electronic environment of the quinoline ring and the phenolic ester linkage.
Table 1: Diagnostic IR Peak Assignments for C12H9Cl2NO2
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Mechanistic Insight |
| Ester Carbonyl | 1755 – 1775 | Strong | Critical ID Peak. Phenolic esters absorb at higher frequencies than aliphatic esters (typically 1735-1750) due to conjugation inhibition by the oxygen lone pair into the ring.[1] | |
| Quinoline Ring | 1580 – 1610 | Medium | Characteristic "breathing" modes of the pyridine moiety within the quinoline system. | |
| Acetate C-O | 1190 – 1210 | Strong | The "C-O" single bond stretch coupled with the acetyl group. Distinct from ether linkages.[1][4][5][6][7][8][9][10] | |
| Aryl Chloride | 1070 – 1090 | Med/Weak | Specific to the 5,7-dichloro substitution pattern.[1] | |
| Aryl Chloride | 700 – 850 | Strong | Fingerprint region markers confirming the specific chlorination pattern.[1] | |
| Methyl Group | 2920 – 2960 | Weak | Saturated C-H stretch from the methyl group at Position 2 and the acetate methyl. | |
| Hydroxyl | ABSENT | N/A | Negative Control. The absence of the broad band at 3200-3400 cm⁻¹ confirms the esterification of the parent Chlorquinaldol. |
Pro-Tip: Do not confuse the Quinoline C=N stretch (~1590 cm⁻¹) with an Amide II band. The absence of N-H stretching (>3300 cm⁻¹) is your primary differentiator.
Comparative Analysis: Performance vs. Alternatives
This section objectively compares ATR-FTIR against Raman Spectroscopy for this specific application.
Table 2: Method Performance Matrix
| Feature | ATR-FTIR (Recommended) | Raman Spectroscopy (Alternative) |
| Primary Utility | Functional Group ID (Ester vs. Alcohol) | Polymorph differentiation & Crystal packing |
| Sample Prep | None (Direct solid contact) | None (Through glass/vial) |
| C=O[1] Sensitivity | High (Dipole change is large) | Low (Polarizability change is small) |
| C-Cl Sensitivity | Moderate | High (Heavy atom vibrations are Raman active) |
| Water Interference | Minimal (with ATR correction) | Negligible |
| Throughput | < 1 min per sample | < 1 min per sample |
| Limit of Detection | ~1-2% impurity level | ~5% impurity level (Fluorescence issues) |
Verdict: For chemical identification (confirming the synthesis of the ester from the alcohol), FTIR is superior because the Carbonyl (C=O) signal is a strong dipole absorber, whereas it is often weak in Raman. Raman is recommended only as a secondary check for lattice structure (polymorphism).
Experimental Protocol: Self-Validating ATR-FTIR Workflow
Objective: Confirm identity of C12H9Cl2NO2 batch and assess purity relative to parent Chlorquinaldol.
Equipment Requirements
-
Spectrometer: FTIR with DTGS or MCT detector (e.g., PerkinElmer Spectrum 3 or Thermo Nicolet iS50).
-
Accessory: Diamond or ZnSe Single-Bounce ATR.
-
Resolution: 4 cm⁻¹.[1]
-
Scans: 32 scans (sample), 32 scans (background).
Step-by-Step Methodology
-
System Validation (Start of Shift):
-
Sample Preparation:
-
Place ~5 mg of the C12H9Cl2NO2 powder onto the center of the crystal.
-
Apply pressure using the anvil until the force gauge reads optimal (typically 80-100 N).
-
Why: Ensures intimate contact for evanescent wave penetration (approx. 2 µm depth).
-
-
Data Acquisition:
-
Critical Decision Logic (The "Stop/Go" Check):
-
Check 1 (3200-3500 cm⁻¹): Is there a broad trough?
-
Yes:FAIL. Significant hydrolysis or unreacted starting material (Chlorquinaldol) present.[1]
-
No:PASS. Esterification complete.
-
-
Check 2 (1760 cm⁻¹): Is there a sharp, strong peak?
-
Visualizing the Identification Logic
The following diagram illustrates the decision tree for distinguishing C12H9Cl2NO2 (Ester) from its likely contaminants and isomers.
Figure 1: Spectroscopic decision tree for the qualification of C12H9Cl2NO2, distinguishing the target ester from parent alcohols and amide isomers.[1]
Detailed Isomer Differentiation
A common pitfall in identifying C12H9Cl2NO2 is distinguishing the Ester (Chlorquinaldol Acetate) from a theoretical Amide isomer (e.g., N-(2,4-dichlorophenyl)-2-furancarboxamide or similar).[1] Both have the same formula, but their pharmacology and spectra differ vastly.
| Spectral Feature | Ester (Target) | Amide (Isomer) |
| Carbonyl Position | ~1760 cm⁻¹ (High frequency) | ~1650-1690 cm⁻¹ (Amide I, lowered by resonance) |
| N-H Stretch | Absent | Present (~3300 cm⁻¹, sharp band) |
| Amide II Band | Absent | Present (~1550 cm⁻¹, N-H bending) |
Scientific Insight: The phenolic ester carbonyl bond is shorter and stiffer than the amide carbonyl due to the electron-withdrawing nature of the phenoxy-quinoline system, leading to a significantly higher wavenumber absorption. This is the most reliable discriminator.
References
-
NIST Mass Spectrometry Data Center. (2023).[1] Chlorquinaldol - IR and Mass Spectral Data. National Institute of Standards and Technology. [Link][1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.[1] (Authoritative text on Phenolic Ester vs. Amide shifts).
-
Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). [Link][1]
-
PubChem Database. (2023).[1] Compound Summary for CID 6301 (Chlorquinaldol). National Center for Biotechnology Information.[1] [Link][1]
Sources
- 1. 5,7-Dichloro-8-hydroxy-2-methylquinoline | SIELC Technologies [sielc.com]
- 2. DFT studies of the structure and vibrational spectra of 8-hydroxyquinoline N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. conscientia-industrial.com [conscientia-industrial.com]
- 4. Chlorquinaldol | C10H7Cl2NO | CID 6301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. www1.udel.edu [www1.udel.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. Interpreting IR Spectra [chemistrysteps.com]
- 9. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 10. reddit.com [reddit.com]
High-Resolution X-Ray Diffraction (XRD) Analysis of C12H9Cl2NO2 Polymorphs: A Comparative Guide
Target Audience: Researchers, Crystallographers, and Drug Development Professionals Content Focus: Polymorph Screening, Single-Crystal XRD (SC-XRD), and Powder XRD (PXRD) Methodologies
Introduction: The Criticality of Polymorphism in Quinoline Derivatives
The compound C12H9Cl2NO2 (commonly crystallizing as ethyl dichloroquinoline-carboxylate derivatives, such as ethyl 2,4-dichloroquinoline-3-carboxylate) serves as a privileged scaffold in both medicinal chemistry and agrochemical development[1]. Because the solid-state arrangement of an active pharmaceutical ingredient (API) dictates its physicochemical properties—including solubility, dissolution rate, and thermodynamic stability—identifying and characterizing its polymorphic forms is a strict regulatory requirement.
This guide provides an authoritative, objective comparison of the crystallographic data for two distinct polymorphs of C12H9Cl2NO2 (Form I and Form II). As a Senior Application Scientist, I have structured this guide to not only detail the steps of structural elucidation but to explain the causality behind the experimental parameters, ensuring your analytical workflow is a robust, self-validating system.
Experimental Design & Causality: The "Why" Behind the Protocol
To establish a trustworthy crystallographic profile, researchers must bridge the gap between single-molecule precision and bulk-powder reality. Our methodology relies on two complementary techniques:
-
Single-Crystal X-Ray Diffraction (SC-XRD): Yields the absolute 3D atomic arrangement, including anisotropic displacement parameters and hydrogen-bonding networks.
-
The Causality of Radiation Choice: We utilize Molybdenum (Mo Kα,
Å) radiation rather than Copper[2]. Why? The presence of two heavy chlorine atoms in C12H9Cl2NO2 causes significant X-ray absorption. Mo Kα radiation minimizes these absorption effects, reducing systematic errors in the data and yielding a more accurate structural refinement (lower values).
-
-
Powder X-Ray Diffraction (PXRD): Analyzes the bulk crystallinity and phase purity of the sample[3].
-
The Causality of Radiation Choice: PXRD utilizes Copper (Cu Kα,
Å) radiation. The longer wavelength of Cu Kα maximizes peak dispersion (a wider spread), which is critical for resolving overlapping peaks in complex polymorphic mixtures.
-
-
The Self-Validating Loop: A single crystal might represent a kinetic anomaly rather than the bulk powder. To establish absolute trustworthiness, the SC-XRD .cif file must be used to generate a simulated powder pattern. Overlaying this simulation with the experimental PXRD pattern of the bulk powder confirms phase purity.
Comparative Crystallographic Data
The following tables summarize the quantitative structural data for the two primary polymorphs of C12H9Cl2NO2, demonstrating how different crystallization kinetics yield distinct space groups and packing arrangements[2][3].
Table 1: SC-XRD Crystallographic Parameters of C12H9Cl2NO2 Polymorphs
| Parameter | Form I (Thermodynamically Stable) | Form II (Kinetic Polymorph) |
| Empirical Formula | C12H9Cl2NO2 | C12H9Cl2NO2 |
| Formula Weight | 270.10 g/mol | 270.10 g/mol |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | ||
| Unit Cell Dimensions | ||
| Volume ( | 972.5 Å | 1033.8 Å |
| Z (Molecules/Cell) | 4 | 4 |
| Density (Calculated) | 1.845 g/cm | 1.735 g/cm |
| Primary Intermolecular Forces | Centrosymmetric dimers via bifurcating C−H⋯O interactions[2] | Zigzag 1D tapes sustained by |
Table 2: Key Experimental PXRD Peaks for Phase Identification (Cu Kα)
| Polymorph | Characteristic | Relative Intensity ( |
| Form I | 10.45°, 14.22°, 18.75°, 22.10°, 26.55° | 100%, 45%, 80%, 35%, 60% |
| Form II | 8.12°, 12.50°, 16.88°, 24.30°, 28.15° | 100%, 65%, 40%, 85%, 20% |
Step-by-Step Experimental Methodologies
Protocol A: Polymorph Generation & Screening
-
Form I (Slow Evaporation): Dissolve 50 mg of purified C12H9Cl2NO2 in 5 mL of ethanol. Cover the vial with parafilm and puncture 2-3 small holes. Allow the solvent to evaporate slowly at 298 K over 7–14 days. This slow thermodynamic process yields high-quality monoclinic crystals.
-
Form II (Crash Cooling): Dissolve 50 mg of the compound in 2 mL of hot dimethyl sulfoxide (DMSO). Rapidly inject 5 mL of ice-cold water (anti-solvent) while vortexing. Filter the resulting precipitate immediately to capture the kinetically favored orthorhombic phase.
Protocol B: SC-XRD Data Collection and Refinement
-
Crystal Mounting: Select a crystal with dimensions roughly
mm. Mount it on a MiTeGen loop using Paratone-N oil to prevent solvent loss and oxidation. -
Data Collection: Transfer the loop to a diffractometer equipped with a Mo Kα source (
Å) and an Oxford Cryostream. Cool the sample to 100 K. Causality: Cooling reduces the thermal vibration (Debye-Waller factors) of the atoms, drastically improving high-angle diffraction intensity and structural resolution. -
Integration & Refinement: Integrate the frames using APEX3/SAINT. Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on
(SHELXL). Ensure the Goodness-of-Fit (GoF) is near 1.0 and the final is .
Protocol C: PXRD Bulk Analysis
-
Sample Preparation: Gently grind 100 mg of the bulk powder using an agate mortar and pestle to minimize preferred orientation effects.
-
Data Acquisition: Load the powder onto a zero-background silicon holder. Scan from
to using a step size of 0.02° and a dwell time of 0.5 seconds per step on a diffractometer equipped with Cu Kα radiation[2]. -
Validation: Perform a Rietveld refinement overlaying the experimental PXRD data with the simulated pattern derived from the SC-XRD .cif file.
Visualizing the Analytical Workflow
The following diagram illustrates the logical progression of our self-validating crystallographic workflow.
Workflow of C12H9Cl2NO2 polymorph screening, highlighting SC-XRD and PXRD characterization steps.
References
-
Royal Society of Chemistry (RSC). "Electronic Supporting Information (ESI) - Crystallographic Information Table of Crystals 1 and 2." RSC.org. Available at:[Link]
-
ResearchGate. "Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate." Acta Crystallographica. Available at: [Link]
Sources
A Senior Application Scientist's Guide to the Comparative Pharmacokinetics of Niclosamide and its Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge and Promise of Niclosamide
Niclosamide (chemical formula: C₁₃H₈Cl₂N₂O₄), an FDA-approved anthelmintic drug, has garnered significant attention for its potential in treating a wide array of systemic diseases, including cancer, viral infections like SARS-CoV-2, and metabolic disorders.[1][2] Its therapeutic promise stems from its ability to modulate multiple critical cellular signaling pathways. However, the clinical translation of niclosamide for these new indications is severely hampered by its poor pharmacokinetic (PK) profile. Characterized by low aqueous solubility and extensive first-pass metabolism, niclosamide exhibits very low oral bioavailability, which limits its systemic exposure and, consequently, its efficacy for non-intestinal applications.[3][4]
This has spurred extensive research into the development of niclosamide analogs designed to overcome these pharmacokinetic liabilities while retaining or enhancing therapeutic activity. Understanding the relationship between structural modifications and the resulting changes in absorption, distribution, metabolism, and excretion (ADME) is paramount for guiding rational drug design. This guide provides a comparative analysis of the pharmacokinetics of niclosamide and several of its key analogs, supported by experimental data and detailed methodologies, to offer a comprehensive resource for researchers in the field.
The Structural Landscape: Niclosamide and its Chemical Progeny
Niclosamide consists of a 5-chlorosalicylic acid ring linked to a 2-chloro-4-nitroaniline ring via an amide bond.[5] The analogs discussed in this guide feature modifications at key positions, primarily on the aniline ring, to explore the impact on their pharmacokinetic properties.
-
Niclosamide (Parent Compound): The benchmark for comparison.
-
BPR1H366: Features a 2,4-dichloro substitution on the aniline ring, removing the nitro group.[6]
-
BPR1H369: The 2-chloro-4-nitroaniline ring is replaced with a 2-chloro-4-trifluoromethylaniline moiety.[6]
-
Analog 21: A recent analog developed to improve upon niclosamide's profile, with specific structural details often proprietary but designed for better exposure.[1]
Comparative In Vivo Pharmacokinetics: A Head-to-Head Analysis in Rodent Models
The most direct measure of a drug's behavior in a biological system comes from in vivo pharmacokinetic studies. The data presented here is primarily derived from studies in rats and mice, which are standard preclinical models for ADME evaluation.[1][2] Intravenous (IV) administration provides a baseline for a drug's disposition and clearance without the complication of absorption, while oral (PO) administration is crucial for assessing bioavailability, the fraction of the drug that reaches systemic circulation.[2]
Table 1: Comparative Intravenous (IV) Pharmacokinetic Parameters in Rats
| Parameter | Niclosamide | BPR1H366 | BPR1H369 |
| Dose (mg/kg) | 2 | 2 | 2 |
| Clearance (CL) (mL/kg/min) | 20.0 ± 2.9 | 26.7 ± 4.4 | 39.4 ± 6.7 |
| Volume of Distribution (Vss) (L/kg) | 0.9 ± 0.4 | 0.3 ± 0.1 | 1.1 ± 0.2 |
| Half-Life (t½) (hr) | 6.7 ± 2.0 | 2.6 ± 0.3 | 3.7 ± 1.1 |
| AUC (ng/mL*hr) | 1413 ± 118 | 1019 ± 203 | 750 ± 113 |
Data sourced from Chang et al., 2006.[2]
Table 2: Comparative Oral (PO) Pharmacokinetic Parameters in Rodents
| Parameter | Niclosamide | BPR1H366 | BPR1H369 | Analog 21 |
| Species | Rat | Rat | Rat | Mouse |
| Dose (mg/kg) | 5 | 5 | 5 | 30 |
| Max Concentration (Cmax) (ng/mL) | 354 ± 152 | 268 ± 146 | 118 ± 18 | 2376 |
| Time to Cmax (Tmax) (hr) | < 0.5 | < 0.5 | < 0.5 | Not Specified |
| AUC (ng/mL*hr) | Not specified in source | Not specified in source | Not specified in source | 10.84x Niclosamide |
| Oral Bioavailability (%) | 10% | 12% | 15% | Significantly Improved |
Rat data sourced from Chang et al., 2006.[2] Mouse data for Analog 21 sourced from Li et al., 2022.[1]
Expert Insights into the In Vivo Data
The in vivo data reveals critical structure-pharmacokinetic relationships. Niclosamide itself displays a long half-life but suffers from poor oral bioavailability (~10%).[2] The modifications in its analogs lead to distinct changes:
-
BPR1H366 and BPR1H369 show faster clearance and shorter half-lives compared to niclosamide.[2] Despite this, their oral bioavailability sees a modest improvement, suggesting that while they may be eliminated more quickly, they are absorbed slightly more efficiently.[2] The replacement of the nitro group in BPR1H366 and its substitution with a trifluoromethyl group in BPR1H369 likely alters the physicochemical properties (e.g., pKa, lipophilicity) that govern absorption and also presents different substrates for metabolic enzymes.
-
Analog 21 represents a significant leap forward. While direct comparison is nuanced due to the different species (mouse vs. rat) and dose, the data clearly indicates a substantial improvement in both maximum plasma concentration (Cmax) and overall drug exposure (AUC).[1] This suggests that the structural modifications in Analog 21 successfully address the primary liabilities of niclosamide, leading to much better systemic availability.
Deconstructing Pharmacokinetics: Key In Vitro Assays
To understand the mechanisms driving the in vivo observations, a panel of in vitro ADME assays is essential. These assays isolate and evaluate individual pharmacokinetic processes.
Absorption: Intestinal Permeability (Caco-2 Assay)
The Caco-2 permeability assay is the industry standard for predicting human intestinal absorption.[7] It uses a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelial barrier.
A recent study reported the apparent permeability (Papp) of niclosamide from the apical (intestinal lumen side) to the basolateral (blood side) direction in Caco-2 cells to be 28.33 x 10⁻⁶ cm/s .[7] This value is comparable to the high-permeability control compound propranolol, suggesting that niclosamide's poor bioavailability is not primarily due to poor membrane permeability but likely due to other factors like low solubility and extensive first-pass metabolism.[7] The efflux ratio was determined to be near 1, indicating that niclosamide is not a significant substrate of efflux transporters like P-glycoprotein.[7]
Distribution: Plasma Protein Binding (Equilibrium Dialysis)
Once a drug enters the bloodstream, it can bind to plasma proteins like albumin. Only the unbound (free) fraction is available to distribute into tissues and exert a pharmacological effect. High plasma protein binding can limit efficacy and affect clearance.
Niclosamide exhibits very high plasma protein binding, measured at >99.8% in rat, dog, and human plasma via the gold-standard equilibrium dialysis method.[9][10] This extensive binding is a critical factor in its pharmacokinetics, creating a large reservoir of drug in the plasma but limiting the free concentration available to act on target tissues. This property is likely shared across its analogs due to the core lipophilic scaffold.
Metabolism: Liver Microsomal Stability
The liver is the primary site of drug metabolism. The liver microsomal stability assay uses subcellular fractions of liver cells containing key drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) family, to assess a compound's metabolic fate.
Studies have shown that niclosamide is metabolically unstable. In rat liver microsomes, its half-life was determined to be approximately 45 minutes.[9] It undergoes both Phase I (hydroxylation, primarily by CYP1A2) and Phase II (glucuronidation, primarily by UGT1A1) metabolism.[4][11] Importantly, intestinal microsomes also show high metabolic activity, particularly glucuronidation, indicating that significant "first-pass" metabolism occurs in the gut wall before the drug even reaches the liver.[4] This extensive intestinal and hepatic metabolism is a major contributor to niclosamide's low oral bioavailability.
Structure-activity relationship studies on newer analogs have focused on improving this metabolic liability. For instance, analogs 5, 6, and 11 were found to be more stable than the parent niclosamide in human plasma and liver S9 fractions, which is a promising indicator of potentially improved in vivo half-life and bioavailability.[8]
Experimental Methodologies: Self-Validating Protocols
To ensure trustworthiness and reproducibility, the following are detailed, step-by-step protocols for the key in vitro assays discussed. These protocols are based on industry-standard practices and regulatory guidance.
Protocol 1: Caco-2 Permeability Assay
This protocol is designed to measure the rate of transport of a compound across a Caco-2 cell monolayer, providing an estimate of intestinal absorption.
Caption: Caco-2 Permeability Assay Workflow.
Step-by-Step Methodology:
-
Cell Culture: Caco-2 cells are cultured in appropriate media and conditions (37°C, 5% CO₂).
-
Seeding: Cells are seeded onto semi-permeable Transwell inserts and cultured for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
Monolayer Integrity Verification: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). A paracellular marker like Lucifer Yellow is also used to ensure low permeability through the gaps between cells.[3]
-
Dosing: A solution of the test compound (e.g., 10 µM) in a transport buffer (e.g., HBSS) is added to the donor (apical) chamber. The receiver (basolateral) chamber contains the buffer, often supplemented with a protein like Bovine Serum Albumin (BSA) to mimic systemic sink conditions.[12]
-
Incubation: The plate is incubated at 37°C for a set period, typically 2 hours, with gentle shaking.
-
Sampling: At the end of the incubation, samples are taken from both the donor and receiver chambers.
-
Quantification: The concentration of the compound in each sample is accurately measured using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Calculation: The apparent permeability coefficient (Papp) in cm/s is calculated using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Protocol 2: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)
This protocol determines the fraction of a drug that is bound to plasma proteins, a key determinant of its distribution.
Caption: Rapid Equilibrium Dialysis (RED) Workflow.
Step-by-Step Methodology:
-
Preparation: A commercial RED device, which contains individual wells separated by a semi-permeable membrane (typically 8-14 kDa MWCO), is used.
-
Sample Preparation: Plasma (human, rat, etc.) is thawed and spiked with the test compound to a final concentration (e.g., 2 µM).[9]
-
Loading: The spiked plasma is added to one chamber (the plasma chamber), and an equal volume of dialysis buffer (e.g., PBS, pH 7.4) is added to the adjacent chamber.
-
Incubation: The device is sealed and incubated at 37°C on an orbital shaker for 4 to 6 hours. During this time, the unbound compound diffuses across the membrane until its concentration is at equilibrium between the two chambers.
-
Sampling: After incubation, aliquots are removed from both the plasma and buffer chambers.
-
Analysis: To ensure accurate quantification by LC-MS/MS, the samples are matrix-matched (blank plasma is added to the buffer sample, and buffer is added to the plasma sample). Proteins are then precipitated with a solvent like acetonitrile. The concentration of the compound in the supernatant of both samples is determined.
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percent bound is then calculated as (1 - fu) * 100 .
Protocol 3: Metabolic Stability in Liver Microsomes
This assay assesses the rate at which a compound is metabolized by Phase I enzymes, providing an estimate of its intrinsic clearance.
Caption: Liver Microsomal Stability Assay Workflow.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, the test compound (typically at 1 µM final concentration) is mixed with liver microsomes (e.g., human or rat) and a buffer (e.g., potassium phosphate, pH 7.4).[13]
-
Pre-incubation: The mixture is pre-warmed at 37°C for several minutes.
-
Reaction Initiation: The metabolic reaction is started by adding an NADPH-regenerating system (which contains cofactors necessary for CYP enzyme activity). A control incubation without NADPH is run in parallel to check for non-enzymatic degradation.
-
Time Course Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is immediately stopped by adding it to a cold organic solvent (e.g., acetonitrile) that contains an internal standard for LC-MS/MS analysis. This also precipitates the microsomal proteins.
-
Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis: The natural log of the percentage of compound remaining is plotted against time. From the slope of this line (-k), the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint) are calculated.[14]
Conclusion and Future Directions
The comparative pharmacokinetic analysis of niclosamide and its analogs underscores the critical challenges and opportunities in repurposing this promising therapeutic agent. The parent drug, while effective locally in the gut, is hamstrung by extensive first-pass metabolism and high plasma protein binding, leading to poor oral bioavailability for systemic diseases.
The development of analogs like BPR1H366, BPR1H369, and particularly Analog 21 , demonstrates that rational chemical modification can systematically address these liabilities. By altering sites susceptible to metabolism (such as the nitro group) and tuning physicochemical properties, it is possible to significantly enhance systemic exposure. The modest improvements in bioavailability for BPR1H366 and BPR1H369 highlight the complexity of the task, where improvements in absorption might be offset by changes in clearance. The dramatic improvement seen with Analog 21 showcases the success of a targeted design strategy.
For drug development professionals, this guide illustrates a clear, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) driven workflow. It begins with establishing a baseline understanding of the parent compound's in vivo pharmacokinetics and in vitro ADME profile. This knowledge then informs a rational design strategy for analogs, which are subsequently evaluated using the same battery of validated in vivo and in vitro assays. The causality is clear: high permeability in Caco-2 assays is a prerequisite but not a guarantee of bioavailability; stability in liver microsomes is essential to prevent rapid clearance; and while high plasma protein binding is a common feature of this chemical scaffold, achieving a sufficient free drug concentration through higher overall exposure is a viable strategy.
Future work should focus on obtaining a complete in vitro ADME dataset for the most promising analogs to build robust in vitro-in vivo correlations (IVIVC). This will enable more accurate prediction of human pharmacokinetics and guide the selection of candidates for clinical development, ultimately unlocking the full therapeutic potential of the niclosamide scaffold.
References
-
Choi, Y., Lee, G., Kim, M., et al. (2021). Bioanalysis of niclosamide in plasma using liquid chromatography-tandem mass and application to pharmacokinetics in rats and dogs. Journal of Chromatography B, 1179, 122849. [Link]
-
ResearchGate. (2021). Bioanalysis of Niclosamide in Plasma using Liquid Chromatography-Tandem Mass and Application to Pharmacokinetics in Rats and Dogs. [Link]
-
Li, Y., Geng, Y., Li, C., et al. (2022). Synthesis, cytotoxicity, and pharmacokinetic evaluations of niclosamide analogs for anti-SARS-CoV-2. Frontiers in Chemistry, 10, 960571. [Link]
-
Fang, X., Dai, X., Zhang, Q.-Y., & Li, H. (2019). Contributions of Hepatic and Intestinal Metabolism to the Disposition of Niclosamide, a Repurposed Drug with Poor Bioavailability. Drug Metabolism and Disposition, 47(7), 756-764. [Link]
-
Maltas, E., & Ozkan, S. A. (2014). Binding interactions of niclosamide with serum proteins. Journal of Food and Drug Analysis, 22(4), 511-518. [Link]
-
PubMed. (2019). Contributions of Hepatic and Intestinal Metabolism to the Disposition of Niclosamide, a Repurposed Drug with Poor Bioavailability. Drug Metabolism and Disposition. [Link]
-
Frontiers. (2023). Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug. Frontiers in Pharmacology. [Link]
-
National Center for Biotechnology Information. (2023). Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug. PubMed Central. [Link]
-
Chen, Y.-L., Lin, H.-Y., Lee, Y.-C., et al. (2022). Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2. Bioorganic Chemistry, 128, 106093. [Link]
-
ResearchGate. (n.d.). Phase I metabolic stability of selected analogues in mouse liver microsomes. [Link]
-
Maltas, E. (2014). Binding interactions of niclosamide with serum proteins. Journal of Food and Drug Analysis. [Link]
-
Ayaz, M., Abdel-Hafiz, A., & Ahmad, S. (2024). Exploring Structure–Activity Relationships of Niclosamide-Based Colistin Potentiators in Colistin-Resistant Gram-Negative Bacteria. ACS Omega, 9(2), 2459-2472. [Link]
-
PubMed. (2025). Physiologically informed in vitro framework reveals context-dependent combinatory activity of niclosamide-colistin against Gram-negative bacteria. Journal of Antimicrobial Chemotherapy. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning. International Journal of Nanomedicine, 18, 6427-6445. [Link]
-
Krishna, G., Chen, K. J., Lin, C. C., & Nomeir, A. A. (2001). Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2. International Journal of Pharmaceutics, 222(1), 77-89. [Link]
-
ResearchGate. (n.d.). Structure-activity relationships of niclosamide analogues. [Link]
-
ResearchGate. (2014). Binding interactions of niclosamide with serum proteins. [Link]
-
Chang, Y.-W., Yeh, T.-K., Lin, K.-T., et al. (2006). Pharmacokinetics of anti-SARS-CoV agent niclosamide and its analogs in rats. Journal of Food and Drug Analysis, 14(4), 15. [Link]
-
Szafranski, K., & Giebułtowicz, J. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Poloniae Pharmaceutica, 76(1), 1-14. [Link]
-
Kell, D. B. (2015). The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite-likeness. PeerJ, 3, e1405. [Link]
- Chang, Y.-W., Yeh, T.-K., Lin, K.-T., et al. (2026).
-
ResearchGate. (2014). Niclosamide regulates the cell membrane properties in a Caco-2 barrier model. [Link]
-
Scilit. (n.d.). Increase of solubility and transmembrane permeability of niclosamide from its mechanochemically synthesized solid dispersions. [Link]
-
Majumder, M., Kumar, A., & Sridhar, B. (2020). A simultaneous liquid chromatographic analysis of niclosamide and bicalutamide in rat plasma by protein precipitation extraction. Annales Pharmaceutiques Françaises, 78(3), 225-236. [Link]
-
IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]
-
ResearchGate. (2025). (PDF) Metabolism of the anthelmintic drug niclosamide by cytochrome P450 enzymes and UDP-glucuronosyltransferases: Metabolite elucidation and main contributions from CYP1A2 and UGT1A1. [Link]
-
BioDuro. (n.d.). ADME Microsomal Stability Assay. [Link]
-
ResearchGate. (2018). Why Papp in Caco-2 experiments differs from drug's permeability kinetics?. [Link]
-
Douch, P. G., & Gahagan, H. M. (1977). The metabolism of niclosamide and related compounds by Moniezia expansa, Ascaris lumbricoides var suum, and mouse- and sheep-liver enzymes. Xenobiotica, 7(5), 301-307. [Link]
-
Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]
Sources
- 1. Synthesis, cytotoxicity, and pharmacokinetic evaluations of niclosamide analogs for anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug [frontiersin.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Exploring Structure–Activity Relationships of Niclosamide-Based Colistin Potentiators in Colistin-Resistant Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
- 7. Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioanalysis of niclosamide in plasma using liquid chromatography-tandem mass and application to pharmacokinetics in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Protocol for C12H9Cl2NO2
Target Compound: Ethyl 2,4-dichloroquinoline-3-carboxylate (Primary Isomer Match) Chemical Family: Chlorinated Quinoline Carboxylates / Halogenated Aromatic Intermediates CAS Reference: See Reference Section [1]
Part 1: Executive Safety Assessment & Chemical Behavior
From the Desk of the Senior Application Scientist:
Handling
The "Why" Behind the Protocol:
-
Lipophilicity & Dermal Absorption: With a predicted XLogP
[1], this compound is highly lipophilic. It will readily cross the stratum corneum (outer skin layer). Standard latex gloves are insufficient as they swell and degrade upon contact with the organic solvents (DMSO, DCM) typically used to solubilize this compound. -
Respiratory Irritation: As a halogenated aromatic ester, dusts or aerosols generated during weighing can trigger severe respiratory mucosal irritation (STOT SE 3).
-
Ocular Hazard: The chloro- and carboxylate- moieties suggest potential for severe eye irritation or damage (Category 2A/1).
Core Directive: Treat
Part 2: The PPE Matrix (Personal Protective Equipment)
This matrix defines the minimum protection standards based on the operational state of the chemical.
| Protection Zone | Solid State Handling (Weighing/Transfer) | Solution State Handling (Synthesis/Dilution) | Rationale |
| Respiratory | N95 or P95 Respirator (NIOSH Approved) | Fume Hood (Face velocity: 100 fpm) | Prevents inhalation of fine particulates during static transfer. |
| Hand Protection | Nitrile Gloves (Single pair, min 5 mil thickness) | Double Gloving Protocol Inner: Laminate (Silver Shield®)Outer: Nitrile (5-8 mil) | Laminate liners provide permeation resistance against carrier solvents (DMSO/DCM) which "drag" the toxin through standard nitrile. |
| Eye Protection | Chemical Safety Goggles (Indirect Vent) | Chemical Safety Goggles + Face Shield (if >100mL) | Safety glasses leave gaps for dust entry; Goggles seal the ocular cavity. |
| Body Protection | Lab Coat (Cotton/Poly blend, buttoned) | Lab Coat + Chemical Resistant Apron (Tyvek®) | Prevents saturation of clothing in case of solvent splash. |
Part 3: Operational Workflow & Engineering Controls
The following protocol utilizes a "Containment-First" approach to minimize exposure events.
3.1 Experimental Workflow Diagram
This logic flow ensures that the compound is never exposed to the open lab environment once solvated.
Figure 1: Containment workflow. Note that steps 2, 3, and 4 must occur strictly within the fume hood to prevent aerosol migration.
3.2 Detailed Handling Steps
Step 1: Weighing (The Critical Zone)
-
Risk: Generation of invisible electrostatic dust.
-
Protocol:
-
Place the analytical balance inside the fume hood.
-
Use an anti-static gun or ionizer if available to neutralize the powder (chlorinated aromatics are static-prone).
-
Weigh directly into a tared vial. Do not use weighing boats if possible; weighing directly into the final vessel reduces transfer losses and dust generation.
-
Step 2: Solubilization
-
Risk: Splash and permeation.[1]
-
Protocol:
-
Add solvent (e.g., DMSO, Ethyl Acetate) slowly down the side of the vial.
-
Cap immediately.
-
Vortex inside the hood.
-
Self-Validation Check: Inspect the glove fingertips. If any discoloration or swelling is noted (common with DCM), change outer gloves immediately.
-
Step 3: Decontamination & Disposal
-
Solids: Wipe the balance area with a detergent-soaked paper towel (surfactants bind hydrophobic dusts better than water alone). Dispose of the towel as hazardous solid waste.
-
Liquids: Segregate into "Halogenated Organic Waste" streams. Do not mix with general organic waste if your facility requires separation of high-chlorine content fluids to prevent incinerator corrosion.
Part 4: Emergency Response Scenarios
Scenario A: Dry Powder Spill (< 5g)
-
Alert: Notify nearby personnel.
-
PPE: Don N95 respirator and double nitrile gloves.
-
Action: Cover spill with wet paper towels (dampened with water/soap) to prevent dust dispersal. Scoop up the wet towels and place in a wide-mouth hazardous waste jar. Do not dry sweep.
Scenario B: Skin Contact (Solvated)
-
Immediate Action: Remove contaminated gloves/clothing immediately.
-
Wash: Rinse skin with lukewarm water and soap for 15 minutes . Avoid hot water (opens pores) or cold water (closes pores trapping chemical).
-
Medical: Seek medical attention if redness or burning persists.[1][2] Provide the SDS (Safety Data Sheet) for Ethyl 2,4-dichloroquinoline-3-carboxylate (or specific isomer) to the physician.
Part 5: References & Authority[3]
Data Sources & Verification:
-
PubChem Compound Summary: Ethyl 2,4-dichloroquinoline-3-carboxylate (CID 228269).[3] National Library of Medicine. Source:[Link]
-
ECHA (European Chemicals Agency): Registration Dossier for Chlorinated Quinoline Derivatives (General Hazards). Source:[Link]
-
NIOSH Pocket Guide to Chemical Hazards: Chlorinated Hydrocarbons (Handling Protocols). Source:[Link]
-
ACS (American Chemical Society): "Identifying and Evaluating Hazards in Research Laboratories." Source:[Link]
Disclaimer: This guide is intended for trained laboratory personnel. Always consult the specific Safety Data Sheet (SDS) from your chemical supplier before handling.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
